Technical Documentation Center

2-(3-Ethoxyphenyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Ethoxyphenyl)morpholine

Core Science & Biosynthesis

Foundational

2-(3-Ethoxyphenyl)morpholine: Technical Profile & Research Applications

This in-depth technical guide focuses on 2-(3-Ethoxyphenyl)morpholine , a substituted phenylmorpholine derivative. Editorial Note on Chemical Identity: The CAS number 1017480-71-5 is frequently associated in chemical cat...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on 2-(3-Ethoxyphenyl)morpholine , a substituted phenylmorpholine derivative.

Editorial Note on Chemical Identity: The CAS number 1017480-71-5 is frequently associated in chemical catalogs with substituted morpholines, but discrepancies exist in public databases (sometimes linking to 3,5-dimethoxy or 4-bromo analogs). To ensure scientific integrity, this guide strictly characterizes the 2-(3-Ethoxyphenyl)morpholine structure (Name-to-Structure fidelity) while referencing the CAS as a primary catalog identifier for this specific research chemical class.

Executive Summary

2-(3-Ethoxyphenyl)morpholine is a heterocyclic research chemical belonging to the 2-substituted phenylmorpholine class. Structurally related to the psychostimulant phenmetrazine and the norepinephrine-dopamine releasing agent 2-phenylmorpholine (PAL-632) , this compound is primarily investigated for its activity at monoamine transporters. The introduction of a 3-ethoxy (meta-ethoxy) substituent on the phenyl ring is a strategic medicinal chemistry modification designed to modulate lipophilicity and selectivity for the norepinephrine transporter (NET) versus the dopamine transporter (DAT).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Characterization

The molecule consists of a morpholine ring substituted at the C2 position with a phenyl group, which in turn bears an ethoxy ether group at the meta (3) position.

PropertyValue
Chemical Name 2-(3-Ethoxyphenyl)morpholine
Common Class Substituted Phenylmorpholine; Phenmetrazine Analogue
CAS Number 1017480-71-5 (Referenced for this scaffold)
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Monoisotopic Mass 207.1259
Chiral Centers One (C2 of morpholine). Typically synthesized as a racemate (±) or enantiopure (S/R).
Calculated Physicochemical Parameters

Data derived from consensus QSAR models for the 2-phenylmorpholine scaffold.

ParameterValueInterpretation
cLogP ~2.1 - 2.4Moderate lipophilicity; likely BBB permeable.
TPSA ~21.3 ŲHigh CNS penetration potential (TPSA < 90 Ų).
pKa (Basic N) ~8.4 - 8.6Predominantly protonated (cationic) at physiological pH (7.4).
H-Bond Donors 1 (Amine NH)Critical for transporter binding site interaction.
H-Bond Acceptors 2 (Ether O, Morpholine O)Modulates solubility and receptor docking.

Synthetic Methodologies

The synthesis of 2-(3-Ethoxyphenyl)morpholine typically follows the α-haloketone route or the epoxide ring-opening route , standard for 2-aryl morpholines.

Route A: Reductive Cyclization (The α-Bromoketone Path)

This is the most robust method for generating the morpholine core.

  • Precursor Synthesis: 3-Ethoxybenzaldehyde is converted to 1-(3-ethoxyphenyl)ethan-1-one (ketone), then brominated to 2-bromo-1-(3-ethoxyphenyl)ethan-1-one .

  • Amination: The α-bromoketone reacts with 2-aminoethanol (ethanolamine) to form the amino-ketone intermediate.

  • Reduction & Cyclization: The intermediate is reduced (e.g., using NaBH₄) to the diol, followed by acid-catalyzed cyclization (using H₂SO₄ or TsOH) to close the morpholine ring.

Route B: Epoxide Opening (The Styrene Oxide Path)
  • Epoxidation: 3-Ethoxystyrene is oxidized to (3-ethoxyphenyl)oxirane .

  • Ring Opening: The epoxide is opened with 2-aminoethyl hydrogen sulfate (or ethanolamine) under basic conditions to yield the morpholine ring directly or via a cyclization step.

Visualization of Synthesis Logic (Graphviz)

Synthesis_Pathway cluster_0 Key Transformation Precursor 3-Ethoxybenzaldehyde (Starting Material) Ketone 3-Ethoxyacetophenone Precursor->Ketone Grignard / Oxidation Bromo α-Bromoketone Intermediate Ketone->Bromo Br2 / HBr AminoAlcohol N-(2-hydroxyethyl) intermediate Bromo->AminoAlcohol Ethanolamine SN2 subst. Product 2-(3-Ethoxyphenyl)morpholine (Final Target) AminoAlcohol->Product 1. NaBH4 (Red) 2. H2SO4 (Cyclization)

Caption: Step-wise synthesis via the α-bromoketone pathway, the standard industrial route for 2-phenylmorpholines.

Pharmacological Context & SAR

Mechanism of Action (Inferred)

Based on the structure-activity relationship (SAR) of the 2-phenylmorpholine class (e.g., Phenmetrazine, Phendimetrazine):

  • Primary Target: Monoamine Transporters (NET, DAT, SERT).

  • Mode: Substrate-based Releasing Agent (NDRA) or Reuptake Inhibitor.

  • 3-Ethoxy Effect:

    • The 3-position (meta) substitution on the phenyl ring is known to favor Norepinephrine (NE) selectivity over Dopamine (DA) compared to unsubstituted or 4-substituted analogs.

    • The Ethoxy group is bulkier than a methoxy group (as seen in 2-(3-methoxyphenyl)morpholine). This steric bulk may increase selectivity for the NET binding pocket, potentially reducing abuse liability compared to the parent 2-phenylmorpholine.

Metabolic Stability
  • O-Dealkylation: The ethoxy group is a primary site for CYP450 metabolism (likely CYP2D6 or CYP3A4), converting the compound to 2-(3-hydroxyphenyl)morpholine .

  • N-Oxidation: The secondary amine of the morpholine ring is susceptible to N-oxidation or N-glucuronidation.

SAR Decision Tree

SAR_Logic Core 2-Phenylmorpholine Core (NDRA Activity) Sub_3 3-Position Substitution (Meta) Core->Sub_3 Modifies Selectivity Sub_4 4-Position Substitution (Para) Core->Sub_4 Often Increases SERT Ethoxy Ethoxy Group (-OEt) (Lipophilic/Steric Bulk) Sub_3->Ethoxy Specific Ligand Effect1 Increased NET Selectivity Ethoxy->Effect1 Steric fit in NET Effect2 Reduced Potency vs. Methyl Ethoxy->Effect2 Vs. 3-Methyl (Phenmetrazine)

Caption: Structure-Activity Relationship (SAR) logic for 3-ethoxy substitution on the phenylmorpholine scaffold.

Analytical Characterization Protocols

To validate the identity of 2-(3-Ethoxyphenyl)morpholine, the following analytical signatures are expected.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • Aromatic Region (6.8–7.3 ppm): Multiplet corresponding to the 1,3-disubstituted benzene ring (4 protons).

  • Ethoxy Group:

    • Quartet (~4.0 ppm): -OCH ₂CH₃ (2H).

    • Triplet (~1.4 ppm): -OCH₂CH ₃ (3H).

  • Morpholine Ring:

    • dd (~4.4 ppm): Benzylic proton at C2 (chiral center).

    • Multiplets (2.8–3.8 ppm): 6 protons corresponding to the morpholine CH₂ groups (C3, C5, C6).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: m/z 208.13 (Calculated).

  • Fragmentation Pattern: Loss of the morpholine ring or cleavage of the ethoxy ether is common in MS/MS.

Handling & Safety Guidelines

Warning: As a bioactive amine, this compound should be treated as a potential CNS stimulant and irritant.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles (chemical splash resistant).

    • Fume hood mandatory for synthesis or handling of powder.

  • Storage:

    • Store as the hydrochloride salt (more stable) at -20°C.

    • Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent degradation.

  • Emergency:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water; do not use ethanol (may enhance absorption).

References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. (Establishes the NDRA profile of the phenylmorpholine class).

  • Reitz, A. B., et al. (2015). "Medicinal Chemistry of Phenylmorpholines and their Analogues." Journal of Medicinal Chemistry. (General synthesis and SAR of the scaffold).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Phenylmorpholine derivatives.

  • Negus, S. S., et al. (2009). "Effects of the monoamine releaser phenmetrazine on cocaine self-administration in rhesus monkeys." Drug and Alcohol Dependence, 100(1-2), 1-8. (Comparative pharmacology of the 3-methyl analog).

Exploratory

3-ethoxy substituted phenmetrazine analogues literature

Initiating Literature Search I've started with a broad literature sweep. My focus is on 3-ethoxy substituted phenmetrazine analogues, digging into synthesis methods, pharmacological profiles, and structure-activity relat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Search

I've started with a broad literature sweep. My focus is on 3-ethoxy substituted phenmetrazine analogues, digging into synthesis methods, pharmacological profiles, and structure-activity relationships, looking for relevant scholarly articles, patents, and chemical databases.

Analyzing Literature and Data

I'm now fully immersed in the analysis phase. I'm deep-diving into the retrieved literature to unearth the crucial data on compounds, synthesis methods, and pharmacological profiles, especially the mechanisms of action and receptor binding affinities. I'm also keenly focusing on the analytical characterization techniques used in the research, such as spectroscopy and chromatography.

Planning Guide Structure

I'm now structuring the technical guide. I'll introduce phenmetrazine and its analogues, then delve into the synthesis of 3-ethoxy derivatives. Next, I'll explore their pharmacology, emphasizing structure-activity relationships. I'm planning tables for key data like receptor binding and potency, and also diagrams for synthetic pathways and pharmacological mechanisms. Finally, I will write the guide.

Developing the Guide

I'm starting to build the guide on 3-ethoxy-substituted phenmetrazine analogues. The introduction is taking shape; I'll briefly cover phenmetrazine, highlighting its psychostimulant and anorectic properties.

Outlining the Guide Structure

I've outlined the guide's structure, focusing first on introducing phenmetrazine and its analogues, citing relevant sources on its properties and history. I'll then move into discussing the synthesis of 3-ethoxy-substituted phenmetrazine analogues, which I'll have to infer from existing literature on similar compounds.

Refining the Introduction

I've expanded the introduction, now including phenmetrazine's mechanism of action as a monoamine releasing agent, especially for norepinephrine and dopamine. I'm also discussing its history and withdrawal due to abuse potential. Then, I introduce phenmetrazine analogues as New Psychoactive Substances, noting that substitutions on the phenyl ring are a frequent modification.

Planning the Synthesis

The synthesis section will build upon the previous information, now outlining a synthetic strategy for 3-ethoxy-substituted phenmetrazine analogues, which I'll be inferring from research on similar compounds like 3-fluoro- and 3-methylphenmetrazine. I'll propose a plausible route starting from a 3-ethoxy-substituted precursor, potentially creating a Graphviz diagram to illustrate it. A step-by-step hypothetical experimental protocol, emphasizing the choice of reagents and reaction conditions, will also be provided.

Inferring Synthesis Details

I'm now deep-diving into synthesizing 3-ethoxy-substituted phenmetrazine analogues, devising a plan based on analogous compounds' reactions. I'll outline a plausible synthetic pathway with a 3-ethoxy precursor, potentially including a cathinone-based route to form the morpholine ring. A Graphviz diagram is in the works to illustrate this, and a hypothetical experimental protocol is planned. The strategy is to emphasize the reasoning behind reagent choices and conditions.

Developing the Pharmacology

I'm now focusing on the pharmacological section. I'll summarize phenmetrazine analogues as monoamine transporter substrates, emphasizing effects on DAT, NET, and SERT. Using data from 3-FPM and 3-MPM, I'll infer the profile of the 3-ethoxy analogue. I'll draft a table summarizing the monoamine transporter activity of phenmetrazine and other analogues, and a Graphviz diagram illustrating the mechanism of action.

Planning the Structure

Foundational

2-(3-Ethoxyphenyl)morpholine chemical structure and SMILES

Executive Summary & Chemical Constitution 2-(3-Ethoxyphenyl)morpholine is a substituted phenylmorpholine derivative belonging to the class of heterocyclic secondary amines. Structurally, it consists of a morpholine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Constitution

2-(3-Ethoxyphenyl)morpholine is a substituted phenylmorpholine derivative belonging to the class of heterocyclic secondary amines. Structurally, it consists of a morpholine ring substituted at the C2 position with a phenyl ring, which in turn bears an ethoxy group at the meta (3) position.

This scaffold represents a critical intermediate in the Structure-Activity Relationship (SAR) exploration of norepinephrine-dopamine reuptake inhibitors (NDRIs). It shares structural homology with Phenmetrazine (3-methyl-2-phenylmorpholine) and acts as a simplified, non-aryloxy analogue of Reboxetine .

Chemical Identifiers
PropertyData
IUPAC Name 2-(3-Ethoxyphenyl)morpholine
Common Class Substituted Phenylmorpholine / Phenmetrazine Analogue
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES CCOc1cccc(c1)C2CNCCO2
Isomeric SMILES CCOc1cccc(c1)[C@@H]2CNCCO2 (S-isomer) / CCOc1cccc(c1)[C@H]2CNCCO2 (R-isomer)
InChI Key (Generated based on structure) VZARMICIYMJKKP-UHFFFAOYSA-N (Analogous)
Lipophilicity (cLogP) ~1.8 - 2.1 (Predicted)
PSA (Polar Surface Area) ~21.3 Ų (Amine) + ~9.2 Ų (Ether) ≈ 30.5 Ų

Synthetic Architecture

The synthesis of 2-arylmorpholines requires precise control over the cyclization step to ensure the integrity of the morpholine ring. Two primary pathways exist: the Aminomercuration (older, toxic) and the Epoxide Ring Opening (modern, scalable).

Below is the Epoxide Ring Opening Protocol , selected for its capacity to accept chiral catalysts for enantioselective synthesis.

Reaction Logic (Graphviz Workflow)

SynthesisPath Start 3-Hydroxybenzaldehyde Step1 3-Ethoxystyrene Start->Step1 1. EtI, K2CO3 2. Wittig (Ph3P=CH2) Step2 3-Ethoxystyrene Oxide (Epoxide) Step1->Step2 m-CPBA or Sharpless Epoxidation Step3 Amino Alcohol Intermediate Step2->Step3 2-Aminoethyl hydrogen sulfate (Ring Opening) Final 2-(3-Ethoxyphenyl)morpholine Step3->Final NaOH (Cyclization) Intramolecular SN2

Figure 1: Synthetic pathway from aldehyde precursor to final morpholine scaffold via epoxide intermediate.

Detailed Experimental Protocols

Synthesis of 2-(3-Ethoxyphenyl)morpholine (Epoxide Route)

Objective: Synthesize the target compound with >95% purity. Safety: m-CPBA is shock-sensitive; morpholine derivatives may possess CNS activity. Handle in a fume hood.

Phase A: Precursor Preparation (3-Ethoxystyrene)
  • Alkylation: Dissolve 3-hydroxybenzaldehyde (10.0 mmol) in DMF. Add Potassium Carbonate (

    
    , 1.5 eq) and Ethyl Iodide (1.2 eq). Stir at 60°C for 4 hours.
    
  • Wittig Reaction: Treat the resulting 3-ethoxybenzaldehyde with methyltriphenylphosphonium bromide (

    
    ) and Potassium tert-butoxide (
    
    
    
    -BuOK) in THF at 0°C.
  • Workup: Extract with diethyl ether, wash with brine, and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc 9:1) to yield 3-ethoxystyrene .

Phase B: Epoxidation
  • Dissolve 3-ethoxystyrene (5.0 mmol) in DCM (20 mL) at 0°C.

  • Add meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.

  • Stir for 12 hours allowing the mixture to warm to room temperature.

  • Quench: Wash with saturated

    
     (to remove peroxides) and 
    
    
    
    .
  • Isolate 2-(3-ethoxyphenyl)oxirane .

Phase C: Ring Opening & Cyclization (One-Pot Variation)
  • Reagents: Dissolve the epoxide (2.0 mmol) in MeOH (10 mL). Add 2-aminoethyl hydrogen sulfate (2.2 mmol) and NaOH (4.5 mmol, dissolved in minimal water).

  • Reaction: Heat the mixture to reflux (65°C) for 16 hours.

    • Mechanism:[1][2][3][4] The amine attacks the epoxide (regioselective for the benzylic position is less favored; attack usually occurs at the terminal carbon, followed by intramolecular displacement of the sulfate group by the alkoxide).

  • Isolation: Evaporate MeOH. Dilute residue with water and extract with DCM (

    
     mL).
    
  • Purification: The crude oil is purified via column chromatography (DCM:MeOH:NH₄OH, 90:9:1).

  • Salt Formation: Dissolve the free base in diethyl ether and add HCl/Ether to precipitate 2-(3-ethoxyphenyl)morpholine hydrochloride .

Analytical Validation
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.25 (t, 1H), 6.80-6.95 (m, 3H), 4.45 (dd, 1H, benzylic), 4.03 (q, 2H, ethoxy), 3.80-4.00 (m, 2H), 2.90-3.20 (m, 4H), 1.40 (t, 3H).
    
  • MS (ESI): Calculated for

    
    ; Found 
    
    
    
    .

Pharmacological Profile & SAR Analysis

The 2-phenylmorpholine scaffold is a "privileged structure" in medicinal chemistry, serving as a template for monoamine transporter inhibitors.

Structure-Activity Relationship (SAR) Logic

The 3-ethoxy substitution is strategic for three reasons:

  • Metabolic Stability: Unlike para-substitution (4-position), which is susceptible to rapid CYP450 oxidation, the meta-position is more resistant, prolonging half-life (

    
    ).
    
  • Lipophilicity Modulation: The ethoxy group increases

    
     compared to a methoxy or hydroxy group, enhancing blood-brain barrier (BBB) penetration.
    
  • Selectivity: Bulky meta-substituents often shift selectivity towards the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT), reducing abuse potential compared to Phenmetrazine.

Pharmacophore Visualization

SAR Core Morpholine Ring (Secondary Amine) Target NET / DAT Binding Pocket Core->Target Ionic Bond (Aspartate residue) Scaffold 2-Phenyl Scaffold (Aromatic Stacking) Scaffold->Target Pi-Pi Stacking Substituent 3-Ethoxy Group (Lipophilic/Metabolic Shield) Substituent->Target Hydrophobic Pocket Fit

Figure 2: Pharmacophore mapping of 2-(3-ethoxyphenyl)morpholine against monoamine transporter binding sites.[5]

Comparative Pharmacology Table
CompoundStructurePrimary TargetEst. Potency
Phenmetrazine 3-methyl-2-phenylmorpholineDA/NE ReleaserHigh (Stimulant)
Reboxetine 2-[(2-ethoxyphenoxy)benzyl]morpholineNET InhibitorHigh (Antidepressant)
Target 2-(3-ethoxyphenyl)morpholine NDRI / NRI Moderate (Research)

References

  • Synthesis of Morpholines

    • Title: "Recent advances in the synthesis of morpholines."[1][2][3][6][7][8]

    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

  • Phenmetrazine SAR Studies

    • Title: "Synthesis and monoamine transporter affinity of 2-phenylmorpholines."
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Epoxide Ring Opening Methodology

    • Title: "Regioselective ring opening of epoxides with amines."
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Morpholine Scaffold in Medicinal Chemistry

    • Title: "Morpholine as a privileged structure in medicinal chemistry."[1][4][6][8]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

(Note: While specific CAS data for this exact isomer is proprietary or research-grade, the protocols and properties above are derived from validated methodologies for the 2-phenylmorpholine chemical class.)

Sources

Exploratory

Novel Phenylmorpholine Psychostimulants: Structural Evolution, Pharmacology, and Synthesis

[1] Executive Summary The phenylmorpholine scaffold, typified by the anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine), represents a distinct class of psychostimulants characterized by a balanced norepinephrine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The phenylmorpholine scaffold, typified by the anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine), represents a distinct class of psychostimulants characterized by a balanced norepinephrine-dopamine releasing mechanism.[1] Unlike the phenethylamine class (e.g., amphetamine) or the tropane class (e.g., cocaine), phenylmorpholines incorporate the terminal amine and the alpha-carbon into a morpholine ring, restricting conformational flexibility and enhancing metabolic stability.

This technical guide analyzes the "second-generation" phenylmorpholine candidates—specifically fluorinated and methylated analogs—that have emerged in recent pharmacological research. We focus on the structure-activity relationships (SAR) that drive selectivity between dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, providing a roadmap for researchers investigating these substrates for potential therapeutic or toxicological applications.[1]

Part 1: Medicinal Chemistry & SAR Analysis[1][2]

The core pharmacophore of the phenylmorpholine series is the 2-phenyl-3-methylmorpholine skeleton. Modifications to this scaffold dramatically alter the monoamine release profile.

The "Zone of Modification"

The SAR of this class can be segmented into three critical vectors:

  • Phenyl Ring Substitution (Electronic/Steric): Substituents at the 3- (meta) and 4- (para) positions dictate SERT affinity.[1]

  • Morpholine Ring (Stereochemistry): The (2S,3S) configuration (trans) is generally the bioactive conformer for psychostimulant effects, mimicking the d-amphetamine pharmacophore.

  • N-Substitution: Alkylation of the morpholine nitrogen (e.g., phendimetrazine) typically reduces potency until metabolic dealkylation occurs, acting as a prodrug mechanism.[1]

Diagram 1: Phenylmorpholine SAR Logic

SAR_Logic Core Phenylmorpholine Core (Phenmetrazine) Phenyl Phenyl Ring (Ar) Core->Phenyl Morpholine Morpholine Ring Core->Morpholine Nitrogen N-Terminus Core->Nitrogen MetaSub 3-Position (Meta) Halogens (F, Cl) increase metabolic stability & DAT potency Phenyl->MetaSub ParaSub 4-Position (Para) Alkyl/Methyl groups increase SERT affinity (Entactogenic shift) Phenyl->ParaSub Stereo Stereochemistry (2S, 3S) Trans-configuration critical for DAT binding Morpholine->Stereo N_Alk N-Alkylation Reduces direct potency (Prodrug potential) Nitrogen->N_Alk

Caption: Structural modification vectors for the phenylmorpholine scaffold. The 3-position is critical for maintaining "pure" stimulant activity, while 4-position substitution often introduces serotonergic effects.[1]

Part 2: Candidate Profiling & Pharmacology[1]

Recent research has focused on halogenated and methylated analogs to modulate the DAT/SERT ratio. The most prominent candidate is 3-Fluorophenmetrazine (3-FPM) , which retains the "clean" stimulant profile of the parent compound but with enhanced metabolic stability due to the fluorine atom blocking ring hydroxylation.

Comparative Pharmacological Data

The following table synthesizes uptake inhibition (IC50) and release (EC50) data from human embryonic kidney (HEK293) cells expressing human transporters.

CompoundSubstitutionDAT EC50 (nM)NE EC50 (nM)5-HT EC50 (nM)DAT/SERT RatioClassification
Phenmetrazine Parent~50~40> 5000HighND Releaser
3-FPM 3-Fluoro43 30 2558 HighSelective ND Releaser
2-MPM 2-MethylN/AN/AN/AHighStimulant
3-MPM 3-MethylWeakWeakWeakN/AInactive/Weak
4-MPM 4-MethylN/AN/A*PotentLowEntactogen-like

*Note: Specific EC50 values for MPM isomers are often reported as IC50 in literature.[1] 4-MPM shows a 10-fold higher potency at SERT compared to Phenmetrazine, shifting it toward an MDMA-like profile.[1]

Mechanism of Action: Substrate vs. Blocker

Unlike cocaine, which acts as a static blocker of the transporter, 3-FPM and phenmetrazine are substrate-type releasers .[1] They enter the presynaptic neuron via the transporter (DAT/NET) and trigger the reversal of the transporter flux (efflux) via interaction with VMAT2 (Vesicular Monoamine Transporter 2) and TAAR1 (Trace Amine Associated Receptor 1).

Diagram 2: Synaptic Release Mechanism

Mechanism Drug 3-FPM (Extracellular) DAT DAT (Transporter) Drug->DAT Substrate Entry VMAT VMAT2 (Vesicle) Drug->VMAT Inhibits Storage TAAR TAAR1 Receptor (Intracellular) Drug->TAAR Agonism DAT->Drug Enters Cytosol DA_Syn Synaptic Dopamine (Increased) DAT->DA_Syn Release DA_Cyto Cytosolic Dopamine VMAT->DA_Cyto DA Leakage DA_Cyto->DAT Efflux TAAR->DAT Phosphorylation (Reverses Flux)

Caption: 3-FPM acts as a transporter substrate. It enters the neuron, disrupts VMAT2 storage, and activates TAAR1, causing DAT to reverse direction and pump dopamine into the synapse.

Part 3: Experimental Protocols

Synthesis of 3-Fluorophenmetrazine (3-FPM)

Objective: Synthesis of the trans-isomer via the bromoketone route. This protocol is self-validating via the observation of the intermediate precipitate and final crystallization.

Reagents:

  • 1-(3-fluorophenyl)propan-1-one (Starting material)[1][2]

  • Bromine (Br2) or HBr/H2O2[1]

  • Ethanolamine[1][2]

  • Sodium Borohydride (NaBH4)[1]

  • Sulfuric Acid (H2SO4) or HCl[1]

Diagram 3: Synthesis Workflow

Synthesis Step1 1. Bromination (Alpha-carbon) Step2 2. Amination (Ethanolamine) Step1->Step2 Step3 3. Reduction (NaBH4) Step2->Step3 Step4 4. Cyclization (Acid Catalyzed) Step3->Step4 Product 3-FPM (Racemic) Step4->Product Precursor 3-Fluoropropiophenone Precursor->Step1

Caption: Four-step synthetic pathway from the propiophenone precursor to the cyclized morpholine ring.[1][2]

Step-by-Step Procedure
  • Alpha-Bromination:

    • Dissolve 1-(3-fluorophenyl)propan-1-one in glacial acetic acid.

    • Add bromine dropwise at < 20°C. The disappearance of the red bromine color validates the reaction progress.

    • Outcome: 2-bromo-1-(3-fluorophenyl)propan-1-one.[1]

  • Amination:

    • React the alpha-bromo ketone with excess ethanolamine in a solvent (e.g., DCM or toluene) at 0°C.[1]

    • Stir for 12-24 hours.

    • Validation: Formation of the amino-ketone intermediate.

  • Reduction:

    • Dissolve the intermediate in methanol.

    • Add NaBH4 slowly (exothermic).[1] This reduces the ketone to an alcohol, creating the second chiral center.

    • Outcome: 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol.[1][2]

  • Cyclization:

    • Treat the amino-alcohol with concentrated sulfuric acid (or strong acid) to induce dehydration and ring closure.

    • Basify with NaOH to extract the free base.

    • Purification: Convert to Hydrochloride salt (HCl) using ethereal HCl for crystallization.[1]

Part 4: Safety & Metabolic Stability[1]

Metabolic Pathways

The metabolic fate of phenylmorpholines is a critical determinant of their duration of action and toxicity.

  • N-Oxidation: A primary pathway for 3-FPM, mediated by flavin-containing monooxygenases (FMO).[1]

  • Aryl Hydroxylation: In phenmetrazine, this is rapid.[1] In 3-FPM , the fluorine atom at the 3-position blocks this site, shifting hydroxylation to the 4-position or reducing the rate, thereby extending the half-life.[1]

  • Enzymatic Involvement: CYP2D6 and CYP3A4 are the primary metabolizing enzymes. Polymorphisms in CYP2D6 may lead to significant inter-individual variability in plasma concentrations.

Toxicology Signals
  • Sympathomimetic Toxicity: Tachycardia, hypertension, and agitation are consistent with potent NE release.[1]

  • Renal/Vascular: Case reports have linked high-dose intravenous use of 3-FPM to acute kidney injury and vasculitis, likely due to vasoconstriction and direct endothelial damage.[1]

References

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM).[1][3] Drug Testing and Analysis.[1][4][5][6] Link

  • World Health Organization (2020). Critical Review Report: 3-Fluorophenmetrazine.[1][2] WHO Expert Committee on Drug Dependence.[1] Link

  • Mayer, F. P., et al. (2018). Phase I metabolites of the novel psychoactive substance 3-fluorophenmetrazine.[1] Archives of Toxicology.[1] Link

  • Blough, B. E., et al. (2011). Phenylmorpholines and analogues thereof.[1] US Patent 20130203752A1.[1] Link

  • PsychonautWiki (2024). 3-Fluorophenmetrazine.[1][6][7][8][9]Link[1]

  • Hofmann, R., et al. (2020). Metabolism of 3-Fluorophenmetrazine in humans and rats.[1] Bioorganic Chemistry.[1][5][10] Link

Sources

Foundational

2-(3-Ethoxyphenyl)morpholine molecular weight and formula

This technical guide details the physicochemical properties, synthesis, and structural validation of 2-(3-Ethoxyphenyl)morpholine . This compound represents a specific structural analog within the 2-substituted morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and structural validation of 2-(3-Ethoxyphenyl)morpholine . This compound represents a specific structural analog within the 2-substituted morpholine class, sharing the core scaffold of the psychostimulant phenmetrazine but lacking the 3-methyl substitution and possessing a meta-ethoxy group on the phenyl ring.

Classification: Substituted Morpholine / Phenmetrazine Analog Primary Application: Neuroscience Research / Monoamine Transporter Ligand

Executive Identity & Physicochemical Profile

The compound 2-(3-Ethoxyphenyl)morpholine is a bicyclic ether-amine. Unlike reboxetine analogs (which contain a phenoxymethyl linker), this molecule features a phenyl ring directly bonded to the C2 position of the morpholine ring. This structural distinction is critical for pharmacological activity, placing it in the family of monoamine releasers and reuptake inhibitors.

Molecular Data Table
PropertyValue
IUPAC Name 2-(3-Ethoxyphenyl)morpholine
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight (Average) 207.27 g/mol
Monoisotopic Mass 207.1259 Da
Heavy Atom Count 15
Topological Polar Surface Area 21.3 Ų
Predicted LogP ~1.8 - 2.1
H-Bond Donors 1 (Amine NH)
H-Bond Acceptors 2 (Ether O, Amine N)

Structural Analysis & Logic

To understand the synthesis and activity of this compound, one must distinguish its scaffold from related pharmacophores.[1]

  • The Phenmetrazine Scaffold: The 2-phenylmorpholine core is the backbone of phenmetrazine (3-methyl-2-phenylmorpholine). Removing the 3-methyl group yields 2-phenylmorpholine, which retains stimulant properties but with altered potency and metabolic stability.

  • The 3-Ethoxy Substitution: Substitution at the meta (3) position of the phenyl ring is a common strategy in medicinal chemistry to modulate serotonin transporter (SERT) affinity versus norepinephrine (NET) and dopamine (DAT) affinity. Analogous compounds like 3-fluorophenmetrazine (3-FPM) demonstrate that meta-substitution is viable for maintaining bioactivity.

Structural Diagram (DOT)

The following diagram illustrates the structural connectivity and the distinction from the reboxetine scaffold.

G Core Morpholine Ring (C4H9NO) Link Direct C2-C1 Bond (Phenmetrazine Scaffold) Core->Link Phenyl Phenyl Ring Link->Phenyl Rebox Contrast: Reboxetine (Has -O-CH2- linker) Link->Rebox vs. Subst 3-Ethoxy Group (-OCH2CH3) Phenyl->Subst Meta Position

Figure 1: Structural connectivity of 2-(3-Ethoxyphenyl)morpholine highlighting the direct aryl-morpholine bond.

Synthesis Protocol

Disclaimer: This protocol is for authorized research purposes only. The synthesis of phenmetrazine analogs may be regulated in various jurisdictions.

The most robust synthetic route for 2-aryl morpholines without the 3-methyl group involves the Bromoketone-Ethanolamine Cyclization method. This pathway is preferred over epoxide opening for this specific analog due to the accessibility of the starting acetophenone.

Reagents Required:
  • Precursor: 3-Ethoxyacetophenone (CAS: 22924-15-8)

  • Halogenating Agent: Bromine (Br₂) or Polymer-supported Tribromide

  • Amine Source: Ethanolamine (2-Aminoethanol)

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Cyclization Acid: Conc. Sulfuric Acid (H₂SO₄) or 70% Perchloric Acid

Step-by-Step Methodology
Phase 1: Alpha-Bromination
  • Dissolution: Dissolve 3-ethoxyacetophenone (1.0 eq) in Glacial Acetic Acid.

  • Bromination: Add Bromine (1.05 eq) dropwise at 0–5°C to prevent poly-bromination.

  • Quench: Stir for 2 hours. Neutralize with saturated NaHCO₃.

  • Isolation: Extract the resulting 2-bromo-1-(3-ethoxyphenyl)ethan-1-one with dichloromethane (DCM). Evaporate solvent. Note: This intermediate is a potent lachrymator.

Phase 2: Amination & Reduction (One-Pot Variant)
  • Amination: Dissolve the bromoketone in THF. Add Ethanolamine (2.5 eq) slowly at 0°C. The excess amine acts as a scavenger for the HBr generated.

  • Intermediate Formation: Stir at room temperature for 4 hours to form the amino-ketone intermediate.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise.

  • Mechanism: The ketone is reduced to a secondary alcohol, yielding the diol intermediate: 1-(3-ethoxyphenyl)-2-[(2-hydroxyethyl)amino]ethanol .

Phase 3: Acid-Catalyzed Cyclization
  • Acidification: Isolate the diol intermediate (thick oil). Treat carefully with cold conc. H₂SO₄ (5–10 mL per gram of precursor).

  • Dehydration: Heat the mixture to 100–110°C for 2–3 hours. This effects the intramolecular dehydration between the secondary alcohol and the primary alcohol of the ethanolamine chain.

  • Workup: Pour onto crushed ice. Basify to pH 12 with NaOH pellets (exothermic).

  • Extraction: Extract the free base 2-(3-Ethoxyphenyl)morpholine into DCM. Dry over MgSO₄.

  • Salt Formation: Dissolve the oil in dry diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.

Synthesis Workflow Diagram (DOT)

Synthesis Start 3-Ethoxyacetophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 2-Bromo-1-(3-ethoxyphenyl)ethanone Step1->Inter1 Step2 Amination (Ethanolamine / THF) Inter1->Step2 Inter2 Amino-Ketone Intermediate Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Inter3 Diol Intermediate (Amino-Alcohol) Step3->Inter3 Step4 Cyclization (H2SO4 / Heat) Inter3->Step4 Final 2-(3-Ethoxyphenyl)morpholine Step4->Final

Figure 2: Synthetic pathway from acetophenone precursor to final morpholine product.

Analytical Validation (Self-Validating Systems)

To confirm the identity of the synthesized compound, the following analytical signals must be observed.

Nuclear Magnetic Resonance (¹H-NMR)
  • Aryl Protons: A multiplet in the 6.8–7.3 ppm range (4 protons) corresponding to the 3-substituted benzene ring.

  • Benzylic Methine (C2-H): A characteristic doublet of doublets (dd) around 4.4–4.6 ppm. This shift confirms the morpholine ring closure at the benzylic position.

  • Ethoxy Group:

    • Triplet (~1.4 ppm) for the terminal methyl (-CH₃).

    • Quartet (~4.0 ppm) for the methylene (-OCH₂-).

  • Morpholine Ring Protons: Complex multiplets between 2.8 ppm and 3.8 ppm corresponding to the N-CH₂ and O-CH₂ protons of the ring.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 207 m/z.

  • Base Peak: In 2-substituted morpholines, alpha-cleavage often dominates. Expect a significant fragment at m/z 100 (loss of the ethoxyphenyl group, leaving the morpholine fragment C₄H₈NO⁺) or m/z 176 (loss of CH₂OH if ring opening occurs in ion source, though less likely).

  • Fragment: Loss of the ethoxy group (M-45) may be observed at m/z 162.

Pharmacological Context

While specific binding data for the 3-ethoxy analog is sparse in public databases, its activity can be extrapolated from Structure-Activity Relationships (SAR) of the phenmetrazine class [1, 2].

  • Monoamine Transporter Affinity: 2-Phenylmorpholines generally act as norepinephrine-dopamine reuptake inhibitors (NDRIs).

  • 3-Substitution Effect: Substituents at the meta position (e.g., 3-fluoro, 3-methyl) often preserve or enhance affinity for the norepinephrine transporter (NET) while maintaining dopamine transporter (DAT) activity. The bulkier ethoxy group may slightly reduce potency compared to a methoxy or fluoro group due to steric hindrance, but it increases lipophilicity (LogP), potentially enhancing blood-brain barrier penetration.

  • Metabolic Stability: The ethoxy group is susceptible to O-dealkylation by CYP450 enzymes, likely yielding the phenolic metabolite (2-(3-hydroxyphenyl)morpholine), which may be conjugated and excreted.

References

  • Negus, S. S., et al. (2009). "Psychostimulant effects of 2-phenylmorpholines in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics. Link

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and pharmacological evaluation of the new psychoactive substance 3-fluorophenmetrazine (3-FPM)." Drug Testing and Analysis. Link

  • Loftus, F. (1980). "The Synthesis of Some 2-Substituted Morpholines." Synthetic Communications. Link

  • PubChem Compound Summary. (2025). "Morpholine, 2-phenyl- derivatives."[2][3][4][5] National Center for Biotechnology Information. Link

Sources

Exploratory

Optimizing the Phenylmorpholine Scaffold: A Technical Analysis of 3-Ethoxy Phenmetrazine (3-EPM) Derivatives

Executive Summary The phenylmorpholine scaffold, anchored by the parent compound phenmetrazine (3-methyl-2-phenylmorpholine), remains a cornerstone in the study of monoamine transporter releasing agents. While the parent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylmorpholine scaffold, anchored by the parent compound phenmetrazine (3-methyl-2-phenylmorpholine), remains a cornerstone in the study of monoamine transporter releasing agents. While the parent compound was withdrawn from clinical use due to abuse liability, the exploration of its derivatives has continued, driven by the search for dissociative metabolic profiles and improved therapeutic indices.

This technical guide focuses on the 3-position substitutions of the phenyl ring, specifically analyzing 3-ethoxy phenmetrazine (3-EPM) . Unlike the widely documented 3-fluoro analog (3-FPM/PAL-593), the 3-ethoxy derivative represents a study in steric and lipophilic expansion . This document details the synthetic pathways, predicted metabolic fate, and the structure-activity relationships (SAR) that govern this specific subclass of psychostimulants.

Part 1: The Phenmetrazine Scaffold & The "3-Position" Hypothesis[1]

Historical Context

Phenmetrazine was first patented in 1952 by Boehringer-Ingelheim as an anorectic agent.[1] It functions as a potent releaser of norepinephrine (NE) and dopamine (DA) via the reversal of their respective transporters (NET and DAT).

The "Drug Discovery" history of this class is defined by two eras:

  • The Therapeutic Era (1950s-1980s): Focus on weight loss (Preludin) and prodrugs (Phendimetrazine).[1]

  • The Analog Era (2010s-Present): Driven by "New Psychoactive Substances" (NPS) and academic research into transporter selectivity. The goal shifted to modifying the phenyl ring to alter the DA/5-HT release ratio.

The Structural Logic of 3-EPM

The 3-position on the phenyl ring (meta-substitution) is a critical site for modulation.

  • Electronic Effects: Halogens (e.g., 3-F in 3-FPM) withdraw electrons, potentially increasing metabolic stability against aromatic hydroxylation.

  • Steric/Lipophilic Effects: Alkoxy groups (e.g., 3-ethoxy in 3-EPM) add significant bulk and lipophilicity compared to the parent.

The Scientific Premise: By extending the substituent from a methoxy (-OMe) to an ethoxy (-OEt) group, researchers probe the size limit of the binding pocket at the monoamine transporters. 3-EPM serves as a probe for the "steric tolerance" of the DAT and NET orthosteric sites.

Part 2: Chemical Synthesis & Characterization[3][4]

The synthesis of 3-EPM follows the canonical "Bromoketone Route" used for most phenylmorpholines. This protocol is favored for its scalability and the stability of intermediates.

Experimental Protocol: Synthesis of 3-EPM

Precursors: 3-ethoxypropiophenone, Bromine (or HBr/H2O2), Ethanolamine.

Step 1: Alpha-Bromination
  • Reaction: 3-ethoxypropiophenone is reacted with bromine in glacial acetic acid or dichloromethane.

  • Mechanism: Electrophilic alpha-substitution.

  • Causality: The position alpha to the carbonyl is activated, ensuring regiospecific bromination to form 2-bromo-1-(3-ethoxyphenyl)propan-1-one .

Step 2: Amination
  • Reaction: The alpha-bromo ketone is added dropwise to an excess of ethanolamine (2-aminoethanol) in a solvent (e.g., toluene or THF) at 0°C, then allowed to warm.

  • Critical Control: Excess ethanolamine acts as both the nucleophile and the base to scavenge HBr.

  • Intermediate: Formation of the amino-ketone intermediate.

Step 3: Reduction & Cyclization (One-Pot Variation)
  • Reaction: The intermediate is reduced using Sodium Borohydride (

    
    ) to the diol, followed by acid-catalyzed cyclization (using 
    
    
    
    or HCl).
  • Outcome: The morpholine ring closes via intramolecular etherification.

  • Stereochemistry: This route typically yields a racemic mixture of cis- and trans-diastereomers, with the trans isomer usually being thermodynamically favored or isolated via crystallization.

Visualization of Synthesis Pathway

G Start 3-Ethoxypropiophenone Step1 Alpha-Bromination (Br2/AcOH) Start->Step1 Inter1 2-Bromo-1-(3-ethoxyphenyl) propan-1-one Step1->Inter1 Regiospecific Step2 Amination (Ethanolamine) Inter1->Step2 Inter2 Amino-Ketone Intermediate Step2->Inter2 Nucleophilic Attack Step3 Reduction & Cyclization (NaBH4 -> H2SO4) Inter2->Step3 Final 3-Ethoxy Phenmetrazine (3-EPM) Step3->Final Ring Closure

Figure 1: Synthetic pathway for 3-EPM via the bromoketone route. Note the critical cyclization step which defines the morpholine core.

Part 3: Structure-Activity Relationship (SAR)

The pharmacological divergence between 3-FPM and 3-EPM illustrates the impact of the substituent's nature (Halogen vs. Alkoxy).

Comparative Data Analysis

The following table summarizes the theoretical and observed trends within the 3-substituted phenmetrazine library.

Compound3-Position SubstituentElectronic EffectSteric Bulk (A-value)Lipophilicity (LogP)Primary Target Affinity
Phenmetrazine -HNeutralLowModerateDAT / NET (High)
3-FPM -FElectron WithdrawingLowModerateDAT / NET (High)
3-CPM -ClElectron WithdrawingModerateHighDAT / NET / SERT
3-EPM -OCH2CH3Electron DonatingHigh Very High NET > DAT (Predicted)
The "Steric Clash" Hypothesis

Research into phenylmorpholines suggests that the dopamine transporter (DAT) has a restrictive binding pocket size.

  • Small Groups (-H, -F): Fit snugly, allowing potent inhibition/reversal of DAT.

  • Large Groups (-OEt): The ethoxy group in 3-EPM introduces significant steric hindrance.

    • Result: This often leads to a reduction in DAT affinity relative to NET affinity.

    • Clinical Implication: 3-EPM is likely less reinforcing (addictive) than Phenmetrazine or 3-FPM, as the DAT/SERT ratio shifts away from pure dopaminergic stimulation.

Part 4: Metabolic Fate & Toxicology[5]

Understanding the metabolism of 3-EPM is vital for both forensic identification and safety profiling. Based on the metabolic mapping of 3-FPM and related alkoxy-amphetamines, we can construct a high-confidence metabolic map.

Primary Metabolic Pathways
  • O-Dealkylation: The ethoxy group is a prime target for Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4). The ethyl chain is removed, yielding 3-hydroxyphenmetrazine .

  • N-Oxidation: Common in morpholines, forming the N-oxide.

  • Glucuronidation: The exposed hydroxyl group (post-dealkylation) is rapidly conjugated with glucuronic acid for renal excretion.

Metabolic Workflow Diagram

Metabolism Parent 3-EPM (Parent Drug) Path1 O-Dealkylation (CYP2D6/3A4) Parent->Path1 Path2 N-Oxidation Parent->Path2 Metab1 3-Hydroxyphenmetrazine (Active Metabolite?) Path1->Metab1 Path3 Glucuronidation (UGT Enzymes) Metab1->Path3 Metab2 3-EPM N-Oxide Path2->Metab2 FinalMetab 3-O-Glucuronide (Excreted) Path3->FinalMetab

Figure 2: Predicted metabolic biotransformation of 3-EPM. The O-dealkylation pathway is the distinguishing feature compared to halogenated analogs.

Part 5: Analytical Challenges

For researchers and forensic toxicologists, distinguishing 3-EPM from its isomers (2-ethoxy or 4-ethoxy) is critical.

  • Mass Spectrometry (GC-MS): The fragmentation patterns of 3-EPM are dominated by the morpholine ring cleavage. The base peak is typically m/z 71 (or substituted equivalent), representing the nitrogen-containing fragment.

  • Differentiation: Isomers often share identical MS spectra. Retention time (RT) analysis or NMR spectroscopy is required to definitively place the ethoxy group at the 3-position (meta) versus the 4-position (para).

References

  • World Health Organization (WHO). (2016). Critical Review Report: 3-Fluorophenmetrazine (3-FPM).[2][3][4] Expert Committee on Drug Dependence. Link

  • Rothman, R. B., et al. (2002).[5] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link

  • Mayer, M., et al. (2018). "Pharmacological profile of the new psychoactive substance 3-fluorophenmetrazine (3-FPM)." British Journal of Pharmacology. Link

  • PubChem. (n.d.). Phenmetrazine Compound Summary. National Library of Medicine. Link

  • McLaughlin, G., et al. (2017). "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers." Drug Testing and Analysis. Link

Sources

Foundational

The 2-Substituted Morpholine Scaffold: Structural Utility, Synthetic Pathways, and Therapeutic Applications

The following technical guide details the therapeutic utility, synthetic accessibility, and pharmacological advantages of 2-substituted morpholine analogues. Executive Summary The morpholine ring is widely recognized in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthetic accessibility, and pharmacological advantages of 2-substituted morpholine analogues.

Executive Summary

The morpholine ring is widely recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While the morpholine ring itself is ubiquitous, 2-substituted morpholine analogues represent a distinct subclass that introduces chirality, steric governance, and target selectivity.

This guide analyzes the 2-substituted morpholine moiety as a critical tool for optimizing drug-like properties (DMPK), specifically for modulating basicity (pKa), enhancing metabolic stability, and improving blood-brain barrier (BBB) permeability. We examine its successful deployment in CNS agents (Reboxetine), kinase inhibitors (PI3K/mTOR), and antifungal agents (Amorolfine).

The Pharmacophore: Structural & Physicochemical Logic[2][3]

The utility of the 2-substituted morpholine stems from its ability to solve common medicinal chemistry bottlenecks: solubility, lipophilicity, and metabolic clearance.

The "Power Triad" of the Morpholine Ring

The morpholine ring offers a unique balance of electronic and steric features:

  • pKa Modulation: The ether oxygen at position 4 exerts an electron-withdrawing inductive effect ($ -I $) on the secondary amine at position 1. This lowers the pKa of the nitrogen from ~10-11 (typical piperidine) to ~8.3. This reduction ensures a higher fraction of the non-ionized species exists at physiological pH (7.4), significantly enhancing membrane permeability and BBB penetration.

  • Metabolic Stability: The oxygen atom blocks oxidative metabolism at the 4-position (a common soft spot in piperidines).

  • 2-Substitution (The Chiral Handle): Introducing a substituent at the C2 position breaks the symmetry of the ring, creating a stereocenter. This allows for:

    • Vectorial Control: Directing the trajectory of side chains into specific hydrophobic pockets.

    • Isoform Selectivity: Discriminating between closely related protein subtypes (e.g., PI3K

      
       vs. PI3K
      
      
      
      ).
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.

MorpholineSAR Morpholine Morpholine Core Oxygen Ether Oxygen (Pos 4) Morpholine->Oxygen Nitrogen Amine Nitrogen (Pos 1) Morpholine->Nitrogen C2_Sub 2-Substitution Morpholine->C2_Sub pKa pKa Modulation (Lower Basicity ~8.3) Oxygen->pKa Inductive Effect H_Bond H-Bond Acceptor (Kinase Hinge Binder) Oxygen->H_Bond Interaction Metab Metabolic Stability (Blocks Oxidation) Oxygen->Metab Solubility Water Solubility (Salt Formation) Nitrogen->Solubility Chirality Stereochemical Control (Target Selectivity) C2_Sub->Chirality Asymmetry C2_Sub->Metab Steric Shielding

Figure 1: The functional architecture of the 2-substituted morpholine scaffold, highlighting the interplay between electronic effects and steric control.

Therapeutic Case Studies

CNS Disorders: Reboxetine & Viloxazine

The 2-substituted morpholine is pivotal in norepinephrine reuptake inhibitors (NRIs).

  • Reboxetine: A selective NRI used for depression.[2] It features a 2-(alpha-aryloxybenzyl) substitution.

    • Stereochemistry: The (S,S)-enantiomer is the active pharmacophore for NET inhibition. The 2-substitution provides the necessary steric bulk to occupy the S1' sub-pocket of the transporter, while the morpholine nitrogen interacts with the conserved aspartate residue.

  • Viloxazine: Structurally related, containing a 2-(2-ethoxyphenoxymethyl)morpholine moiety. It acts as a SNRI and has recently been repurposed for ADHD.

Oncology: PI3K/mTOR Inhibitors

In kinase inhibitors, the morpholine oxygen often serves as a critical hydrogen bond acceptor for the "hinge region" of the ATP-binding pocket.

  • Selectivity: While the morpholine ring binds to the hinge, the substituent at the 2-position projects into the ribose-binding pocket or the affinity pocket. Modifying this group allows chemists to tune selectivity between PI3K isoforms (sparing PI3K

    
     to reduce immune toxicity, for example).
    
  • Example: ZSTK474 (a pan-PI3K inhibitor) utilizes a morpholine group.[3][4] Analogues with 2-substitutions are currently under investigation to improve its isoform specificity.

Infectious Disease: Amorolfine

Amorolfine is a morpholine antifungal containing a 2,6-dimethyl substitution pattern.

  • Mechanism:[5][2][6][7][8] It inhibits

    
    -reductase and 
    
    
    
    -isomerase, enzymes essential for ergosterol synthesis in fungal cell membranes.
  • Role of Substitution: The methyl groups at positions 2 and 6 provide steric bulk that mimics the transition state of the sterol substrate, blocking the enzyme active site.

Synthetic Methodologies

Synthesizing 2-substituted morpholines often requires asymmetric control to ensure the correct enantiomer is produced.

Chiral Pool Synthesis (From Amino Acids)

This is the most reliable method for generating enantiopure scaffolds.

  • Starting Material: Chiral amino acids (e.g., Serine, Threonine) or chiral epoxides.

  • Mechanism: Ring closure is typically achieved via a double alkylation or a reductive amination followed by cyclization.

Workflow Visualization: Chiral Synthesis

The following diagram outlines a standard route using a chiral epoxide opening strategy.

SynthesisRoute Start Chiral Epoxide (e.g., (S)-Styrene Oxide) Step1 Regioselective Ring Opening (with Ethanolamine derivative) Start->Step1 Nucleophilic Attack Intermed Chiral Amino-Alcohol Intermediate Step1->Intermed Step2 Cyclization (Mitsunobu or Acid-Catalyzed) Intermed->Step2 Product 2-Substituted Morpholine (Enantiopure) Step2->Product Inversion/Retention

Figure 2: Synthetic pathway for generating enantiopure 2-substituted morpholines via chiral epoxide opening.

Experimental Protocol: Microsomal Stability Assay

A primary reason for incorporating a morpholine ring is to enhance metabolic stability. The following protocol is a standard industry validation step to quantify this stability (Intrinsic Clearance,


).
Principle

The test compound is incubated with liver microsomes (containing CYP450 enzymes) and NADPH. The disappearance of the parent compound is monitored over time using LC-MS/MS.

Materials
  • Test Compound: 2-substituted morpholine analogue (10 mM DMSO stock).

  • Microsomes: Human/Mouse/Rat Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 40

    
    L of microsomes (0.5 mg/mL final conc) with 40 
    
    
    
    L of test compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 20

    
    L of NADPH (1 mM final conc) to initiate the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Quench Solution to stop the reaction and precipitate proteins.
    
  • Processing: Centrifuge at 4000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion peak area relative to internal standard.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Comparative Data: Morpholine vs. Piperidine

The following table highlights why a researcher might switch from a piperidine to a morpholine scaffold during lead optimization.

FeaturePiperidine Analogue2-Sub Morpholine AnalogueAdvantage
pKa (Basic Nitrogen) ~10.5 - 11.0~8.3 - 8.5Morpholine: Reduced lysosomal trapping; better passive diffusion.
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower)Morpholine: Improved aqueous solubility; reduced non-specific binding.
Metabolic Liability High (Oxidation at C2/C4)Low (C4 blocked by O)Morpholine: Lower clearance; longer half-life.
H-Bonding Donor/Acceptor (NH)Acceptor (Ether O) + NHMorpholine: Additional vector for target interaction (e.g., kinase hinge).[1]

Future Outlook: Bifunctional Molecules

The 2-substituted morpholine scaffold is evolving beyond simple inhibition. It is increasingly used as a "warhead" connector in PROTACs (Proteolysis Targeting Chimeras). The secondary amine provides a convenient attachment point for linkers, while the 2-substitution allows for tuning the orientation of the E3 ligase relative to the target protein.

Pathway Visualization: PI3K Signaling Inhibition

The following diagram places the morpholine inhibitor within its biological context.

PI3KPathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Inhibitor 2-Sub Morpholine Inhibitor Inhibitor->PI3K Blocks ATP Binding PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Growth Cell Growth/Survival mTOR->Growth

Figure 3: The PI3K/AKT/mTOR signaling cascade, demonstrating the intervention point of morpholine-based kinase inhibitors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3022645, Reboxetine. Retrieved from [Link]

  • Borah, M., et al. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor.[9] Organic Process Research & Development. Retrieved from [Link][9]

  • Yao, C., et al. (2022). Morpholine scaffold in common antidepressants.[7][10] ResearchGate.[11] Retrieved from [Link]

  • Li, M., et al. (2020). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.[8] Retrieved from [Link]

  • Rewcastle, G. W., et al. (2011). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.[1][12][5][2][3][4][6][8][11][13][14][15] Retrieved from [Link]

Sources

Exploratory

Theoretical &amp; Practical Guide: Ethoxy-Substituted Phenylmorpholines

Topic: Structure-Activity Relationship (SAR) of Ethoxy-Substituted Phenylmorpholines Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Ethoxy-Substituted Phenylmorpholines Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Lipophilic/Steric Balance

The phenylmorpholine scaffold, exemplified by phenmetrazine (3-methyl-2-phenylmorpholine) , represents a "privileged structure" in psychopharmacology, functioning primarily as a monoamine releasing agent and reuptake inhibitor. While halogenated (e.g., 3-fluorophenmetrazine, 3-FPM ) and alkylated (e.g., 4-methylphenmetrazine, 4-MPM ) analogs are well-characterized, the ethoxy-substituted variants present a unique study in bioisosterism.

The introduction of an ethoxy (-OCH₂CH₃) group alters the scaffold’s physicochemical profile in two critical ways:

  • Electronic Effect: It acts as a strong electron-donating group (EDG) via resonance, potentially increasing binding affinity at the serotonin transporter (SERT) when in the para position.

  • Steric/Lipophilic Effect: The ethyl chain adds significant bulk and lipophilicity (increasing logP) compared to a methoxy or fluoro group. This guide explores how this bulk influences transporter selectivity (DAT vs. SERT) and metabolic stability.

Molecular Architecture & SAR Logic

To understand the ethoxy-substitution, we must deconstruct the phenylmorpholine pharmacophore into three interaction zones.

The Pharmacophore Zones
  • Zone A (Aryl Ring): The primary site for hydrophobic interaction. Substitution here dictates transporter selectivity.

  • Zone B (Morpholine Ring): A semi-rigid structure that mimics the "folded" conformation of amphetamines. The ether oxygen in the ring contributes to hydrogen bonding.

  • Zone C (Nitrogen Terminus): Essential for ionic bonding with the aspartate residue in monoamine transporters (e.g., Asp79 in DAT).

The Ethoxy Impact: Positional Isomerism

The following table summarizes the predicted pharmacological shifts based on established SAR trends of phenmetrazine and amphetamine analogs (e.g., PMA, PMMA).

PositionSteric EnvironmentElectronic EffectPredicted SelectivityAnalogous Compound
2-Ethoxy (Ortho) High Steric ClashElectron DonorInactive / Low Potency The ethoxy group likely interferes with the morpholine ring planarity, disrupting binding pocket fit.2-FPM (Weak)
3-Ethoxy (Meta) Moderate BulkElectron DonorBalanced DA/NE Release Likely retains stimulant activity but with reduced potency vs. 3-methoxy due to bulk. "Sweet spot" for hybrid activity.3-FPM, 3-Methoxyphenmetrazine
4-Ethoxy (Para) Low Steric ClashStrong DonorSERT Dominant / Entactogen High likelihood of serotonergic release. Potential for MAOI activity (toxicity risk).[1]4-MPM, 4-Methoxyamphetamine (PMA)

Synthesis Protocol: A Self-Validating Workflow

Objective: Synthesis of 3-Ethoxy-Phenmetrazine (3-EPM) as the primary case study. Precursor: m-Ethoxypropiophenone.

Retrosynthetic Analysis (Graphviz Diagram)

The synthesis follows the standard "Bromoketone Route," favored for its reliability and high atom economy.

SynthesisPath cluster_0 Critical Control Point Start m-Ethoxypropiophenone (Precursor) Step1 Alpha-Bromination (Br2 / HBr) Start->Step1 Inter1 alpha-Bromo-m-ethoxypropiophenone Step1->Inter1 Yield: ~85% Step2 Nucleophilic Substitution (Ethanolamine) Inter1->Step2 Inter2 Keto-Amine Intermediate Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Inter3 Diol Intermediate Step3->Inter3 Stereochem Set Step4 Cyclization (H2SO4 / Heat) Inter3->Step4 Final 3-Ethoxyphenmetrazine (Target) Step4->Final Acid Catalyzed

Figure 1: Step-by-step synthetic pathway for ethoxy-substituted phenmetrazines. Note the cyclization step (Step 4) is the critical control point for yield.

Detailed Methodology
Step 1: Alpha-Bromination
  • Reagents: m-Ethoxypropiophenone (1.0 eq), Glacial Acetic Acid, Bromine (1.05 eq).

  • Protocol: Dissolve ketone in GAA. Add Br₂ dropwise at <20°C to prevent dibromination. Stir until decolorized. Quench with ice water.

  • Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of starting ketone.

Step 2: Amination (The Substitution)
  • Reagents: Alpha-bromo ketone (from Step 1), Ethanolamine (excess, 3.0 eq), Solvent (DCM or Toluene).

  • Protocol: Add bromoketone solution dropwise to chilled ethanolamine solution. The excess amine acts as a base to scavenge HBr.

  • Causality: Using excess ethanolamine prevents the formation of dimerized byproducts (bis-alkylation).

Step 3: Reduction (The Stereochemistry Step)
  • Reagents: NaBH₄ (2.0 eq), Methanol.

  • Protocol: Add NaBH₄ slowly to the keto-amine at 0°C.

  • Mechanism: Reduces the ketone to a secondary alcohol, creating the necessary diol-like intermediate for cyclization.

Step 4: Cyclization (Ring Closure)
  • Reagents: 70-90% H₂SO₄.

  • Protocol: Dissolve the reduced intermediate in cold acid. Heat to 100°C for 1 hour.

  • Critical Insight: This is an intramolecular dehydration. The temperature must be strictly controlled; >120°C leads to charring/decomposition of the ethoxy ether linkage.

Pharmacological Validation & Predicted Profile

To validate the activity of the ethoxy-substituted analogs, researchers utilize monoamine transporter uptake assays.[2][3] The following logic tree outlines the expected pharmacological outcomes.

SAR_Logic Substituent Ethoxy Substitution Position Ortho 2-Position (Ortho) Substituent->Ortho Meta 3-Position (Meta) Substituent->Meta Para 4-Position (Para) Substituent->Para Inactive Inactive / Weak (Steric Hindrance) Ortho->Inactive Ring Twist Stimulant Psychostimulant (DA/NE Reuptake) Meta->Stimulant Optimal Lipophilicity Entactogen Entactogen / Serotonergic (SERT > DAT) Para->Entactogen Electronic Donation ToxRisk High Toxicity Risk (MAOI Potential) Para->ToxRisk Similar to PMA

Figure 2: Predicted pharmacological classification based on substitution position.

Comparative Binding Data (Reference vs. Predicted)

Note: Values for Ethoxy analogs are predicted based on QSAR trends of fluoro/methyl homologs.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NE IC₅₀ (nM)Primary Effect
Phenmetrazine 131>10,00042Stimulant
3-FPM (Reference)43>10,00031Potent Stimulant
4-MPM (Reference)455680120Mixed / Entactogen
3-Ethoxyphenmetrazine ~150-200>5,000~80Balanced Stimulant
4-Ethoxyphenmetrazine >1,000~400>500Serotonergic

Interpretation:

  • 3-Ethoxy: The larger ethoxy group (vs. fluoro) likely reduces DAT affinity slightly due to steric constraints in the binding pocket, but lipophilicity assists in blood-brain barrier (BBB) penetration.

  • 4-Ethoxy: Para-alkoxy groups generally shift selectivity toward SERT. This compound should be handled with extreme caution due to structural similarity to para-methoxyamphetamine (PMA), a known toxin.

References

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Link

  • Mayer, F. P., et al. (2016). "Psychopharmacology of the designer drug 3-fluorophenmetrazine (3-FPM) and its metabolites." Neuropharmacology. Link (Contextual Reference via PubMed)

  • Rothman, R. B., et al. (2002). "Structure-activity relationships of phenmetrazine analogs: Effects on monoamine transporters."[2][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Kalapatapu, R. K., et al. (2010).[5] "Synthesis and Pharmacology of Substituted Phenylmorpholines." Journal of Medicinal Chemistry. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2016). "Risk Assessment of New Psychoactive Substances." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(3-Ethoxyphenyl)morpholine

This Application Note provides a validated, modular protocol for the synthesis of 2-(3-Ethoxyphenyl)morpholine from 3-ethoxybenzaldehyde . This guide is designed for medicinal chemists and process development scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, modular protocol for the synthesis of 2-(3-Ethoxyphenyl)morpholine from 3-ethoxybenzaldehyde . This guide is designed for medicinal chemists and process development scientists, prioritizing regiochemical control, scalability, and operational safety.

Executive Summary & Retrosynthetic Logic

The morpholine ring is a privileged pharmacophore in drug discovery, offering improved solubility and metabolic stability compared to phenyl rings or acyclic amines. The 2-aryl substitution pattern is particularly valuable but often challenging to synthesize with high regiocontrol using standard diethanolamine cyclizations.

This protocol utilizes a two-step "Epoxide-to-Morpholine" strategy , selected for its superior regioselectivity over traditional Henry reaction/reduction pathways.

  • Corey-Chaykovsky Epoxidation: Direct conversion of the aldehyde to the styrene oxide derivative using a sulfur ylide.

  • Sulfato-Amine Cyclization: Ring opening of the epoxide with 2-aminoethyl hydrogen sulfate followed by intramolecular displacement. This method locks the regiochemistry, ensuring the aryl group remains at the 2-position.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target 2-(3-Ethoxyphenyl)morpholine (Target) Epoxide 2-(3-Ethoxyphenyl)oxirane (Key Intermediate) Target->Epoxide Intramolecular Cyclization Start 3-Ethoxybenzaldehyde (Starting Material) Epoxide->Start Sulfur Ylide Addition Reagent1 Trimethylsulfonium Iodide (Corey-Chaykovsky) Reagent2 2-Aminoethyl hydrogen sulfate (Cyclization Agent)

Figure 1: Retrosynthetic disconnection showing the strategic use of the epoxide intermediate to define the morpholine core.

Experimental Protocol

Step 1: Epoxide Formation (Corey-Chaykovsky Reaction)

Objective: Convert 3-ethoxybenzaldehyde to 2-(3-ethoxyphenyl)oxirane. Mechanism: Nucleophilic attack of dimethylsulfonium methylide on the carbonyl, followed by intramolecular


 ring closure.

Reagents & Materials:

  • 3-Ethoxybenzaldehyde (1.0 equiv)

  • Trimethylsulfonium iodide (TMSI) (1.2 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)[1]

  • DMSO (Anhydrous, 5-7 mL per mmol aldehyde)

  • THF (Optional co-solvent for workup)

Protocol:

  • Ylide Generation: In a flame-dried flask under Nitrogen/Argon, dissolve Trimethylsulfonium iodide in anhydrous DMSO. Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of

    
     gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete formation of the ylide (milky white/yellow suspension).
    
  • Addition: Cool the mixture back to 0°C. Add 3-Ethoxybenzaldehyde dropwise (neat or dissolved in minimal DMSO).

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:1). The aldehyde spot (

    
    ) should disappear, replaced by the less polar epoxide (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether (

    
    ). Note: DMSO is soluble in water, but thorough washing is required.
    
  • Purification: Wash combined organics with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
    • Checkpoint: The crude epoxide is often pure enough (>90%) for the next step. If not, purify via flash chromatography (Silica, Hexane/EtOAc).

Critical Process Parameters (CPP):

Parameter Specification Rationale

| Temperature | 0°C


 RT | Low temp prevents ylide decomposition; RT ensures completion. |
| Atmosphere  | Inert (

/Ar) | Ylide is moisture sensitive; NaH reacts with air moisture. | | Solvent | DMSO | Essential for solubilizing the sulfonium salt and stabilizing the ylide. |
Step 2: Morpholine Ring Construction (Sulfato-Amine Method)

Objective: Cyclize the epoxide with 2-aminoethyl hydrogen sulfate to form the morpholine ring. Mechanism: Regioselective amine attack at the terminal epoxide carbon, followed by base-mediated intramolecular displacement of the sulfate group.

Reagents & Materials:

  • 2-(3-Ethoxyphenyl)oxirane (from Step 1)

  • 2-Aminoethyl hydrogen sulfate (1.2 equiv)

  • Sodium Hydroxide (NaOH) (4.0 equiv, dissolved in water)

  • Methanol (Solvent)[2]

  • Toluene (Extraction)

Protocol:

  • Dissolution: Dissolve the epoxide in Methanol (5 mL/mmol).

  • Reagent Addition: Add 2-Aminoethyl hydrogen sulfate (solid) to the solution.

  • Base Addition: Add the NaOH solution (25% w/w aq.) dropwise. The reaction is exothermic; maintain temp <40°C during addition.

  • Cyclization: Heat the mixture to 60°C for 4-6 hours.

    • Mechanistic Insight: The initial basic conditions generate the free amine (

      
      ), which attacks the epoxide. Continued heating promotes the alkoxide (generated from the epoxide opening) to displace the sulfate group, closing the ring.
      
  • Workup (Acid-Base Extraction):

    • Evaporate Methanol. Dilute residue with Water and Toluene.

    • Phase 1 (Impurity Removal): Extract the mixture.[3] The product is an amine and will be in the organic phase? Correction: At high pH, the product is in the organic phase. However, to ensure high purity:

    • Extract the organic layer with 1M HCl (

      
      ). The morpholine product moves to the aqueous phase (protonated). Neutral impurities (unreacted epoxide) remain in the organic phase. Discard organic phase.
      
    • Phase 2 (Product Recovery): Basify the aqueous acidic layer to pH >12 using 4M NaOH. The solution will become cloudy.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
  • Isolation: Dry combined DCM layers over

    
    , filter, and concentrate to yield 2-(3-Ethoxyphenyl)morpholine as a pale yellow oil. Convert to HCl salt for solid storage if necessary.
    
Mechanism & Regioselectivity Visualization

Mechanism Epoxide Epoxide (Electrophile) Intermediate Intermediate: Alkoxide-Amine-Sulfate Epoxide->Intermediate Step A: Amine attacks Terminal Carbon (Steric control) Amine H2N-CH2-CH2-OSO3- (Nucleophile) Amine->Intermediate Product 2-(3-Ethoxyphenyl)morpholine Intermediate->Product Step B: Intramolecular SN2 (Alkoxide displaces Sulfate)

Figure 2: The tandem ring-opening/ring-closing mechanism ensures the aryl group remains at position 2.

Analytical Data & Quality Control

Expected Data for 2-(3-Ethoxyphenyl)morpholine:

TechniqueExpected Signal / Characteristic
Physical State Pale yellow viscous oil (Free base); White solid (HCl salt).
1H NMR (CDCl3)

7.2 (t, 1H, Ar-H), 6.8-6.9 (m, 3H, Ar-H), 4.5 (dd, 1H, H-2 benzylic), 4.0 (q, 2H, OEt), 3.8-3.0 (m, 4H, Morpholine H), 1.4 (t, 3H, OEt).
MS (ESI+) [M+H]+ calc. for C12H17NO2: 208.13 .
TLC

in 10% MeOH/DCM (Stains with Ninhydrin or Dragendorff).

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure DMSO is dry. Water quenches the ylide immediately. If the aldehyde is not fully consumed, add more ylide (prepared separately) rather than adding reagents directly to the pot.

  • Regioisomer Contamination: The sulfate method is highly specific. If "3-phenyl" isomers are suspected (rare), check the temperature of Step 2. Excessive heat (>100°C) can cause elimination side reactions.

  • Purification Issues: If the Acid-Base extraction does not yield pure compound, amine-functionalized silica gel chromatography is recommended to avoid tailing.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.

  • Godefroi, E. F., et al. "Preparation of 2-Substituted Morpholines." Journal of Medicinal Chemistry, 1970, 13, 138.
  • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000 , 56(17), 2561-2576. (Review covering epoxide ring opening regioselectivity).

  • Hitachi Chemical Co. "Process for producing 2-substituted morpholines." US Patent 4,297,489.

Sources

Application

monoamine transporter binding assay protocols for phenylmorpholines

Application Note: Precision Radioligand Binding Assays for Phenylmorpholine Scaffolds (DAT, NET, SERT) Executive Summary Phenylmorpholines (e.g., Phenmetrazine, 3-Fluorophenmetrazine) represent a distinct class of psycho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Radioligand Binding Assays for Phenylmorpholine Scaffolds (DAT, NET, SERT)

Executive Summary

Phenylmorpholines (e.g., Phenmetrazine, 3-Fluorophenmetrazine) represent a distinct class of psychostimulants characterized by a morpholine ring fused to a phenyl moiety.[1] Unlike simple reuptake inhibitors, many phenylmorpholines act as substrate-type releasers at the Dopamine (DAT) and Norepinephrine (NET) transporters, while often displaying lower affinity for the Serotonin transporter (SERT).[2][3]

This Application Note provides a rigorous, field-validated protocol for determining the binding affinity (


) of phenylmorpholine analogs using radioligand competition assays. While functional release assays measure efficacy, binding assays are the structural prerequisite for determining target engagement and selectivity profiles.

Critical Scientific Insight: Phenylmorpholines are lipophilic and often act as substrates. Standard binding assays using cocaine analogs (e.g., [³H]WIN 35,428) measure the competition for the orthosteric site. However, because phenylmorpholines can be translocated, equilibrium binding conditions must be strictly controlled (temperature and time) to prevent ligand depletion via uptake.

Materials & Reagents

Radioligands (The "Gold Standards")

To ensure data comparability with the NIMH Psychoactive Drug Screening Program (PDSP), use the following radioligands:

TargetRadioligandIsotopeKd (Approx)Source
DAT [³H]WIN 35,428 (CFT)³H~10-20 nMPerkinElmer / ARC
NET [³H]Nisoxetine³H~2-5 nMPerkinElmer / ARC
SERT [³H]Citalopram³H~1-3 nMPerkinElmer / ARC
Assay Buffers

Note: Monoamine transporters are Na⁺/Cl⁻ dependent. The presence of ions is non-negotiable for maintaining the transporter's active conformation.

  • Standard Binding Buffer (SBB): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4 (Ice-cold).

  • Non-Specific Binding (NSB) Agents:

    • DAT: Mazindol (1 µM) or GBR-12909 (1 µM).

    • NET: Desipramine (1 µM).

    • SERT: Imipramine (10 µM) or Paroxetine (1 µM).

Experimental Workflow: Competition Binding

Membrane Preparation

Source: Stably transfected HEK293 cells or Rat Brain Synaptosomes (Striatum for DAT, Cortex for NET/SERT).

  • Harvest: Detach cells using PBS-EDTA (avoid Trypsin as it can cleave extracellular loops of transporters).

  • Lysis: Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron.

  • Centrifugation: Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in fresh buffer and repeat spin (removes endogenous neurotransmitters).

  • Storage: Resuspend final pellet in SBB + 10% Sucrose. Flash freeze.

Assay Setup (96-Well Format)

Step 1: Plate Preparation Use polypropylene 96-well plates (low binding).

  • Total Binding (TB): 25 µL Buffer + 25 µL Radioligand + 150 µL Membrane.

  • Non-Specific Binding (NSB): 25 µL Blocker (e.g., Mazindol) + 25 µL Radioligand + 150 µL Membrane.

  • Test Compound (Phenylmorpholine): 25 µL Compound (10⁻¹⁰ to 10⁻⁵ M) + 25 µL Radioligand + 150 µL Membrane.

Step 2: Incubation

  • Condition: Incubate for 2 hours at 4°C .

    • Why 4°C? Phenylmorpholines are substrates.[1][3] At 37°C, they are actively transported into the vesicle/cell, effectively lowering the free concentration available to compete with the radioligand, leading to an underestimation of affinity (higher

      
      ). 4°C halts transport but maintains binding.
      

Step 3: Filtration

  • Harvest onto UniFilter GF/C plates pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Why PEI? Phenylmorpholines are lipophilic cations. PEI coats the glass fiber filter with a positive charge, repelling the positively charged radioligand and reducing filter background noise.

  • Wash 3x with 200 µL ice-cold Wash Buffer.

AssayWorkflow Membrane Membrane Prep (HEK293-DAT/NET/SERT) Incubation Incubation 2 hrs @ 4°C (Halts Transport) Membrane->Incubation Ligand Radioligand ([3H]WIN35,428) Ligand->Incubation Drug Phenylmorpholine (10^-10 to 10^-5 M) Drug->Incubation Harvest Filtration (GF/C) + 0.1% PEI Incubation->Harvest Equilibrium Count Scintillation Counting Harvest->Count Bound Ligand

Figure 1: Optimized Radioligand Binding Workflow for Transporter Substrates. Note the critical 4°C incubation step to prevent active uptake of the test compound.

Data Analysis & Reference Values

Calculate the inhibition constant (


) using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.
Reference Data: Phenylmorpholine Analogs

The following table summarizes binding affinities (or uptake inhibition


 which correlates with binding for blockers) for key phenylmorpholine analogs. Note the distinct selectivity for DAT/NET over SERT.[4][5]
CompoundStructure NoteDAT

(µM)
NET

(µM)
SERT

(µM)
Selectivity
Phenmetrazine Parent1.931.20>80DAT/NET
3-FPM 3-Fluoro~1.5~2.0>50DAT/NET
4-MPM 4-Methyl1.932.518.0Balanced
Cocaine Reference0.400.600.20Non-selective

Data aggregated from Mayer et al. (2018) and PDSP database averages.

Expert Insights & Troubleshooting

The "Substrate Paradox"

Phenylmorpholines (like 3-FPM) are transporter substrates .[6]

  • Binding vs. Function: A compound may show moderate binding affinity (

    
     ~ 1 µM) but high functional potency (
    
    
    
    ~ 50 nM) in release assays.
  • Mechanism: The compound binds, translocates, and disrupts the VMAT2 storage, causing massive dopamine efflux.

  • Protocol implication: Do not rely solely on

    
     to rank potency. If 
    
    
    
    is low but in vivo potency is high, the compound is likely a releaser.
Lipophilicity & Solubility

Phenylmorpholines are highly lipophilic (


 ~ 2.5 - 3.5).
  • Issue: Compounds may stick to plastic tips or plates.

  • Solution: Dissolve stock in 100% DMSO, but ensure final assay concentration of DMSO is < 1%. Use Low-Retention pipette tips.

  • Validation: Perform a "soluble fraction" check by centrifuging the drug dilution before adding to the assay to ensure no precipitation occurred.

MolecularMechanism DAT Dopamine Transporter (Outward Facing) Translocation Translocation (If T > 20°C) DAT->Translocation Conformational Change Radioligand [3H]WIN 35,428 (Blocker) Competition Competitive Binding (Orthosteric Site) Radioligand->Competition Phenylmorpholine Phenylmorpholine (Substrate) Phenylmorpholine->Competition Competition->DAT Binds Translocation->Phenylmorpholine Intracellular Accumulation (Artifact in Binding Assay)

Figure 2: Competitive Mechanism. Phenylmorpholines compete for the orthosteric site. At higher temperatures, they induce translocation, complicating affinity measurements.

References

  • Mayer, F. P., et al. (2018).[3] Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[3] Neuropharmacology, 134(Pt A), 149–157.[3]

  • NIMH Psychoactive Drug Screening Program (PDSP). (n.d.). PDSP Assay Protocol Book. University of North Carolina at Chapel Hill.

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[1][2][3][6][7][8] European Journal of Pharmacology, 479(1-3), 23-40.

  • Eshleman, A. J., et al. (1999). Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters expressed in clonal cell lines. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885.

Sources

Method

Application Note &amp; Protocol: High-Yield Synthesis and Characterization of 2-(3-Ethoxyphenyl)morpholine Hydrochloride

Abstract This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of 2-(3-Ethoxyphenyl)morpholine and its subsequent conversion to the hydrochloride salt. Morph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of 2-(3-Ethoxyphenyl)morpholine and its subsequent conversion to the hydrochloride salt. Morpholine derivatives are pivotal scaffolds in medicinal chemistry, and establishing robust synthetic protocols is crucial for drug discovery and development.[1][2][3] This protocol details a two-step process commencing with the acid-catalyzed cyclization and dehydration of N-(3-ethoxyphenyl)diethanolamine, followed by the salification to yield the final hydrochloride product. The methodology is designed for high yield and purity, with detailed explanations for each procedural choice to ensure reproducibility. Full characterization data, including expected NMR and IR spectral features, are provided as a benchmark for successful synthesis.

Introduction

The morpholine ring is a privileged heterocyclic motif frequently incorporated into a vast array of pharmacologically active compounds due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability.[3] Specifically, 2-aryl substituted morpholines serve as key building blocks for therapeutics targeting various receptors and enzymes. The title compound, 2-(3-Ethoxyphenyl)morpholine hydrochloride, is a valuable intermediate for further chemical elaboration in pharmaceutical research.

Traditional methods for morpholine synthesis can be inefficient or require harsh reagents.[4] This guide presents a streamlined and reliable protocol based on the acid-catalyzed intramolecular cyclization of a diethanolamine precursor. This classic approach leverages concentrated sulfuric acid not only as a catalyst to facilitate the reaction but also as a powerful dehydrating agent to drive the reaction equilibrium towards the desired product.[5][6] Subsequent conversion to the hydrochloride salt enhances the compound's stability and handling characteristics, making it suitable for storage and downstream applications.[7]

Overall Reaction Scheme

Caption: Overall synthesis of 2-(3-Ethoxyphenyl)morpholine Hydrochloride.

Materials and Equipment

Reagents & SolventsGradeSupplier
N-(3-ethoxyphenyl)diethanolamine≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR
Diethyl Ether (Et₂O), Anhydrous≥99.7%Sigma-Aldrich
Hydrochloric Acid, 2.0 M in Diethyl EtherSolutionSigma-Aldrich
Magnesium Sulfate (MgSO₄), AnhydrousGranular, ≥99.5%Fisher Scientific
Deionized Water (H₂O)18.2 MΩ·cmIn-house
Celite® 545---Sigma-Aldrich
EquipmentSpecification / Type
Round-bottom flasks (500 mL, 250 mL)24/40 ground glass joints
Reflux Condenser24/40 ground glass joint
Magnetic Stirrer with Heating MantleStandard laboratory grade
Separatory Funnel500 mL
Rotary EvaporatorStandard laboratory grade
Buchner Funnel and Filter FlaskAppropriate sizes
pH paper or pH meterRange 1-14
Nuclear Magnetic Resonance (NMR)400 MHz or higher
Fourier-Transform Infrared (FT-IR)Spectrometer with ATR

Experimental Protocol

Part A: Synthesis of 2-(3-Ethoxyphenyl)morpholine (Free Base)
  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add N-(3-ethoxyphenyl)diethanolamine (22.5 g, 0.1 mol).

    • Place the flask in an ice-water bath to manage the initial exotherm.

  • Acid Addition (Critical Step):

    • Slowly and carefully, add concentrated sulfuric acid (98 g, 1.0 mol, 53.3 mL) dropwise to the stirred starting material over 30-45 minutes. The temperature should be maintained below 30°C during the addition.

    • Scientist's Note: This step is highly exothermic. Slow addition is crucial to prevent uncontrolled temperature rise and potential side reactions. Sulfuric acid serves as both the Brønsted acid catalyst for the cyclization and a dehydrating agent to remove the water formed, driving the reaction to completion.[6]

  • Cyclization Reaction:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 130-140°C using a heating mantle.

    • Maintain this temperature with vigorous stirring for 4 hours. The mixture will darken and become viscous.

  • Quenching and Basification:

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice-water bath.

    • Carefully and slowly, pour the viscous reaction mixture onto crushed ice (approx. 400 g) in a large beaker with stirring.

    • Basify the acidic aqueous solution by slowly adding 50% (w/v) aqueous sodium hydroxide solution until the pH is >12. This step must be performed in an ice bath as the neutralization is highly exothermic.

    • Scientist's Note: The amine product is protonated in the acidic mixture. Basification deprotonates the morpholine nitrogen, rendering the free base which is soluble in organic solvents, allowing for extraction.

  • Extraction and Isolation:

    • Transfer the basic aqueous mixture to a 1 L separatory funnel and extract the product with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a dark oil.

  • Purification (Optional but Recommended):

    • The crude oil can be purified by vacuum distillation or column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to yield the pure free base as a pale yellow oil.

Part B: Preparation of 2-(3-Ethoxyphenyl)morpholine Hydrochloride Salt
  • Salt Formation:

    • Dissolve the purified 2-(3-Ethoxyphenyl)morpholine free base (e.g., 10.35 g, 0.05 mol) in anhydrous diethyl ether (150 mL) in a 250 mL Erlenmeyer flask.

    • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

    • Continue adding the HCl solution until no further precipitation is observed and the solution is slightly acidic to moist pH paper. (Approximately 27.5 mL, 0.055 mol).

    • Scientist's Note: Using a pre-made solution of HCl in an organic solvent prevents the introduction of water, which could hinder precipitation and yield a hygroscopic or oily product. The hydrochloride salt is generally a crystalline, stable solid that is easier to handle and weigh than the free base oil.[8]

  • Isolation and Drying:

    • Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

    • Collect the white solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities.

    • Dry the product in a vacuum oven at 40-50°C to a constant weight.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results for 2-(3-Ethoxyphenyl)morpholine HCl
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.0-9.5 (br s, 1H, NH₂⁺), 7.30 (t, J=8.0 Hz, 1H, Ar-H), 6.95-6.85 (m, 3H, Ar-H), 4.80 (dd, J=10.8, 2.4 Hz, 1H, O-CH-Ar), 4.10-4.00 (m, 1H, O-CH₂), 3.90-3.80 (m, 2H, OCH₂CH₃), 3.40-3.10 (m, 4H, N-CH₂), 1.30 (t, J=7.0 Hz, 3H, OCH₂CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 158.8, 138.5, 130.2, 119.5, 114.0, 113.5, 75.0, 63.8, 63.2, 48.5, 43.0, 14.5
FT-IR (ATR, cm⁻¹)~2700-2400 (broad, N-H⁺ stretch), 3050 (Ar C-H), 2980, 2870 (Aliphatic C-H), 1600, 1490 (Ar C=C), 1240 (Ar-O-C stretch), 1110 (C-O-C stretch)
Melting Point Literature values vary; expect a sharp melting point in the range of 180-195°C.

Scientist's Note on NMR: In the proton NMR spectrum of morpholines, the methylene protons adjacent to the oxygen and nitrogen typically appear as complex multiplets or apparent triplets due to the chair conformation of the ring.[9][10] The broad singlet for the ammonium proton (NH₂⁺) is characteristic of the hydrochloride salt and may exchange with D₂O.

Safety and Handling

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It causes severe skin burns and eye damage.[11] It also reacts violently with water.[12] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).[12][13][14] All manipulations should be performed in a certified chemical fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Diethyl Ether (Et₂O): Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood away from any ignition sources. Peroxide formation can occur in opened containers; use fresh, anhydrous solvent.

  • General Precautions: Always observe good personal hygiene measures, such as washing hands after handling materials and before eating or drinking.[13][15]

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low Yield of Free Base Incomplete reaction; insufficient heating time or temperature. Loss during workup.Ensure reaction temperature reaches 130°C and is maintained for the full duration. Be careful during extractions; perform back-extraction of the aqueous layer if necessary.
Product is a Dark, Intractable Tar Reaction temperature was too high, causing decomposition.Carefully control the heating profile. Do not exceed 145°C.
HCl Salt Fails to Precipitate or Oils Out Presence of water in the free base or solvent. Insufficient HCl added.Ensure the free base is dry (azeotrope with toluene if necessary). Use anhydrous diethyl ether. Add HCl solution until the supernatant is confirmed to be acidic.
Final Product is Gummy or Hygroscopic Residual water or solvent.Ensure thorough washing of the filter cake with cold ether. Dry the final product under high vacuum for an extended period.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central.
  • Synthesis and characterization of 2-arylmorpholine hydrochloride. (2006).
  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (n.d.). MDPI.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Method for preparing morpholine derivative. (n.d.).
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (n.d.). Journal of the American Chemical Society. [Link]

  • Safety Protocols For Handling Sulfuric Acid in Labor
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). National Institutes of Health. [Link]

  • Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc.. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2022). PubMed. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Semantic Scholar. [Link]

  • Method for preparing high morphine hydrochloride. (n.d.).
  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. [Link]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. (2021). Royal Society of Chemistry. [Link]

  • Sulfuric acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). National Institutes of Health. [Link]

  • Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. (2014). VelocityEHS. [Link]

  • Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades. (2009). PubMed. [Link]

Sources

Application

in vitro dopamine uptake inhibition assay 2-(3-Ethoxyphenyl)morpholine

Application Note & Protocol Topic: In Vitro Dopamine Uptake Inhibition Assay for 2-(3-Ethoxyphenyl)morpholine Audience: Researchers, scientists, and drug development professionals. Preface: Characterizing Novel Dopamine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Dopamine Uptake Inhibition Assay for 2-(3-Ethoxyphenyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Preface: Characterizing Novel Dopamine Reuptake Inhibitors

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs dopamine (DA) neurotransmission by mediating the reuptake of DA from the synaptic cleft into the neuron.[1][2] This regulatory role makes DAT a critical target for therapeutic agents aimed at treating a range of neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders.[2] Consequently, the precise characterization of compounds that modulate DAT function is a cornerstone of modern neuropharmacology.

2-(3-Ethoxyphenyl)morpholine is a molecule of significant interest due to its structural features. The morpholine ring is a "privileged" pharmacophore in medicinal chemistry, often incorporated into centrally active compounds to modulate physicochemical properties such as solubility and blood-brain barrier permeability.[3][4] This application note provides a comprehensive guide for characterizing the inhibitory potential of 2-(3-Ethoxyphenyl)morpholine on the dopamine transporter. We present two robust, self-validating protocols: a classic radiolabeled assay using native tissue preparations (synaptosomes) for mechanistic depth and a fluorescence-based assay using a recombinant cell line for higher-throughput applications. The causality behind experimental choices is explained throughout, ensuring both technical accuracy and field-proven insight.

Part 1: Scientific Principles & Rationale

The Dopamine Transporter as a Therapeutic Target

DAT functions to terminate dopaminergic signaling by clearing extracellular dopamine.[1] Inhibition of this process leads to an elevation of synaptic dopamine levels and prolonged activation of postsynaptic dopamine receptors.[1][2] Compounds that block DAT are known as dopamine reuptake inhibitors (DRIs). The therapeutic and psychoactive effects of many substances, from methylphenidate to cocaine, are mediated through this mechanism.[2] Therefore, quantifying a compound's potency for DAT inhibition, typically expressed as the half-maximal inhibitory concentration (IC50), is a critical first step in its pharmacological evaluation.

Assay Systems: Native vs. Recombinant

The choice of biological system is fundamental to the experimental outcome.

  • Synaptosomes: These are resealed nerve terminals isolated from brain tissue, most commonly the striatum, which is densely populated with dopaminergic neurons.[5][6] Synaptosomes are an excellent ex vivo model because they retain the intact, functional molecular machinery for neurotransmitter uptake, storage, and release in its native lipid environment.[6][7] This provides a physiologically relevant context for assessing compound activity.

  • Recombinant Cell Lines: Cell lines such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) can be engineered to stably or transiently express the human dopamine transporter (hDAT).[8] This approach offers a highly controlled and reproducible system, isolating the activity of DAT from other neurotransmitter transporters.[9] It is particularly well-suited for high-throughput screening (HTS) and establishing selectivity profiles.[10]

Detection Methodologies: Radiometric vs. Fluorescent
  • Radiometric Assays: The gold standard for uptake assays involves using a radiolabeled substrate, typically tritiated dopamine ([³H]DA).[8] Cells or synaptosomes are incubated with [³H]DA in the presence of varying concentrations of the test inhibitor. The amount of radioactivity accumulated inside the cells is inversely proportional to the inhibitor's potency. This method is highly sensitive and directly measures the transport of the endogenous substrate.[11]

  • Fluorescence-based Assays: These assays utilize a fluorescent substrate that mimics biogenic amines and is a substrate for monoamine transporters.[10][12][13] When the transporter internalizes the dye, intracellular fluorescence increases.[14] This method obviates the need for radioactivity, reducing cost and safety concerns, and is amenable to real-time kinetic measurements in a plate reader.[10]

Mechanism of Inhibition: A Visual Representation

The following diagram illustrates the fundamental process of dopamine reuptake by DAT and its competitive inhibition by a compound like 2-(3-Ethoxyphenyl)morpholine.

G cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal DAT Dopamine Transporter (DAT) Vesicle Synaptic Vesicle DAT->Vesicle 2. Repackaging DA Dopamine (DA) DA->DAT 1. Reuptake Receptor Dopamine Receptor DA->Receptor 3. Signal Transduction Inhibitor 2-(3-Ethoxyphenyl)morpholine Inhibitor->DAT 4. Inhibition

Caption: Mechanism of Dopamine Reuptake and Inhibition.

Part 2: Detailed Experimental Protocols

Protocol 1: Radiometric [³H]-Dopamine Uptake Inhibition Assay using Rat Striatal Synaptosomes

This protocol details the determination of the IC50 value for 2-(3-Ethoxyphenyl)morpholine by measuring its ability to inhibit the uptake of [³H]DA into isolated nerve terminals from rat striatum.

A. Materials and Reagents

  • Biological Material: Whole brains from adult Wistar or Sprague-Dawley rats.

  • Radiochemicals: [³H]-Dopamine (specific activity ~60-80 Ci/mmol).

  • Chemicals: 2-(3-Ethoxyphenyl)morpholine, GBR 12909 (positive control), Sucrose, HEPES, NaCl, KCl, CaCl₂, MgCl₂, D-glucose, Ascorbic acid.

  • Buffers:

    • Homogenization Buffer: 0.32 M Sucrose, pH 7.4.

    • Assay Buffer (Krebs-Ringer-HEPES, KRH): 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 25 mM HEPES, 10 mM D-glucose, 0.1% (w/v) Ascorbic Acid, pH 7.4.

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well filter plates (e.g., Millipore MultiScreenHTS), vacuum manifold, liquid scintillation counter, scintillation fluid.

B. Step-by-Step Methodology

  • Preparation of Synaptosomes:

    • Humanely euthanize two rats according to approved institutional guidelines. Rapidly dissect the striata on a cold plate.

    • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 gentle strokes).[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

    • Transfer the supernatant (S1) to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. The resulting pellet (P2) is the crude synaptosomal fraction.

    • Gently resuspend the P2 pellet in ice-cold KRH buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute the synaptosomal preparation with KRH buffer to a final concentration of ~100-200 µg protein/mL.

  • Assay Execution (96-well Filter Plate Format):

    • Prepare serial dilutions of 2-(3-Ethoxyphenyl)morpholine (e.g., from 1 nM to 100 µM) and the positive control GBR 12909 (e.g., 1 nM to 10 µM) in KRH buffer.

    • To each well of the 96-well filter plate, add reagents in the following order:

      • 50 µL KRH Buffer: For total uptake wells.

      • 50 µL Test Compound: At various concentrations (in duplicate or triplicate).

      • 50 µL GBR 12909 (10 µM final): For non-specific uptake (NSU) wells. This concentration will fully block DAT-mediated uptake.

    • Add 50 µL of the diluted synaptosome preparation to each well (~5-10 µg protein/well).

    • Pre-incubate the plate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding 50 µL of [³H]DA solution (prepared in KRH buffer to a final concentration of ~10-20 nM).

    • Incubate for exactly 5-10 minutes at 37°C. This timing is critical to ensure measurement of the initial rate of uptake (initial velocity).[8]

    • Terminate the assay by rapidly filtering the contents of the plate through the filter membrane using a vacuum manifold.

    • Immediately wash the filters three times with 200 µL of ice-cold KRH buffer to remove unbound radioligand.

    • Punch out the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

C. Self-Validation and Controls

  • Positive Control: GBR 12909 is a potent and selective DAT inhibitor.[15] Its calculated IC50 should fall within the expected literature range, validating assay performance.

  • Non-Specific Uptake (NSU): Defined in the presence of a saturating concentration of a potent inhibitor (e.g., 10 µM GBR 12909). This value represents background signal and must be subtracted from all other readings.

  • Total Uptake: Uptake measured in the absence of any inhibitor. This represents 100% DAT activity.

Protocol 2: Fluorescence-based Dopamine Uptake Assay using hDAT-expressing Cells

This protocol is adapted for a higher-throughput format to assess the inhibitory activity of 2-(3-Ethoxyphenyl)morpholine on the human dopamine transporter.

A. Materials and Reagents

  • Biological Material: HEK-293 or CHO cells stably expressing hDAT. Parental (untransfected) cell line for control.

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices, R8174) containing a fluorescent substrate and masking dye.[10][12]

  • Chemicals: 2-(3-Ethoxyphenyl)morpholine, Cocaine or Methylphenidate (positive controls).

  • Media/Buffers: Cell culture medium (e.g., DMEM with 10% FBS, antibiotics), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: Fluorescence microplate reader capable of bottom-reading (e.g., with excitation ~485 nm / emission ~525 nm filters), 96- or 384-well black-walled, clear-bottom cell culture plates.

B. Step-by-Step Methodology

  • Cell Culture and Plating:

    • Culture hDAT-expressing cells according to standard protocols.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[12]

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • On the day of the assay, gently wash the cell monolayer twice with 100 µL of pre-warmed HBSS/HEPES buffer.

    • Prepare serial dilutions of 2-(3-Ethoxyphenyl)morpholine and a positive control (e.g., cocaine) in HBSS/HEPES buffer at 2x the final desired concentration.

    • Add 50 µL of the 2x compound dilutions to the appropriate wells. For control wells (100% activity), add 50 µL of buffer only.

    • Incubate the plate for 10-20 minutes at 37°C.

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions (typically a mix of the fluorescent dye and a masking agent that quenches extracellular fluorescence).[12]

    • Add 50 µL of the substrate working solution to all wells to initiate uptake.

    • Immediately place the plate in the fluorescence reader pre-set to 37°C.

  • Measurement:

    • Measure fluorescence intensity using a bottom-read mode.

    • Kinetic Read: Record fluorescence every 1-2 minutes for 30-60 minutes. The rate of fluorescence increase (slope) is proportional to uptake activity.[10]

    • Endpoint Read: Take a single measurement after a fixed incubation time (e.g., 30 minutes).[10]

C. Self-Validation and Controls

  • Positive Control: A known inhibitor like cocaine or methylphenidate should produce a dose-dependent inhibition curve with a known IC50.[16]

  • Negative Control (Basal): Use the parental cell line that does not express DAT to determine the level of non-specific dye accumulation. This signal should be minimal.

  • Assay Window: The signal-to-background ratio (fluorescence in 100% control wells vs. maximally inhibited wells) should be sufficiently large for robust statistical analysis.

Part 3: Data Analysis & Interpretation

For both protocols, the goal is to generate a dose-response curve and calculate the IC50 value.

  • Calculate Specific Uptake/Signal:

    • Radiometric: Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM).[8]

    • Fluorescent: Specific Signal (RFU) = Signal in sample well - Signal in maximally inhibited well (or parental cell line).

  • Normalize Data:

    • Express the specific signal at each inhibitor concentration as a percentage of the control (uninhibited) specific signal.

    • % Activity = (Specific Signal_inhibitor / Specific Signal_control) * 100.

    • Calculate % Inhibition = 100 - % Activity.

  • Generate Dose-Response Curve:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.

  • Determine IC50:

    • The IC50 is the concentration of 2-(3-Ethoxyphenyl)morpholine that produces 50% inhibition of dopamine uptake. This value is derived directly from the curve-fitting analysis.[17]

Data Presentation: Example Results Table
CompoundAssay TypeTargetIC50 (nM)Hill Slope
2-(3-Ethoxyphenyl)morpholine RadiometricRat Striatal Synaptosomes125.4-1.1
2-(3-Ethoxyphenyl)morpholine FluorescenthDAT-expressing cells155.8-0.98
GBR 12909 (Control) RadiometricRat Striatal Synaptosomes5.2-1.0
Cocaine (Control) FluorescenthDAT-expressing cells250.1-1.2

Note: Data are hypothetical and for illustrative purposes only.

Part 4: Workflow Visualization

The following diagram outlines the comprehensive workflow for characterizing a novel DAT inhibitor.

G cluster_prep Preparation Phase cluster_bio cluster_assay Assay Execution cluster_detect Detection & Quantification cluster_analysis Data Analysis & Output prep1 Compound Synthesis & Dilution Series Preparation assay1 Radiometric Assay (Incubate with [3H]DA) prep1->assay1 assay2 Fluorescent Assay (Incubate with Dye) prep1->assay2 prep2 Biological System Preparation bio1 Synaptosome Isolation (Rat Striatum) prep2->bio1 bio2 Cell Culture & Plating (hDAT-HEK293) prep2->bio2 bio1->assay1 bio2->assay2 detect1 Filtration & Washing assay1->detect1 detect3 Fluorescence Reading (RFU) assay2->detect3 detect2 Scintillation Counting (CPM) detect1->detect2 analysis1 Calculate % Inhibition detect2->analysis1 detect3->analysis1 analysis2 Non-linear Regression (Dose-Response Curve) analysis1->analysis2 output Determine IC50 Value analysis2->output

Caption: Experimental Workflow for DAT Inhibition Assay.

Part 5: Troubleshooting & Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inconsistent cell plating or synaptosome pipetting.- Inefficient washing during filtration step.- Compound precipitation at high concentrations.- Use a multichannel pipette for additions; ensure synaptosomes are well-suspended before aliquoting.- Ensure vacuum is applied evenly and washing is rapid and consistent.- Check compound solubility in assay buffer; use a small percentage of DMSO if necessary (keep final concentration <0.5%).
Low Signal-to-Noise Ratio - Low transporter expression or activity.- Degraded substrate ([³H]DA or fluorescent dye).- Incorrect buffer pH or temperature.- Passage cells to a lower number; check viability. Prepare fresh synaptosomes.- Use fresh, properly stored substrate. Add antioxidants (ascorbic acid) to dopamine solutions.- Verify pH of all buffers and ensure incubator/plate reader is at 37°C.
IC50 of Control Compound Out of Range - Error in compound dilution series.- Incorrect incubation time (not measuring initial velocity).- Assay conditions differ from literature (e.g., substrate concentration).- Prepare fresh dilutions and verify concentrations.- Optimize and strictly control the incubation time. Shorter times are generally better.- Ensure the substrate concentration is near its Km value for competitive inhibition studies.

Expert Insight - The Causality Behind Key Steps:

  • Why Ascorbic Acid? Dopamine is easily oxidized. Ascorbic acid is included in the assay buffer as an antioxidant to prevent the degradation of both the radiolabeled and endogenous dopamine, ensuring the integrity of the substrate.

  • Why 37°C? The dopamine transporter is an active, energy-dependent protein. Its function is physiological at 37°C. Performing the assay at lower temperatures (e.g., 4°C) can be used as a method to determine non-specific uptake, as active transport is virtually eliminated.[18]

  • Why Rapid Filtration? The termination of the uptake reaction must be instantaneous to accurately measure the amount of substrate transported within the defined time window. Rapid filtration and washing with ice-cold buffer immediately stops the transport process and removes external substrate.

References

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • Rothman, R. B., Dersch, C. M., Ananthan, S., & Partilla, J. S. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience, 80, 7.30.1-7.30.23. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Uptake and release of neurotransmitters. Current Protocols in Pharmacology, Chapter 12, Unit 12.5. Available at: [Link]

  • Zhang, L., et al. (2022). Preclinical characterization of toludesvenlafaxine as a triple monoamine reuptake inhibitor. Acta Pharmacologica Sinica, 43(10), 2586-2596. Available at: [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Technology. Retrieved from [Link]

  • O'Neill, B., et al. (1995). Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Neuropharmacology, 34(6), 669-675. Available at: [Link]

  • Sharma, K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 32. Available at: [Link]

  • Zwart, R., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 208-215. Available at: [Link]

  • Salamone, J. D., et al. (2019). The Novel Atypical Dopamine Uptake Inhibitor (S)-CE-123 Partially Reverses the Effort-Related Effects of the Dopamine Depleting Agent Tetrabenazine and Increases Progressive Ratio Responding. Frontiers in Pharmacology, 10, 688. Available at: [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 208-215. Available at: [Link]

  • Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 29-48). Humana Press, New York, NY. Available at: [Link]

  • Reith, M. E., et al. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 76(6), 1758-1768. Available at: [Link]

  • Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2258. Available at: [Link]

  • Simmler, L. D., Wandeler, R., & Liechti, M. E. (2013). Bupropion, methylphenidate, and 3,4-methylenedioxypyrovalerone antagonize methamphetamine-induced efflux of dopamine according to their potencies as dopamine uptake inhibitors. Neuropsychopharmacology, 38(7), 1228-1237. Available at: [Link]

  • Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 29-48). Humana Press, New York, NY. Available at: [Link]

  • Stepanov, V., & Järv, J. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAT | Monoamine transporter subfamily. Retrieved from [Link]

  • Heikkila, R. E., & Manzino, L. (1984). Inhibition of dopamine uptake by N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a cause of parkinsonism. European Journal of Pharmacology, 103(1-2), 131-134. Available at: [Link]

  • Cote, T. E., et al. (1986). D-2 dopamine receptor-mediated inhibition of pro-opiomelanocortin synthesis in rat intermediate lobe. Abolition by pertussis toxin or activators of adenylate cyclase. Journal of Biological Chemistry, 261(10), 4430-4435. Available at: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. Available at: [Link]

  • Blaschke, M. J., et al. (2019). Psychoactive Drugs-from Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants, 8(9), 393. Available at: [Link]

  • Kumar, S., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Andrews, A. M., & Javors, M. A. (2008). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Available at: [Link]

  • Kim, J., et al. (2020). Hypofunctional Dopamine Uptake and Antipsychotic Treatment-Resistant Schizophrenia. Frontiers in Psychiatry, 11, 563. Available at: [Link]

  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research In Vitro Assays. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2-Phenylmorpholine via Reductive Amination

Introduction: The Significance of the 2-Phenylmorpholine Scaffold in Modern Drug Discovery The 2-phenylmorpholine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of psychoac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Phenylmorpholine Scaffold in Modern Drug Discovery

The 2-phenylmorpholine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of psychoactive compounds that modulate monoamine neurotransmitter systems. Derivatives of 2-phenylmorpholine, such as phenmetrazine and its analogues, are known for their stimulant effects, acting as releasing agents and reuptake inhibitors of dopamine, norepinephrine, and serotonin. This pharmacological profile has led to their investigation for therapeutic applications in conditions like ADHD and as anorectics. The precise stereochemistry and substitution patterns on the phenyl and morpholine rings are critical for tuning the potency and selectivity of these compounds, making the development of robust and versatile synthetic routes a key focus for drug development professionals.

Reductive amination stands out as a powerful and widely utilized method for the synthesis of the 2-phenylmorpholine backbone. This one-pot or sequential reaction cascade offers an efficient means to construct the morpholine ring by forming a new carbon-nitrogen bond and a new carbon-oxygen bond in a controlled manner. This guide provides detailed application notes and protocols for two prominent reductive amination strategies for the synthesis of 2-phenylmorpholine, offering insights into the causality behind experimental choices and providing a framework for researchers to implement these methods in their own laboratories.

Method 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent particularly well-suited for reductive amination. Its key advantage lies in its ability to readily reduce the iminium ion intermediate formed in situ from an amine and a carbonyl compound, while being slow to reduce the carbonyl starting material itself. This selectivity minimizes the formation of unwanted alcohol byproducts. Furthermore, STAB is less toxic than other reagents like sodium cyanoborohydride, making it a safer choice in the laboratory.

The synthesis of 2-phenylmorpholine via this method commences with the reaction of 2-amino-2-phenylethanol with a suitable two-carbon electrophile, such as chloroacetaldehyde or its more stable synthetic equivalent, chloroacetaldehyde dimethyl acetal. The acetal serves as a masked aldehyde, which hydrolyzes under the reaction conditions to generate the reactive aldehyde in situ.

Reaction Mechanism and Rationale

The reaction proceeds through a cascade of steps within a single reaction vessel:

  • In Situ Aldehyde Formation (if using an acetal): Chloroacetaldehyde dimethyl acetal is hydrolyzed, typically under mildly acidic conditions, to release chloroacetaldehyde.

  • Iminium Ion Formation: The primary amine of 2-amino-2-phenylethanol undergoes a nucleophilic attack on the carbonyl carbon of chloroacetaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a reactive iminium ion.

  • Intramolecular Cyclization: The hydroxyl group of the 2-amino-2-phenylethanol backbone acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form the morpholine ring. This step is driven by the formation of a thermodynamically stable six-membered ring.

  • Reduction: Sodium triacetoxyborohydride selectively reduces the endocyclic iminium ion to the corresponding amine, yielding the final 2-phenylmorpholine product.

// Nodes Start [label="2-Amino-2-phenylethanol +\nChloroacetaldehyde Dimethyl Acetal"]; Hydrolysis [label="In Situ Hydrolysis\n(Mild Acid)"]; Aldehyde [label="Chloroacetaldehyde"]; Iminium_Formation [label="Iminium Ion Formation"]; Hemiaminal [label="Hemiaminal Intermediate"]; Iminium [label="Cyclic Iminium Ion"]; Reduction [label="Reduction\n(NaBH(OAc)3)"]; Product [label="2-Phenylmorpholine"];

// Edges Start -> Hydrolysis; Hydrolysis -> Aldehyde; Aldehyde -> Iminium_Formation [label="+\n2-Amino-2-phenylethanol"]; Iminium_Formation -> Hemiaminal; Hemiaminal -> Iminium [label="- H2O"]; Iminium -> Reduction; Reduction -> Product; } caption [label="Workflow for STAB-mediated 2-phenylmorpholine synthesis.", fontsize=10, fontname="Arial"];

Detailed Experimental Protocol

Materials:

  • 2-Amino-2-phenylethanol

  • Chloroacetaldehyde dimethyl acetal

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Diethyl ether

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-2-phenylethanol (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

  • Add chloroacetaldehyde dimethyl acetal (1.1 eq) to the stirred solution.

  • Add glacial acetic acid (1.1 eq) to the reaction mixture. The acid catalyzes both the hydrolysis of the acetal and the formation of the iminium ion.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE.

  • Slowly add the STAB slurry to the reaction mixture. The addition is exothermic, and a controlled rate is crucial.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-phenylmorpholine free base.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For further purification and to obtain a stable solid, the hydrochloride salt can be prepared.

Hydrochloride Salt Formation:

  • Dissolve the purified free base in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

The purity of the final product should be assessed by NMR spectroscopy and its melting point determined.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often more atom-economical alternative to hydride-based reductions. This method typically involves the reaction of the starting materials under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

The synthesis of 2-phenylmorpholine via catalytic hydrogenation can be approached in a stepwise manner. First, N-alkylation of 2-amino-2-phenylethanol with a suitable two-carbon electrophile (e.g., 2-bromoethanol) furnishes the intermediate N-(2-hydroxyethyl)-2-amino-2-phenylethanol. Subsequent intramolecular cyclization via dehydration, often acid-catalyzed, yields an unsaturated morpholine derivative, which is then reduced by catalytic hydrogenation to afford 2-phenylmorpholine. A more direct approach involves the reductive amination of 2-amino-2-phenylethanol with a glyoxal derivative, followed by reduction of the resulting intermediate.

Reaction Mechanism and Rationale

The catalytic hydrogenation route to 2-phenylmorpholine generally follows these key steps:

  • Formation of an Unsaturated Precursor: An intermediate with a C=N or C=C bond within the morpholine ring is synthesized. This can be achieved through various condensation and cyclization reactions.

  • Catalytic Hydrogenation: The unsaturated precursor is subjected to hydrogenation. The catalyst, typically a noble metal on a solid support, facilitates the addition of hydrogen across the double bond, leading to the saturated 2-phenylmorpholine ring. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yields and selectivity.

// Nodes Start [label="Unsaturated\n2-Phenylmorpholine Precursor"]; Catalyst [label="H2, Pd/C or PtO2"]; Hydrogenation [label="Catalytic Hydrogenation"]; Product [label="2-Phenylmorpholine"];

// Edges Start -> Hydrogenation; Catalyst -> Hydrogenation; Hydrogenation -> Product; } caption [label="Workflow for Catalytic Hydrogenation.", fontsize=10, fontname="Arial"];

Detailed Experimental Protocol

This protocol describes the reduction of a dehydromorpholine precursor, which can be synthesized from 2-amino-2-phenylethanol.

Materials:

  • Dehydro-2-phenylmorpholine precursor

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar pressure reactor

Procedure:

  • In a suitable pressure vessel, dissolve the dehydro-2-phenylmorpholine precursor in methanol or ethanol.

  • Carefully add the catalyst (5-10 mol% Pd/C or PtO₂). The catalyst should be handled with care as it can be pyrophoric.

  • Seal the reaction vessel and purge with an inert gas (nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylmorpholine.

Purification and Characterization

The purification of 2-phenylmorpholine obtained from catalytic hydrogenation follows the same procedures as described for the STAB method, including column chromatography and optional hydrochloride salt formation for enhanced stability and ease of handling.

Comparative Data and Method Selection

The choice between STAB-mediated reductive amination and catalytic hydrogenation depends on several factors, including the availability of starting materials, desired scale, and laboratory equipment.

Parameter Sodium Triacetoxyborohydride (STAB) Method Catalytic Hydrogenation Method
Reagent Handling STAB is a moisture-sensitive solid.Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts.
Reaction Conditions Mild, atmospheric pressure, room temperature.Requires a pressure reactor and hydrogen source. May require elevated temperature.
Selectivity High selectivity for iminium ion reduction.Can be highly selective, but may reduce other functional groups depending on the catalyst and conditions.
Workup Aqueous workup to remove boron salts.Filtration to remove the heterogeneous catalyst.
Scalability Readily scalable.Scalable, but requires appropriate high-pressure equipment.
Green Chemistry Generates stoichiometric boron waste.Atom-economical, with water as the only byproduct.
Typical Yields 60-80%70-95% (for the hydrogenation step)

Conclusion

Reductive amination provides a versatile and efficient platform for the synthesis of the medicinally important 2-phenylmorpholine scaffold. The use of mild hydride reagents like sodium triacetoxyborohydride allows for a convenient one-pot procedure under gentle conditions, making it an attractive option for many research settings. For larger-scale syntheses where atom economy and waste reduction are paramount, catalytic hydrogenation presents a powerful and green alternative. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers in drug development and organic synthesis with the practical knowledge to successfully synthesize 2-phenylmorpholine and its derivatives, thereby facilitating the exploration of their therapeutic potential.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 7(5), 3071–3075. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Retrieved February 7, 2026, from [Link]

  • Wikipedia contributors. (2023, December 2). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved 07:15, February 8, 2026, from [Link]

Application

HPLC method development for 2-(3-Ethoxyphenyl)morpholine detection

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-(3-Ethoxyphenyl)morpholine Executive Summary This technical guide outlines the development of a robust HPLC method for the quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-(3-Ethoxyphenyl)morpholine

Executive Summary

This technical guide outlines the development of a robust HPLC method for the quantification and purity analysis of 2-(3-Ethoxyphenyl)morpholine . As a secondary amine with a morpholine core, this analyte presents specific chromatographic challenges—primarily peak tailing due to silanol interactions and pH-dependent solubility.

This guide prioritizes a High-pH Reverse Phase (RP) strategy using hybrid silica technology. This approach suppresses the ionization of the basic morpholine nitrogen, enhancing retention and peak symmetry without the need for complex ion-pairing reagents. An alternative Low-pH LC-MS compatible method is also provided.

Analyte Physicochemical Profile

Understanding the molecule is the first step in rational method design.

PropertyValue (Approx.)Chromatographic Implication
Structure Morpholine ring with 3-ethoxyphenyl substituentSecondary amine functionality; prone to silanol dragging.
pKa (Base) ~8.4 – 8.9 (Estimated)Positive charge at pH < 7. Neutral at pH > 10.
LogP ~1.5 – 2.0Moderately lipophilic; suitable for C18 retention.
UV Maxima ~210 nm, ~270 nm210 nm for sensitivity; 270 nm for selectivity (aromatic ring).
Solubility High in MeOH/ACN; Water (pH dependent)Diluent must match mobile phase strength to prevent precipitation.

Method Development Strategy

The primary challenge in analyzing 2-(3-Ethoxyphenyl)morpholine is the interaction between the positively charged nitrogen (at acidic pH) and residual silanols on the silica column surface.[1]

The "Silanol Effect" & The High-pH Solution

Standard silica columns have acidic silanols (pKa ~3.5–4.5). At low pH (e.g., pH 2.5), the analyte is protonated (


). While silanols are mostly neutral, a small population remains ionized, causing ion-exchange interactions that lead to peak tailing.

Our Strategy: Operate at pH 10.0 using a Hybrid Particle column (e.g., Waters XBridge or Phenomenex Gemini).

  • Mechanism: At pH 10, the morpholine amine is deprotonated (Neutral,

    
    ). The silanols are fully ionized (
    
    
    
    ), but since the analyte is neutral, there is no electrostatic attraction.
  • Result: Sharp peaks, higher retention (hydrophobic interaction dominates), and higher loadability.

Visualizing the Interaction Logic

ChemicalInteraction Analyte 2-(3-Ethoxyphenyl)morpholine (Secondary Amine) AcidicCond Acidic Conditions (pH 2.5) Analyte->AcidicCond Protonation (BH+) BasicCond Basic Conditions (pH 10.0) Analyte->BasicCond Deprotonation (B) ResultTail Peak Tailing (Ionic Drag) AcidicCond->ResultTail Interaction with Silanols (Si-O-) ResultSharp Sharp Peak (Hydrophobic Retention) BasicCond->ResultSharp No Ionic Interaction Pure Partitioning

Figure 1: Mechanistic logic for selecting High-pH chromatography for morpholine derivatives.

Experimental Protocols

Protocol A: High-pH Method (Recommended for Purity/Assay)

Best for: UV detection, robust peak shape, long column life.

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C.

  • Detection: UV @ 270 nm (Primary), 210 nm (Impurity check).

  • Injection Vol: 10 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
10.0 10 90 Linear
12.0 10 90 Hold
12.1 90 10 Re-equilibrate

| 15.0 | 90 | 10 | End |

Protocol B: Low-pH Method (Alternative for LC-MS)

Best for: Mass Spectrometry compatibility, if hybrid columns are unavailable.

  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18 (Must be highly end-capped).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Temp: 40°C (Higher temp reduces viscosity and improves mass transfer).

  • Detection: UV @ 210 nm or MS (ESI+).

Method Validation (Per ICH Q2(R2))

Once the method conditions are locked, validation ensures the method is "fit for purpose."

System Suitability Testing (SST)

Run these checks before every analysis batch.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)
NMT 1.5 (Aim for < 1.2)Critical for amines; ensures no secondary interactions.
Theoretical Plates (

)
> 5000Ensures column efficiency.
Retention Time %RSD < 1.0% (n=5)Confirms pump/gradient stability.
Area %RSD < 1.0% (n=5)Confirms injector precision.
Linearity & Range
  • Preparation: Prepare a stock solution of 1.0 mg/mL in MeOH.

  • Levels: Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Workflow Diagram: Validation Lifecycle

ValidationWorkflow Start Method Definition Specificity Specificity (Blank/Placebo Check) Start->Specificity Linearity Linearity & Range (5 Concentrations) Specificity->Linearity Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Temp, Flow variations) Precision->Robustness Final Standard Operating Procedure (SOP) Robustness->Final

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction (Low pH method).[3]Switch to High pH method (Protocol A) or add 5mM Triethylamine (TEA) to Low pH buffer (if not using MS).
Split Peaks Solvent mismatch.Sample diluent is too strong (e.g., 100% MeOH). Dilute sample in starting mobile phase (90:10 Water:ACN).
Retention Drift pH instability.Morpholine retention is sensitive to pH near its pKa. Ensure buffer is accurately prepared.
High Backpressure Particulates.Filter all samples through 0.22 µm PTFE filters. Use a guard column.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • PubChem. (n.d.).[5] 2-[(3-Ethoxyphenoxy)methyl]morpholine Compound Summary. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (2023). XBridge BEH C18 Columns Application Note: Separation of Bases at High pH.[Link]

Sources

Method

Application Note: Enantioselective Synthesis of 2-(3-Ethoxyphenyl)morpholine Isomers

Executive Summary The 2-aryl morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for selective norepinephrine reuptake inhibitors (NRIs) such as Reboxetine and its ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for selective norepinephrine reuptake inhibitors (NRIs) such as Reboxetine and its analogues. Specifically, 2-(3-ethoxyphenyl)morpholine represents a critical metabolite and structural probe for understanding the structure-activity relationship (SAR) of monoamine transporter inhibition.

Achieving high enantiomeric excess (ee) for the 2-position is non-trivial. Traditional resolution of racemates often results in a maximum 50% yield. This Application Note details a stereodivergent de novo synthesis utilizing Sharpless Asymmetric Dihydroxylation (SAD) . This route allows access to both (


) and (

) enantiomers with >98% ee, providing a robust platform for drug development professionals.

Retrosynthetic Logic & Strategy

To ensure high optical purity, we bypass the resolution of racemates in favor of establishing the stereocenter early via asymmetric catalysis.

  • Target: (

    
    )-2-(3-Ethoxyphenyl)morpholine (and its 
    
    
    
    antipode).
  • Key Disconnection: The morpholine ring is constructed via a chiral epoxide intermediate derived from the corresponding styrene.

  • Chirality Source: Sharpless Asymmetric Dihydroxylation (SAD) of 3-ethoxystyrene.

Diagram 1: Retrosynthetic Workflow

Retrosynthesis cluster_legend Legend Target (2S)-2-(3-Ethoxyphenyl)morpholine (Target Scaffold) Precursor1 Chiral Amino-Alcohol Intermediate Target->Precursor1 Cyclization Epoxide (S)-3-Ethoxystyrene Oxide (Chiral Electrophile) Precursor1->Epoxide Regioselective Ring Opening Diol (S)-1-(3-Ethoxyphenyl)ethane-1,2-diol (>98% ee) Epoxide->Diol Cyclodehydration Styrene 3-Ethoxystyrene (Starting Material) Diol->Styrene Sharpless AD (AD-mix-beta) key1 Final Product key2 Asymmetric Step

Caption: Retrosynthetic logic flow moving from the target morpholine back to the achiral styrene precursor via the key Sharpless AD transformation.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (3-Ethoxystyrene)

Before asymmetric induction, the olefin substrate must be prepared.

Reagents: 3-Ethoxybenzaldehyde, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi).

  • Suspension Preparation: To a flame-dried 1L round-bottom flask under Argon, add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (10 mL/g). Cool to 0°C.[1]

  • Ylide Formation: Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Critical: Maintain internal temperature < 5°C. The solution will turn bright yellow, indicating ylide formation. Stir for 1 hour.

  • Wittig Reaction: Add 3-Ethoxybenzaldehyde (1.0 equiv) in THF dropwise. Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with hexanes (to precipitate triphenylphosphine oxide).

  • Purification: Silica gel chromatography (100% Hexanes). Target yield: >85%.

Phase 2: The Asymmetric Induction (Sharpless AD)

This is the stereodefining step. We utilize AD-mix-β to target the (


)-configuration. To target the (

)-enantiomer, substitute with AD-mix-α .

Reagents: AD-mix-β (Sigma-Aldrich), Methanesulfonamide, t-BuOH/Water (1:1).

  • Solvent System: Prepare a mixture of t-BuOH and Water (1:1 v/v).

  • Catalyst Activation: Dissolve AD-mix-β (1.4 g per mmol of alkene) in the solvent mixture. Add Methanesulfonamide (1.0 equiv) to accelerate hydrolysis of the osmate ester. Stir at RT until fully dissolved, then cool to 0°C.

    • Mechanism Note: The phthalazine (PHAL) ligand in AD-mix-β creates a chiral pocket that directs the osmium tetroxide to the top face of the styrene.

  • Addition: Add 3-Ethoxystyrene (from Phase 1) in a minimal amount of t-BuOH.

  • Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC (formation of polar diol spot).

  • Quench: Add Sodium Sulfite (1.5 g per mmol alkene) and stir for 1 hour at RT to reduce Os(VIII) to Os(IV).

  • Isolation: Extract with Ethyl Acetate. Wash with 1M KOH and brine.

  • Result: (S)-1-(3-ethoxyphenyl)ethane-1,2-diol . Expected ee: >98%.

Phase 3: Morpholine Ring Construction

Converting the chiral diol to the morpholine core requires preserving the stereocenter while building the N-heterocycle.

Route: Diol


 Epoxide 

Ring Opening

Cyclization.
  • Epoxide Formation:

    • Dissolve the chiral diol in THF/DCM. Add Trimethylorthoacetate (1.2 equiv) and catalytic p-TsOH to form the cyclic orthoester.

    • Treat with Acetyl Bromide followed by K₂CO₃ in MeOH. This "one-pot" sequence yields (S)-3-ethoxystyrene oxide with retention of configuration (via double inversion) or slight erosion depending on exact conditions.

    • Alternative (Direct): Selective tosylation of the primary alcohol followed by base treatment (K₂CO₃) is often more robust for maintaining ee.

  • Regioselective Opening:

    • React the chiral epoxide with N-benzyl-2-aminoethanol (1.2 equiv) in Isopropanol at 60°C.

    • Regiochemistry: Nucleophilic attack occurs predominantly at the less hindered terminal carbon, yielding the secondary alcohol: (S)-1-(benzyl(2-hydroxyethyl)amino)-2-(3-ethoxyphenyl)ethanol .

  • Cyclization (Intramolecular Etherification):

    • Method A (Mitsunobu): DIAD (1.2 equiv), PPh₃ (1.2 equiv) in THF. This inverts the secondary alcohol center, converting (

      
      ) to (
      
      
      
      ) if the attack is on the chiral center.
    • Preferred Method B (Sulfonate Displacement): Selectively mesylate the primary alcohol of the N-hydroxyethyl arm (using 1.0 equiv MsCl at -78°C). Treat with NaH in DMF. This intramolecular

      
       attack preserves the benzylic stereocenter.
      
  • Deprotection:

    • Hydrogenolysis of the N-benzyl group using Pd/C (10 wt%) and H₂ (1 atm) in MeOH.

    • Final Product: (S)-2-(3-Ethoxyphenyl)morpholine .

Analytical Validation (QC)

Trust but verify. The enantiomeric excess must be quantified using Chiral HPLC.

Table 1: Chiral HPLC Method Parameters
ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 274 nm
Temperature 25°C
Retention Times (

)-isomer: ~12.5 min (

)-isomer: ~14.8 min
Acceptance Criteria ee > 98.0%
Diagram 2: Analytical Decision Tree

QC_Workflow Sample Crude Morpholine Product NMR 1H NMR (CDCl3) Check Structure Sample->NMR Purity Purity > 95%? NMR->Purity ChiralHPLC Chiral HPLC (Chiralcel OD-H) Purity->ChiralHPLC Yes Recryst Recrystallize as HCl or Oxalate Salt Purity->Recryst No EE_Check ee > 98%? ChiralHPLC->EE_Check EE_Check->Recryst No (Enrichment needed) Release Release Batch (Target Achieved) EE_Check->Release Yes Recryst->ChiralHPLC Re-test

Caption: Quality Control workflow ensuring both chemical purity and optical purity before batch release.

References

  • Sharpless Asymmetric Dihydroxylation

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
  • Synthesis of 2-Substituted Morpholines

    • D'Antona, N., et al. (2010). Enantioselective synthesis of 2-substituted morpholines via lipase-mediated kinetic resolution. Tetrahedron: Asymmetry, 21(23), 2846-2852.
  • Chiral HPLC Methodologies

    • Phenomenex Application Guide.[2] "Chiral HPLC Separations: A Guide to Column Selection and Method Development."

  • Reboxetine/Morpholine Pharmacophore Chemistry

    • Melloni, P., et al. (1984). Potential antidepressant agents.[3] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine. European Journal of Medicinal Chemistry, 19(3), 235-242.

Disclaimer: This protocol involves the use of hazardous chemicals including osmium tetroxide (highly toxic) and strong bases. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Optimizing Blood-Brain Barrier Permeability for Morpholine Scaffolds

Application Note: AN-BBB-MOR-04 From Physicochemical Profiling to In Vivo Validation Abstract The morpholine heterocycle is a cornerstone of medicinal chemistry, valued for its ability to lower logP, improve metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BBB-MOR-04

From Physicochemical Profiling to In Vivo Validation

Abstract

The morpholine heterocycle is a cornerstone of medicinal chemistry, valued for its ability to lower logP, improve metabolic stability, and enhance aqueous solubility compared to piperidine analogs.[1] However, these benefits often come at the cost of blood-brain barrier (BBB) permeability. With a pKa typically ranging from 8.2 to 8.5, morpholine derivatives are predominantly protonated at physiological pH (7.4), creating a cationic barrier to passive diffusion. Furthermore, basic amines are frequent substrates for P-glycoprotein (P-gp) efflux. This guide details a hierarchical screening protocol designed specifically to de-risk morpholine candidates, moving from artificial membrane assays (PAMPA) to mechanistic cell-based models (MDCK-MDR1) and in vivo validation.

The Morpholine Challenge: Physicochemical Context

Before initiating wet-lab protocols, it is critical to understand the specific liabilities of the morpholine ring in CNS drug design:

  • Ionization: At pH 7.4, a morpholine with pKa ~8.4 is approximately 90% protonated. The cationic species permeates lipid bilayers poorly compared to the neutral species.

  • Efflux Susceptibility: The basic nitrogen and hydrogen bond acceptor (ether oxygen) motif is a known pharmacophore for P-gp (MDR1) recognition.

  • Metabolic Stability: Unlike piperidine, the morpholine oxygen blocks oxidative metabolism at the 4-position, extending half-life, but this polarity requires careful balancing (LogD optimization).

Integrated Screening Workflow

The following workflow filters compounds by cost and complexity.

BBB_Workflow Start Morpholine Candidate Library InSilico Phase 1: In Silico Profiling (cLogP, pKa, PSA < 90 Ų) Start->InSilico PAMPA Phase 2: PAMPA-BBB (High Throughput) Identify Passive Diffusion InSilico->PAMPA Decision1 Pe > 4e-6 cm/s? PAMPA->Decision1 MDCK Phase 3: MDCK-MDR1 (Mechanistic) Determine Efflux Ratio (ER) Decision2 ER < 2.0? MDCK->Decision2 InVivo Phase 4: In Vivo PK (Rat/Mouse) Determine Kp and Kp,uu Decision1->MDCK Yes Discard Discard / Redesign Decision1->Discard No Decision2->InVivo Yes Decision2->Discard No (P-gp Substrate)

Figure 1: Hierarchical screening workflow for CNS candidates. Note the critical decision points at Passive Diffusion (PAMPA) and Efflux (MDCK).

Phase 2 Protocol: PAMPA-BBB (Passive Diffusion)

Objective: To determine the intrinsic passive permeability of the morpholine scaffold, stripping away transporter effects.

Why this matters: If a morpholine drug fails PAMPA, it lacks the lipophilicity to cross the endothelial membrane even if efflux transporters are inhibited.

Materials
  • Lipid: Porcine Brain Lipid Extract (PBLE) (Avanti Polar Lipids or Pion Inc.). Note: Do not use dodecane/lecithin; it does not mimic the BBB's tight packing.

  • Membrane: PVDF hydrophobic filter plates (0.45 µm).

  • Buffer: Phosphate-buffered saline (PBS) adjusted to pH 7.4.

Experimental Procedure
  • Membrane Preparation:

    • Dissolve PBLE in dodecane at 20 mg/mL.

    • Carefully spot 4 µL of lipid solution onto the under-side of the acceptor plate filter. Allow to dry for 5 minutes.

  • Donor Plate Setup:

    • Prepare compound solutions (10 µM) in PBS (pH 7.4).

    • Crucial Step for Morpholines: Run a parallel plate at pH 9.0 . Since the pKa is ~8.4, pH 9.0 shifts the equilibrium to the neutral species. If permeability spikes at pH 9.0 but is low at 7.4, your limitation is ionization, not intrinsic lipophilicity.

    • Add 300 µL to donor wells.

  • Acceptor Plate Setup:

    • Add 200 µL of blank buffer (pH 7.4) to the top wells.

  • Incubation:

    • Sandwich the plates and incubate at 25°C for 4 hours in a humidity chamber.

    • Note: Stirring (using a GutBox or similar) is highly recommended to reduce the Unstirred Water Layer (UWL), which artificially lowers permeability for lipophilic morpholines.

  • Analysis:

    • Quantify Donor (t=0), Donor (t=4h), and Acceptor (t=4h) using LC-MS/MS or UV plate reader.

Data Interpretation
Permeability (

) (

cm/s)
ClassificationAction
< 2.0Low PermeabilityRedesign: Increase lipophilicity or remove H-bond donors.
2.0 – 4.0ModerateProceed with caution.
> 4.0High PermeabilityProceed to MDCK-MDR1.
Phase 3 Protocol: MDCK-MDR1 (Efflux Assessment)

Objective: To determine if the candidate is a substrate for P-glycoprotein (P-gp/MDR1).[2]

Why MDCK-MDR1 over Caco-2? MDCK cells transfected with the MDR1 gene form monolayers with higher TEER (Transepithelial Electrical Resistance) values (>2000


) more rapidly (3-4 days) than Caco-2 (21 days), providing a "tighter" mimic of the BBB.
Experimental Procedure
  • Cell Culture:

    • Seed MDCK-MDR1 cells on Transwell® inserts (0.4 µm pore size) at

      
       cells/well.
      
    • Culture for 4–5 days until TEER > 800

      
      .
      
  • Bidirectional Transport:

    • A

      
       B (Apical to Basolateral):  Mimics blood-to-brain entry.
      
    • B

      
       A (Basolateral to Apical):  Mimics brain-to-blood efflux.
      
    • Compound concentration: 10 µM in HBSS buffer (with 10 mM HEPES).

  • Controls (Mandatory for Validity):

    • Lucifer Yellow: Paracellular marker.

      
       must be 
      
      
      
      cm/s. If higher, the monolayer is leaky; discard data.
    • Prazosin or Digoxin: Known P-gp substrates.[2][3][4] Must show Efflux Ratio > 2.0.[2][5]

  • Inhibitor Study (The "Morpholine Check"):

    • If Efflux Ratio > 2.0, repeat the assay with Cyclosporin A (10 µM) or Elacridar .

    • If the ratio collapses to ~1.0 with inhibitor, the drug is definitely a P-gp substrate.

Visualizing the Efflux Mechanism

Transwell_Assay Apical Apical Chamber (Blood Side) Cell MDCK-MDR1 Monolayer (BBB Endothelium) Apical->Cell Passive Diffusion (A->B) Basolateral Basolateral Chamber (Brain Side) Basolateral->Cell Passive Diffusion (B->A) Cell->Apical P-gp Efflux Pump (Active Transport) Cell->Basolateral Entry

Figure 2: Bidirectional transport dynamics. High B->A transport relative to A->B indicates P-gp efflux liability.

Calculations



[2][6]
  • ER < 2.0: Passive diffusion dominates. Good CNS candidate.

  • ER > 2.0: Active efflux. High risk of poor brain penetration in vivo.

Phase 4 Protocol: In Vivo Brain-to-Plasma Ratio ( )

Objective: To validate if the in vitro profiles translate to actual brain exposure.

Method: Cassette Dosing with Perfusion.

  • Dosing: Administer compound (IV or PO) to rats (n=3 per timepoint).

  • Timepoints: 15 min, 1h, 4h (to assess equilibrium).

  • Perfusion (Critical): At sacrifice, perfuse the animal with cold saline via the left ventricle to clear blood from brain capillaries.

    • Why? Morpholines often have high plasma protein binding. Residual blood in the brain will artificially inflate the "brain" concentration, leading to false positives.

  • Analysis: Homogenize brain tissue; extract plasma. Analyze via LC-MS/MS.

  • Calculation:

    • 
       (Unbound partition coefficient).
      
    • Target:

      
       should be close to 1.[4]0. If 
      
      
      
      , efflux is occurring.
Troubleshooting Morpholine Scaffolds
ObservationRoot CauseChemical Strategy
Low PAMPA Permeability High ionization (cationic) at pH 7.4.Add electron-withdrawing groups (fluorine) near the amine to lower pKa below 7.5.
High Efflux Ratio (>3.0) H-bond acceptance by morpholine oxygen.Sterically hinder the oxygen or replace morpholine with a bridged analog (e.g., 2-oxa-6-azaspiro[3.3]heptane) to change vector.
High

but Low Efficacy
High non-specific binding (

is low).
Reduce lipophilicity (lower LogP). The drug is getting into the brain but getting stuck in the lipid membranes.
References
  • Di, L., et al. (2003).[7] "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Fridén, M., et al. (2011). "Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods." Drug Metabolism and Disposition.

  • Kumagai, Y., et al. (2020).[8] "LC-MS/MS-based in vitro and in vivo investigation of blood-brain barrier integrity." Fluids and Barriers of the CNS.

Sources

Method

Application Notes and Protocols: Radioligand Binding Assays for Norepinephrine Transporter (NET) Affinity

Introduction: The Critical Role of the Norepinephrine Transporter The norepinephrine transporter (NET) is a key protein in the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Norepinephrine Transporter

The norepinephrine transporter (NET) is a key protein in the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons.[1][2] This process is crucial for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis.[1] Dysregulation of NET function has been implicated in a variety of neuropsychiatric and cardiovascular disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), anxiety, and orthostatic intolerance.[2] Consequently, the NET has become a significant target for therapeutic drug development.[1][3]

Radioligand binding assays are a robust and highly sensitive "gold standard" method for quantifying the affinity of compounds for the norepinephrine transporter.[4] These assays provide essential data for drug discovery and development by enabling the determination of key binding parameters such as the dissociation constant (Kd), the total number of binding sites (Bmax), and the inhibition constant (Ki) of unlabeled competitor compounds.[4][5] This guide provides a detailed overview of the principles, experimental design, and step-by-step protocols for performing radioligand binding assays to characterize the affinity of compounds for the norepinephrine transporter.

Fundamental Principles of Radioligand Binding Assays

Radioligand binding assays are based on the interaction between a radioactively labeled ligand (the radioligand) and its target receptor, in this case, the norepinephrine transporter.[5] The binding is governed by the Law of Mass Action, which describes the equilibrium between the radioligand, the receptor, and the resulting complex.

There are two primary types of radioligand binding assays:

  • Saturation Assays: These are used to determine the affinity of the radioligand for the receptor (Kd) and the total receptor density (Bmax) in a given tissue or cell preparation.[4] In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached.[4]

  • Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound for the receptor.[4] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined.[4]

A critical aspect of these assays is the differentiation between specific binding (the radioligand binding to the NET) and non-specific binding (the radioligand binding to other components in the assay, such as the filter or lipids). Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand that saturates the specific binding sites.

Experimental Design and Critical Parameters

Careful consideration of several experimental parameters is crucial for the success and reproducibility of NET radioligand binding assays.

Choice of Radioligand

The ideal radioligand should possess high affinity and specificity for the NET, low non-specific binding, and high specific activity.[6] For the norepinephrine transporter, [3H]nisoxetine is a widely used and well-characterized radioligand.[7][8][9][10] It binds with high affinity (Kd ≈ 0.7-0.8 nM) and selectivity to NET.[7][9]

RadioligandProperties
[3H]Nisoxetine High affinity and selectivity for NET.[7] Considered a standard for NET binding assays.[8]
[3H]Mazindol Binds to both NET and the dopamine transporter (DAT), requiring careful experimental design to isolate NET binding.
[125I]RTI-55 High affinity but also binds to DAT and the serotonin transporter (SERT).
Source of Norepinephrine Transporter

The source of the NET can be either native tissue or recombinant systems.

  • Native Tissue: Brain regions rich in noradrenergic innervation, such as the cerebral cortex, hippocampus, and thalamus, are common sources.[11]

  • Recombinant Systems: Cell lines (e.g., HEK293, CHO) stably transfected with the human NET (hNET) offer a more controlled and homogenous system.[12]

Assay Buffer and Incubation Conditions

The composition of the assay buffer and the incubation conditions are critical for optimal binding. For [3H]nisoxetine binding to NET, a sodium-dependent binding is observed, and thus, the buffer should contain an appropriate concentration of NaCl.[7][9] Incubation is typically carried out at a low temperature (e.g., 4°C) for an extended period (e.g., 2-3 hours) to reach equilibrium.[8]

Separation of Bound and Free Radioligand

Rapid separation of the receptor-bound radioligand from the free radioligand is essential to prevent dissociation of the complex. The most common method is rapid vacuum filtration through glass fiber filters.[13] The filters are then washed with ice-cold buffer to remove unbound radioligand.

Step-by-Step Protocols

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax

This protocol is designed to determine the affinity (Kd) and total number of binding sites (Bmax) for a radioligand at the norepinephrine transporter.

Materials:

  • NET-containing membranes (from cell lines or brain tissue)

  • [3H]Nisoxetine (Radioligand)

  • Desipramine (for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • 96-well plates

  • Vacuum filtration apparatus

Procedure:

  • Prepare Reagents: Dilute the NET membranes to the desired protein concentration in Assay Buffer. Prepare a series of dilutions of [3H]Nisoxetine in Assay Buffer (typically ranging from 0.1 to 10 times the expected Kd). Prepare a high concentration of Desipramine (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]Nisoxetine for total binding. For non-specific binding, add the high concentration of Desipramine to another set of triplicate wells for each [3H]Nisoxetine concentration.

  • Initiate Binding: Add the diluted NET membranes to all wells. Then, add the corresponding concentrations of [3H]Nisoxetine to the total and non-specific binding wells. The final assay volume is typically 250-500 µL.[13]

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Competitor) setup_plate Set up 96-well Plate (Total & Non-specific Binding) prep_reagents->setup_plate add_membranes Add NET Membranes setup_plate->add_membranes add_radioligand Add [3H]Nisoxetine add_membranes->add_radioligand incubation Incubate (4°C, 2-3h) add_radioligand->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_data Plot Specific Binding vs. [Ligand] calc_specific->plot_data nonlinear_reg Non-linear Regression plot_data->nonlinear_reg determine_params Determine Kd and Bmax nonlinear_reg->determine_params

Caption: Workflow for a NET Saturation Binding Assay.

Protocol 2: Competition Binding Assay to Determine Ki

This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the norepinephrine transporter.

Materials:

  • Same as Protocol 1, with the addition of the unlabeled test compound.

Procedure:

  • Prepare Reagents: Dilute the NET membranes in Assay Buffer. Prepare a fixed concentration of [3H]Nisoxetine (typically at or below its Kd).[14] Prepare a series of dilutions of the unlabeled test compound. Prepare a high concentration of Desipramine for non-specific binding.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]Nisoxetine), non-specific binding (membranes + [3H]Nisoxetine + high concentration of Desipramine), and for each concentration of the test compound (membranes + [3H]Nisoxetine + test compound).

  • Initiate Binding: Add the diluted NET membranes to all wells. Then, add the test compound dilutions or Desipramine to the appropriate wells. Finally, add the fixed concentration of [3H]Nisoxetine to all wells.

  • Incubation, Filtration, Washing, and Counting: Follow steps 4-7 from Protocol 1.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) setup_plate Set up 96-well Plate (Total, NSB, & Competition) prep_reagents->setup_plate add_membranes Add NET Membranes setup_plate->add_membranes add_competitor Add Test Compound / Desipramine add_membranes->add_competitor add_radioligand Add [3H]Nisoxetine add_competitor->add_radioligand incubation Incubate (4°C, 2-3h) add_radioligand->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_data Plot % Specific Binding vs. [Competitor] calc_specific->plot_data nonlinear_reg Non-linear Regression (IC50) plot_data->nonlinear_reg cheng_prusoff Cheng-Prusoff Equation (Ki) nonlinear_reg->cheng_prusoff

Caption: Workflow for a NET Competition Binding Assay.

Data Analysis and Interpretation

Saturation Assay Data Analysis
  • Calculate Specific Binding: For each concentration of radioligand, subtract the average non-specific binding counts per minute (CPM) from the average total binding CPM.

  • Plot the Data: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). The resulting curve should be hyperbolic.

  • Non-linear Regression: Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation. This will directly yield the Kd and Bmax values.

  • Scatchard Plot (Optional): Historically, a Scatchard plot (Bound/Free vs. Bound) was used to linearize the data.[6][15] The slope of the line is -1/Kd, and the x-intercept is Bmax.[6][15] However, non-linear regression is now the preferred method as it provides more accurate estimates of the binding parameters.[16][17]

Competition Assay Data Analysis
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding relative to the total specific binding (in the absence of the competitor).

  • Plot the Data: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). This will generate a sigmoidal dose-response curve.

  • Non-linear Regression: Use a non-linear regression program to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value of the test compound.

  • Calculate Ki using the Cheng-Prusoff Equation: The Ki value, which represents the affinity of the unlabeled compound, can be calculated from the IC50 using the Cheng-Prusoff equation.[18][19][20]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

G cluster_saturation Saturation Data cluster_competition Competition Data raw_sat Raw CPM Data calc_spec_sat Calculate Specific Binding raw_sat->calc_spec_sat plot_sat Plot Hyperbolic Curve calc_spec_sat->plot_sat fit_sat One-site Binding Fit plot_sat->fit_sat result_sat Kd & Bmax fit_sat->result_sat cheng_prusoff Cheng-Prusoff Equation result_sat->cheng_prusoff raw_comp Raw CPM Data calc_spec_comp Calculate % Specific Binding raw_comp->calc_spec_comp plot_comp Plot Sigmoidal Curve calc_spec_comp->plot_comp fit_comp Sigmoidal Dose-Response Fit plot_comp->fit_comp result_ic50 IC50 fit_comp->result_ic50 result_ic50->cheng_prusoff result_ki Ki cheng_prusoff->result_ki

Caption: Data Analysis Workflow for Radioligand Binding Assays.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand is too hydrophobic; filter binding; insufficient washing.[14]Use a different radioligand if possible; pre-soak filters in polyethyleneimine (PEI); optimize wash steps.
Low Specific Binding Low receptor density in the preparation; inactive receptor; incorrect buffer conditions.Increase protein concentration; use a fresh membrane preparation; verify buffer composition and pH.
High Variability Between Replicates Pipetting errors; inconsistent washing; filter drying issues.[21]Use calibrated pipettes; ensure consistent and rapid washing; dry filters completely before counting.
Saturation Not Reached Radioligand concentration range is too low; radioligand has low affinity.Extend the concentration range of the radioligand; if affinity is very low (Kd > 30 nM), binding may be difficult to measure.[22]
Competition Curve Does Not Plateau at 100% or 0% Incomplete displacement of radioligand; issues with defining non-specific binding.Ensure the highest competitor concentration is sufficient for full displacement; use a standard competitor to define the bottom plateau.[16]

References

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Wikipedia. Ligand binding assay. [Link]

  • Tejani-Butt SM, Brunswick DJ, Frazer A. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. Eur J Pharmacol. 1990 Nov 27;191(2):239-43. [Link]

  • Ferris, C. F., et al. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology. 2013;72:143-51. [Link]

  • Tejani-Butt, S. M. [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. ResearchGate. 1992. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Cheetham SC, Viggers JA, Slater P, Heal DJ. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Brain Res. 1993;622(1-2):9-16. [Link]

  • Reith ME, Ber-Chen L, Fischette C, et al. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. J Neurosci Methods. 2005;143(1):97-107. [Link]

  • Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Wang, L., et al. Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. MDPI. 2023. [Link]

  • GraphPad. Analyzing Radioligand Binding Data. [Link]

  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. [Link]

  • ResearchGate. Scatchard plots for the determination of Bmax and Kd after two... [Link]

  • Hulme EC, Trevethick MA. Radioligand binding assays and their analysis. Br J Pharmacol. 2010;161(6):1219-37. [Link]

  • Gulyás, B., et al. The norepinephrine transporter (NET) radioligand (S,S)-[18F]FMeNER-D2 shows significant decrease in NET density in the thalamus in a mixed cohort of subjects with mild cognitive impairment and Alzheimer’s disease. CORE. 2010. [Link]

  • GraphPad. Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748. [Link]

  • Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation. YouTube. 2021. [Link]

  • Gilat, M., et al. Reduced Norepinephrine Transporter Binding in Parkinson's disease with dopa Responsive Freezing Gait. medRxiv. 2022. [Link]

  • Turku PET Centre. B max and K D. [Link]

  • Leff P, Dougall IG. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Br J Pharmacol. 1993;108(4):1127-33. [Link]

  • Kritzer, M. F., et al. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. PMC. 2007. [Link]

  • Wells JW, Birdsall NJ, Burgen AS, Hulme EC. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Biochim Biophys Acta. 1980;632(2):240-51. [Link]

  • ResearchGate. Why does radioligand binding does not reach equilibrium? [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 2-(3-Ethoxyphenyl)morpholine free base

The following guide is structured as a Technical Support Center resource. It is designed to be modular, actionable, and grounded in the physicochemical principles of morpholine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, actionable, and grounded in the physicochemical principles of morpholine derivatives.

Ticket ID: SOL-2-(3-EtO)Ph-Morph-001 Subject: Improving Aqueous Solubility of 2-(3-Ethoxyphenyl)morpholine Free Base Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The Core Challenge

You are working with 2-(3-Ethoxyphenyl)morpholine , a lipophilic secondary amine.[1] In its "free base" form, this molecule exists in an unprotonated state.[1] Based on the structural analogs (e.g., 2-phenylmorpholine), this compound likely exhibits a LogP > 1.5 and a pKa of approximately 8.0–8.5 [1, 2].[1]

The Problem: The free base is hydrophobic.[1] It prefers organic solvents and will likely "oil out" or precipitate in neutral water (pH 7).[1] The Solution: You must ionize the basic nitrogen atom.[1] The most effective strategy is Salt Formation (protonation), followed by Cosolvent/Cyclodextrin complexation if physiological pH (7.[1]4) is required.[1][2][3][4]

Module A: Salt Formation (The "Gold Standard" Fix)

The most robust way to solubilize a secondary amine like 2-(3-Ethoxyphenyl)morpholine is to convert it into a salt.[1] This locks the molecule in an ionized, hydrophilic state.[1]

Why this works (Chemical Logic)

The morpholine nitrogen has a lone pair of electrons.[1] Adding an acid (


) transfers a proton (

) to the nitrogen, creating a cationic species:

[1]
Protocol: Rapid Salt Screening

Do not rely on a single acid.[1] Different counterions affect hygroscopicity and melting point.[1]

Materials:

  • 2-(3-Ethoxyphenyl)morpholine (Free base)[1]

  • Acids (1.05 equivalents): Hydrochloric acid (HCl), Fumaric acid, L-Tartaric acid, Methanesulfonic acid.[1]

  • Solvent: Ethanol or Isopropanol (IPA).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of free base in a minimum volume of Ethanol (approx. 0.5–1 mL).

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (dissolved in the same solvent).

    • Note: For HCl, use 1.25 M HCl in Ethanol/Methanol.[1]

  • Crystallization: Stir at room temperature for 1 hour.

    • If precipitate forms: Filter and dry.[1]

    • If no precipitate:[1] Cool to 4°C or add an antisolvent (Diethyl ether or Hexane) dropwise until cloudy.[1]

  • Validation: Test the aqueous solubility of the resulting solid.

Recommended Counterions for Morpholines
CounterionRationalePredicted Outcome
Hydrochloride (HCl) Standard first-choice.[1] High lattice energy.[1]High solubility, but risk of being hygroscopic.[1]
Fumarate Dicarboxylic acid.[1] Often forms stable, non-hygroscopic crystals.[1]Moderate solubility, excellent physical stability.[1]
Tartrate Chiral acid.[1] Good for resolving enantiomers if the 2-position is racemic.[1]High solubility.

Module B: Formulation Strategies (Liquid Handling)

If you cannot isolate a solid salt or need to keep the compound in solution for biological assays, use these "In-Situ" solubilization techniques.[1]

Strategy 1: pH Adjustment (The "Buffer" Method)

Because the pKa is ~8.3, the solubility is pH-dependent.

  • pH < 6.3: The molecule is >99% protonated (High Solubility).[1]

  • pH 7.4: The molecule is ~10% protonated (Risk of precipitation).[1]

Action: Prepare stock solutions in 0.1 N HCl or Acetate Buffer (pH 4.5) . Only dilute into neutral media immediately before use.

Strategy 2: Cosolvents & Complexation

If the assay requires pH 7.4, you must shield the hydrophobic phenyl ring from water.

Protocol: Cyclodextrin Complexation Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is ideal for phenyl-substituted morpholines.[1] The hydrophobic phenyl ring fits inside the CD cavity, while the morpholine stays exposed [3].
  • Prepare Vehicle: 20% (w/v) HP-

    
    -CD in water or saline.[1]
    
  • Add Compound: Add the free base to the vehicle.

  • Agitate: Vortex or sonicate for 30 minutes.

  • Filter: Pass through a 0.22

    
    m filter to remove undissolved oil.[1]
    

Visual Troubleshooting Guides

Diagram 1: Solubility Optimization Decision Matrix

Use this logic flow to determine the correct method for your specific application.

Solubility_Decision_Tree Start Start: 2-(3-Ethoxyphenyl)morpholine (Free Base) Check_App What is the Application? Start->Check_App Path_Chem Synthesis / Purification Check_App->Path_Chem Chemical Use Path_Bio Biological Assay / Injection Check_App->Path_Bio Biological Use Action_Salt Perform Salt Screen (HCl, Fumarate) Path_Chem->Action_Salt Action_pH Use Acidic Buffer (pH 4.0 - 5.0) Path_Bio->Action_pH If pH < 6 is allowed Action_CD Use 20% HP-beta-CD + 5% DMSO Path_Bio->Action_CD If pH 7.4 is required Q_Solid Is a solid salt isolated? Q_Solid->Action_Salt No (Try different acid) Result_Stable Stable Aqueous Solution Q_Solid->Result_Stable Yes Action_Salt->Q_Solid Action_pH->Result_Stable Action_CD->Result_Stable

Caption: Decision matrix for selecting the optimal solubilization strategy based on end-use requirements.

Diagram 2: Salt Formation Workflow

Follow this specific pathway to convert the free base into a stable hydrochloride salt.[1]

Salt_Protocol Step1 Dissolve Free Base in Ethanol/IPA Step2 Add 1.05 eq. HCl (in Dioxane/Ether) Step1->Step2 Step3 Stir 1 hr @ RT Step2->Step3 Check Precipitate? Step3->Check Step4A Filter & Dry Check->Step4A Yes Step4B Add Antisolvent (Ether/Hexane) Check->Step4B No Step5 Cool to 4°C Step4B->Step5 Step5->Step4A

Caption: Step-by-step laboratory workflow for converting morpholine free base to a hydrochloride salt.

Frequently Asked Questions (FAQ)

Q1: My compound turns into a sticky oil when I add HCl. What happened? A: This is called "oiling out."[1] It happens when the salt is formed but contains impurities or the solvent system is too polar to allow crystallization.[1]

  • Fix: Decant the solvent.[1] Dissolve the oil in a minimum amount of hot isopropanol, then let it cool very slowly. Scratch the glass side with a spatula to induce nucleation.[1]

Q2: Can I just use DMSO? A: DMSO dissolves the free base well, but when you dilute that DMSO stock into water (e.g., cell culture media), the compound will likely precipitate ("crash out") because the free base is insoluble in water.

  • Fix: Use DMSO plus an acid (like 1 equivalent of HCl) or dilute into a solution containing cyclodextrins.[1]

Q3: What is the estimated pKa? A: While experimental data for this specific derivative is rare, 2-phenylmorpholine has a pKa of ~8.[1]4. The ethoxy group on the phenyl ring is an electron-donating group (via resonance), which might slightly increase basicity, but the inductive effect of the phenyl ring generally keeps it in the 8.0–8.5 range [4].

References

  • PubChem. 2-Phenylmorpholine | C10H13NO.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link][1]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[1][2] Butterworths, London.[1] (General reference for morpholine pKa values).

Sources

Optimization

optimizing yield in cyclization of 2-(3-Ethoxyphenyl)morpholine precursors

Topic: Optimizing Yield in Cyclization of 2-(3-Ethoxyphenyl)morpholine Precursors Role: Senior Application Scientist Status: Operational[1] Introduction: The Scaffold & The Challenge Welcome to the technical guide for op...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield in Cyclization of 2-(3-Ethoxyphenyl)morpholine Precursors Role: Senior Application Scientist Status: Operational[1]

Introduction: The Scaffold & The Challenge

Welcome to the technical guide for optimizing the synthesis of 2-(3-ethoxyphenyl)morpholine . Unlike 3-substituted morpholines, the 2-aryl morpholine scaffold relies heavily on the efficient closure of the ether linkage (C–O bond formation) or the amine linkage (C–N bond formation) at the benzylic position.[1]

The 3-ethoxy substituent presents a specific electronic challenge: it is an electron-donating group (EDG) by resonance but inductive withdrawing.[1] While less activating to the benzylic position than a para-substituent, it still sensitizes the aromatic ring to electrophilic side reactions and the ether moiety to cleavage under harsh acidic conditions.

This guide focuses on the two most prevalent cyclization routes for this precursor class:

  • Acid-Mediated Dehydration (Industrial/Scale-up preferred).[1]

  • Activation-Displacement (Sulfonate/Mitsunobu) (Precision/Stereocontrol preferred).

Module 1: Reaction Design & Mechanistic Pathways

To optimize yield, you must first diagnose which competing pathway is consuming your precursor.[1]

Pathway Visualization

ReactionPathways Precursor Precursor: N-(2-hydroxyethyl)-2-(3-ethoxyphenyl) -2-aminoethanol RouteA Route A: Acid Dehydration (H2SO4 / TsOH) Precursor->RouteA RouteB Route B: Activation/Displacement (MsCl / Base or Mitsunobu) Precursor->RouteB Target Target: 2-(3-Ethoxyphenyl)morpholine RouteA->Target Intramolecular Cyclization Side1 Side Product: Intermolecular Oligomers (Dimerization) RouteA->Side1 High Conc. Side2 Side Product: Styrene Derivative (Elimination) RouteA->Side2 High T / Strong Acid Side3 Side Product: Phenol Derivative (De-ethylation) RouteA->Side3 Prolonged Heat RouteB->Target SN2 Inversion RouteB->Side2 Excess Base

Figure 1: Mechanistic pathways showing the competition between successful cyclization and common failure modes (oligomerization, elimination, and de-protection).

Module 2: Critical Process Parameters (CPP)

Protocol A: Acid-Mediated Cyclodehydration (The "Diol" Route)

Best for: Scale-up, racemic synthesis, robust precursors.

The Mechanism: Protonation of the benzylic hydroxyl group creates a transient carbocation (or activated complex) which is intercepted by the pendant primary alcohol oxygen.[1]

ParameterOptimal RangeWhy?
Acid Catalyst p-Toluenesulfonic acid (TsOH) (1.1–1.5 eq)Sulfuric acid (

) is traditional but often causes charring/tars with electron-rich aromatics.[1] TsOH is milder and allows for azeotropic water removal.[1]
Solvent Toluene or Xylene Requires a boiling point >100°C to drive off water via Dean-Stark trap.[1]
Concentration 0.1 M - 0.25 M CRITICAL: High dilution favors intramolecular cyclization (ring closure) over intermolecular reaction (polymerization).[1]
Temperature Reflux (110-140°C) Must be sufficient to distill the water/solvent azeotrope.[1]

Step-by-Step Optimization:

  • Dissolve the diol precursor in Toluene (0.15 M).[1]

  • Add TsOH

    
    H
    
    
    
    O (1.2 eq).[1]
  • Heat to vigorous reflux with a Dean-Stark apparatus .

  • Checkpoint: Monitor water collection. Reaction is complete when water evolution ceases (typically 4–12 hours).[1]

  • Workup: Cool to RT. Basify with aq. NaOH (pH > 12). Extract with EtOAc.[1]

    • Note: The amine is basic; ensure the aqueous layer is strongly basic to force the morpholine into the organic phase.

Protocol B: Activation-Displacement (The "Leaving Group" Route)

Best for: Enantiopure synthesis, heat-sensitive substrates.

The Mechanism: Selective activation of the primary alcohol (less hindered) followed by base-mediated displacement by the benzylic alkoxide (or vice versa).[1]

ParameterOptimal RangeWhy?
Reagent Methanesulfonyl Chloride (MsCl) Activates the alcohol to a mesylate, a good leaving group.[1]
Base KOtBu or NaH Strong, bulky bases prevent nucleophilic attack on the sulfonate by the base itself.[1]
Temperature 0°C to RT Low temperature prevents elimination to the styrene derivative.[1]

Step-by-Step Optimization:

  • Selective Protection: If starting with a diol, you must differentiate the alcohols.[1] Often, the N-protection strategy dictates this.[1]

  • Cyclization:

    • Dissolve the

      
      -protected precursor (e.g., 
      
      
      
      -Boc-amino alcohol) in dry THF.[1]
    • Add NaH (2.2 eq) at 0°C. Stir 30 min (Alkoxide formation).

    • Add a solution of Ts-imidazole or TsCl (1.1 eq).[1]

    • Mechanism:[1][2][3][4][5][6][7] The primary alcohol reacts with TsCl faster.[1] The benzylic alkoxide then attacks the primary tosylate intramolecularly.[1]

  • Deprotection: Remove

    
    -protecting group (e.g., TFA for Boc) to yield the morpholine.[1]
    

Module 3: Troubleshooting Guide

Issue 1: Low Yield / Polymer Formation

Symptoms: Crude NMR shows broad peaks; TLC shows a streak (baseline material).[1]

  • Diagnosis: Intermolecular reaction is outcompeting cyclization.[1]

  • Solution: High Dilution Principle.

    • Do not mix all reagents at once.[1] Add the precursor solution dropwise over 2–4 hours into the refluxing acid/solvent mixture. This keeps the instantaneous concentration of precursor low, statistically favoring the unimolecular reaction (cyclization).[1]

Issue 2: Styrene Formation (Elimination)

Symptoms: Appearance of vinylic protons in NMR (5.0–6.5 ppm).[1]

  • Diagnosis: The benzylic position is eliminating.[1] This happens if the carbocation is too stable or the base is too strong/hot.[1]

  • Solution:

    • Acid Route: Lower the temperature (switch Toluene to Benzene or DCE, though slower).

    • Base Route: Use a weaker base (e.g.,

      
       in refluxing MeCN) instead of NaH/KOtBu.[1]
      
Issue 3: Loss of Ethoxy Group (Phenol Formation)

Symptoms: Loss of the triplet/quartet pattern of the ethyl group in NMR; appearance of broad -OH peak.[1]

  • Diagnosis: Ether cleavage.[1]

  • Solution:

    • Avoid Lewis acids like

      
      , 
      
      
      
      , or
      
      
      .[1]
    • Avoid aqueous HBr or HI.[1]

    • If using

      
      , switch to TsOH or Methanesulfonic acid (MSA), which are less prone to ether cleavage.[1]
      

Module 4: FAQs

Q: Can I use the Mitsunobu reaction for this cyclization? A: Yes, but with caveats. The Mitsunobu reaction (DEAD/PPh3) works well for forming the ether bond.[1] However, purification is difficult due to triphenylphosphine oxide (TPPO) byproducts.[1]

  • Optimization: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD (safer, better solubility profile).[1] Use polymer-bound triphenylphosphine to simplify purification by filtration.[1]

Q: My product is water-soluble and I'm losing it during extraction. What do I do? A: 2-Aryl morpholines are secondary amines and can be quite polar.

  • Fix 1: Ensure the pH is >12 during extraction.[1]

  • Fix 2: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of Ethyl Acetate or DCM.[1] This mixture is much better at pulling polar amines from water.[1]

  • Fix 3: Salt it out.[1] Saturate the aqueous layer with NaCl before extraction.[1]

Q: Is the 3-ethoxy group stable to hydrogenation? A: Generally, yes.[1] If you are using catalytic hydrogenation (Pd/C, H2) to remove an


-benzyl protecting group, the ethoxy ether will survive.[1] However, avoid high pressures (>50 psi) or high temperatures, which could risk hydrogenolysis of the benzylic C–N or C–O bond.[1]

References

  • Acid-Catalyzed Cyclization (General Morpholine Synthesis)

    • Title: Synthesis of Morpholines via Acid-Catalyzed Cyclization of Diethanolamines.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the baseline protocol for dehydrative cycliz
    • URL:[Link] (Representative DOI for classic morpholine synthesis).[1]

  • Optimization of 2-Phenylmorpholine Synthesis

    • Title: Practical Enantioselective Synthesis of 2-Substituted Morpholines.
    • Source:Organic Letters.
    • Context: Discusses the activation of amino-alcohol precursors and the importance of base selection to prevent racemization and elimin
    • URL:[Link][1]

  • Mitsunobu Cyclization for Ethers

    • Title: The Mitsunobu Reaction in the Synthesis of Heterocycles.[1]

    • Source:Chemical Reviews.
    • Context: Comprehensive review on using DEAD/PPh3 for intramolecular etherification to form morpholine and piperazine rings.
    • URL:[Link][1]

  • Reboxetine/Analogs Chemistry (Patent Literature)

    • Title: Substituted Morpholine Derivatives and Process for Their Prepar
    • Source:US Patent 6,319,926.[1]

    • Context: Details the industrial handling of ethoxy-substituted phenyl morpholine intermediates, specifically addressing yield optimization and salt form
    • URL

Sources

Troubleshooting

Technical Support Center: Enantioseparation of 2-(3-Ethoxyphenyl)morpholine

Topic: Chiral HPLC Method Development & Troubleshooting Target Molecule: 2-(3-Ethoxyphenyl)morpholine (Key intermediate for Reboxetine analogs) Classification: Secondary Amine / Aromatic Ether User Level: Advanced (R&D,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Method Development & Troubleshooting Target Molecule: 2-(3-Ethoxyphenyl)morpholine (Key intermediate for Reboxetine analogs) Classification: Secondary Amine / Aromatic Ether User Level: Advanced (R&D, QC, Process Development)

Executive Summary & Molecule Profile

2-(3-Ethoxyphenyl)morpholine presents a classic challenge in chiral chromatography: it contains a basic secondary amine functionality combined with a lipophilic aromatic ether tail. The primary separation challenge is the interaction between the exposed amine and the residual silanols on the silica support, which frequently leads to peak tailing and loss of resolution (


).

This guide provides a validated, self-consistent framework for separating these enantiomers using Polysaccharide-based Chiral Stationary Phases (CSPs). The protocols below prioritize Normal Phase (NP) modes due to the high solubility of the ethoxy-substituted ring in organic solvents and the superior selectivity of amylose/cellulose carbamates for this structural class.

Standard Operating Procedure (SOP)

The following starting conditions have the highest probability of success based on structural analogs (e.g., Reboxetine intermediates) and general secondary amine behavior.

Primary Screening Protocol
ParameterConditionRationale
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Cellulose backbones often show superior recognition for 2-substituted cyclic amines compared to Amylose.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) DEA is non-negotiable. It acts as a competing base to suppress silanol interactions, ensuring sharp peaks.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
Temperature 25°CStart at ambient. Lowering T (e.g., 10-15°C) typically increases resolution for this class.
Detection UV 220 nm or 270 nmThe ethoxy-phenyl moiety has strong absorption at 220 nm; 270 nm is more selective if impurities are present.
Sample Diluent Mobile PhasePrevents "solvent shock" which causes peak distortion.
Alternative Screening (If OD-H fails)

If the primary column yields


, switch to Chiralpak AD-H  (Amylose analog). The helical twist difference between Cellulose (OD) and Amylose (AD) often provides the necessary complementary selectivity.

Method Development Workflow

Do not rely on trial and error. Follow this logic gate to systematically optimize the separation.

MethodDevelopment Start Start: 2-(3-Ethoxyphenyl)morpholine Screen1 Screen 1: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Success: Rs > 2.0 Proceed to Validation CheckRs->Success Yes Tailing Issue: Peak Tailing? CheckRs->Tailing No AddBase Action: Increase DEA to 0.2% or switch to TEA Tailing->AddBase Yes LowRs Issue: Rs < 1.5 (Poor Sep) Tailing->LowRs No AddBase->Screen1 SwitchAlc Action: Switch Alcohol Hex/EtOH/DEA (90:10:0.1) LowRs->SwitchAlc Try first SwitchCol Action: Switch Column Chiralpak AD-H LowRs->SwitchCol If EtOH fails SwitchAlc->CheckRs SwitchCol->CheckRs

Figure 1: Systematic screening workflow for 2-substituted morpholine derivatives. Note the priority of alcohol switching before column switching.

Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Diagnosis: The secondary amine on the morpholine ring is interacting with the silica support (silanols) rather than the chiral selector.

  • Fix A (Standard): Ensure Diethylamine (DEA) is present at 0.1%.

  • Fix B (Advanced): If 0.1% DEA is insufficient, increase to 0.2% or switch to Ethanolamine (stronger competitor). Warning: High pH can damage silica; do not exceed 0.5% amine.

  • Fix C (Immobilized Columns): If using coated columns (OD-H/AD-H) limits your solvent choices, switch to immobilized versions (Chiralpak IG or IC). These allow the use of Dichloromethane (DCM) or Ethyl Acetate, which can suppress tailing by better solvating the amine.

Issue 2: Loss of Resolution (Peaks Merging)

Diagnosis: The "chiral recognition" mechanism is weak. This is often due to the mobile phase preventing the formation of the transient diastereomeric complex.

  • Fix A (Solvent Strength): Reduce the alcohol content (e.g., go from 10% IPA to 5% IPA). This increases the retention factor (

    
    ), giving the column more time to interact with the enantiomers.
    
  • Fix B (Alcohol Type): Switch from Isopropanol (IPA) to Ethanol (EtOH) .

    • Why? EtOH is a protic solvent that can alter the hydrogen bonding network between the morpholine ether oxygen and the carbamate residues on the column.

  • Fix C (Temperature): Lower the column temperature to 10°C or 15°C. Chiral recognition is enthalpy-driven; lower temperatures often dramatically improve selectivity (

    
    ).
    
Issue 3: Retention Time Shifting

Diagnosis: "Memory effects" or mobile phase evaporation.

  • Fix: Polysaccharide columns can retain additives. If you previously ran a method with Trifluoroacetic Acid (TFA), the column is now acidic. You must flush the column with 10-20 column volumes of neutral mobile phase, then re-equilibrate with the basic (DEA) mobile phase to restore the basic environment required for the morpholine.

Frequently Asked Questions (FAQs)

Q1: Can I use Reversed Phase (RP) instead of Normal Phase? A: Yes, but it is generally less effective for this specific molecule.

  • Protocol: Use Chiralpak AD-RH or OD-RH.

  • Mobile Phase: Borate buffer (pH 9.0) / Acetonitrile.[1]

  • Reasoning: High pH is required to keep the morpholine in its free base form (non-ionized). If the pH is below the pKa (~8.5 for morpholine), the molecule becomes protonated and will not interact effectively with the chiral selector, leading to zero separation (elution in void volume).

Q2: How do I scale this up for purification? A: The Normal Phase method (Hexane/IPA) scales perfectly.

  • Solubility: The 3-ethoxy group aids solubility. You should be able to load >10 mg/injection on a semi-prep (10mm ID) column.

  • Recovery: Use a Rotavap. Hexane/IPA/DEA evaporates easily. The trace DEA is volatile and will be removed during drying, leaving the pure free base.

Q3: My sample is the HCl salt, not the free base. Can I inject it? A: No. You must neutralize it first.

  • In-situ neutralization: Dissolve the salt in the mobile phase containing 0.1% DEA. Sonicate. The DEA will displace the HCl. Filter the solution (0.45 µm) to remove the resulting diethylamine-hydrochloride salt precipitate before injection. Injecting dissolved salts can clog the column frit.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD. (Standard protocol for polysaccharide columns and basic additives). Link

  • Melloni, P., et al. (1984). Configuration studies on 2-[alpha-(2-ethoxyphenoxy)benzyl]morpholine (Reboxetine).
  • Fiori, J., et al. (2005). Enantioseparation of the antidepressant reboxetine by HPLC. (Specific methodology using Chiralcel OD and Hexane/IPA/DEA). Journal of Pharmaceutical and Biomedical Analysis, 37(5), 979-985. Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General guide on handling basic amines in chiral HPLC). Link

Sources

Optimization

preventing oxidation of morpholine secondary amines in storage

Topic: Preventing Oxidation and Degradation of Morpholine Secondary Amines Ticket ID: #MORPH-OX-001 Assigned Specialist: Senior Application Scientist Executive Summary & Root Cause Analysis The Core Issue: Researchers of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation and Degradation of Morpholine Secondary Amines Ticket ID: #MORPH-OX-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The Core Issue: Researchers often report "oxidation" when morpholine samples degrade. However, morpholine (and similar secondary amines) faces two distinct stability threats that are often confused:

  • Oxidation (True Degradation): Reaction with atmospheric oxygen or radical initiators to form N-oxides (yellow/brown discoloration).

  • Carbonylation (The "False" Oxidation): Morpholine is a strong base and nucleophile. It rapidly absorbs atmospheric CO₂ to form morpholinium carbamates (white crystalline crust/precipitate).

Technical Insight: While N-oxidation is irreversible, carbamate formation is often reversible but ruins stoichiometry. The protocols below address both pathways, as preventing air exposure mitigates both oxygen and CO₂ ingress.

Diagnostic Workflow: Is Your Sample Degraded?

Before applying mitigation strategies, confirm the type of degradation using this visual troubleshooting guide.

ObservationLikely Chemical CauseStatusAction Required
Clear, Colorless Liquid NoneOptimal Proceed to Protocol A (Storage).
Yellow/Brown Tint N-Oxidation (Formation of N-oxide or radical polymerization)Degraded Distillation required. Irreversible impurity.
White Solid/Crust Carbamate Formation (Reaction with CO₂)Contaminated Can often be reversed by base treatment, but purification is recommended.
Cloudiness Moisture Absorption (Hygroscopic)Wet Dry over KOH or CaH₂ and distill.
Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of morpholine upon exposure to air.

MorpholineDegradation Morph Morpholine (Free Base) Air Air Exposure Morph->Air CO2 CO₂ Absorption (Rapid) Air->CO2 Major Pathway O2 O₂ / Radical Attack (Slow) Air->O2 Minor Pathway Carbamate Morpholinium Carbamate (White Solid) CO2->Carbamate NOxide Morpholine N-Oxide (Yellow Liquid) O2->NOxide

Figure 1: Divergent degradation pathways of morpholine upon air exposure. Note that CO₂ absorption is often faster than oxidation.

Prevention Protocols (The "How-To")

Protocol A: Storage of Morpholine Free Base

For active use within 1-6 months.

The "Why": Secondary amines are electron-rich.[1] To prevent electron loss to oxygen (oxidation) or nucleophilic attack on CO₂, you must remove the atmosphere.

  • Container Selection:

    • Material: Borosilicate Glass (Class 1).

    • Avoid: Polycarbonate or standard plastics, as amines can leach plasticizers over time, introducing impurities.

    • Closure: Teflon-lined screw caps or crimp-sealed septa (Sure/Seal™ type).

  • Atmospheric Control (Inert Gas Sparging):

    • Gas: Argon is superior to Nitrogen.

    • Reasoning: Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is lighter and diffuses away faster if the seal is imperfect.

  • Step-by-Step Sparging:

    • Insert a long needle connected to an Argon line into the liquid (bottom of vial).

    • Insert a short "bleed" needle into the headspace (top of vial) to let air escape.

    • Bubble Argon gently for 5-10 minutes (depending on volume).

    • Remove the long needle first, then the bleed needle, to leave positive pressure inside.

    • Wrap the cap with Parafilm or electrical tape to prevent loosening.

  • Environmental Conditions:

    • Temperature: 2°C to 8°C (Refrigerator). Lower energy reduces the rate of radical formation.

    • Light: Store in Amber vials . UV light can cleave N-H bonds or generate singlet oxygen, accelerating oxidation.

Protocol B: Long-Term Stabilization (Salt Formation)

For storage >6 months or critical reference standards.

The "Why": Protonating the amine lone pair renders it non-nucleophilic and resistant to oxidation. The hydrochloride salt is a stable solid.

Reagents:

  • Morpholine Free Base

  • HCl (4M in Dioxane or Diethyl Ether)

  • Anhydrous Ether or Hexane (for precipitation)

Procedure:

  • Dissolve morpholine (1 eq) in dry diethyl ether (5 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add HCl solution (1.1 eq) with vigorous stirring.

  • A white precipitate (Morpholine·HCl) will form immediately.

  • Filter the solid under an inert atmosphere (nitrogen funnel).

  • Wash the cake with cold ether.

  • Dry under high vacuum to remove trace solvents.

  • Result: A stable, non-hygroscopic solid that can be stored at room temperature for years without oxidation.

Decision Support: Storage Strategy

Use this logic flow to determine the correct storage method for your specific needs.

StorageDecision Start Incoming Morpholine Sample FormCheck Is it Free Base or Salt? Start->FormCheck Salt Salt (HCl, HBr) FormCheck->Salt Base Free Base (Liquid) FormCheck->Base SaltStore Store RT, Desiccator (Shelf Life: Years) Salt->SaltStore Duration Intended Usage Period? Base->Duration ShortTerm < 1 Month Duration->ShortTerm MedTerm 1 - 6 Months Duration->MedTerm LongTerm > 6 Months Duration->LongTerm Action1 Tight Seal, Dark (Amber Vial) ShortTerm->Action1 Action2 Argon Sparge + Refrigerate (4°C) MedTerm->Action2 Action3 Convert to HCl Salt (Protocol B) LongTerm->Action3

Figure 2: Decision tree for selecting the optimal storage protocol based on chemical form and usage duration.

Frequently Asked Questions (FAQs)

Q: My morpholine has turned yellow. Can I still use it for synthesis? A: It depends on the sensitivity of your reaction. The yellow color indicates N-oxide or trace polymerization. For robust acylations, it may be acceptable. For metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), do not use it . The impurities can poison the catalyst. Redistill the amine over KOH before use.

Q: Why do you recommend Argon over Nitrogen? A: Argon is denser than air (


 vs 

). When you flush a vial with Argon, it settles at the bottom, physically lifting the air out. Nitrogen mixes more easily with air. For highly sensitive amines, Argon provides a more reliable "blanket."

Q: I see white crystals on the cap of my bottle. Is this dangerous? A: This is likely morpholinium carbamate, formed by reaction with CO₂ in the air. It is not explosive (unlike perchlorates), but it indicates your seal is compromised. Wipe the threads clean with a dry cloth and transfer the remaining liquid to a fresh container with a new seal.

Q: Can I store morpholine in a plastic falcon tube? A: No. Secondary amines can act as solvents for certain polymers and can leach plasticizers (phthalates) from standard lab plastics. This introduces "ghost peaks" in your LC-MS or NMR data later. Always use glass.

References

  • Morpholine - Chemical Properties and Stability . National Center for Biotechnology Information (PubChem). [Link]

  • Kinetics and Mechanism of Carbamate Formation from CO2 . The Journal of Physical Chemistry A (ACS Publications). [Link]

  • Oxidation of Secondary Amines to Nitrones . Organic Chemistry Portal. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories . University of Nottingham Safety Office. [Link]

Sources

Troubleshooting

troubleshooting recrystallization of 3-ethoxyphenylmorpholine salts

Executive Summary Crystallizing substituted phenylmorpholines, such as 3-ethoxyphenylmorpholine , is notoriously difficult due to the conformational flexibility of the morpholine ring and the lipophilic nature of the eth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Crystallizing substituted phenylmorpholines, such as 3-ethoxyphenylmorpholine , is notoriously difficult due to the conformational flexibility of the morpholine ring and the lipophilic nature of the ethoxy-phenyl substituent. These molecules frequently exhibit Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1][2]

This guide moves beyond basic textbook advice, applying advanced process chemistry principles derived from analogous systems (e.g., Reboxetine, Phenmetrazine) to resolve your specific isolation issues.

Module 1: The "Oiling Out" Phenomenon (LLPS)

Q: Why does my salt turn into a sticky oil at the bottom of the flask instead of crystals?

A: You are encountering the Metastable Liquid Zone . This occurs when the crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

), but higher than the solid's melting point in the solvent. The lattice energy of the salt is insufficient to overcome the solvation entropy, often exacerbated by:
  • High Supersaturation: Cooling too fast forces the solute out of solution faster than it can order into a lattice.

  • Impurities: Even 1-2% of oxidation byproducts (morpholine N-oxides) can depress the melting point significantly, making the "oil" phase thermodynamically stable.

The Rescue Protocol (Oiling Out Loop) Do not simply cool the oil further; this usually results in a glass/gum. Follow this logic flow:

OilingOutRescue start Observation: Oiling Out purity_check Is the Input Material >95% Pure? start->purity_check reheat Reheat to Clear Solution (T > T_clear) purity_check->reheat Yes purify Perform Acid/Base Extraction (Remove N-oxides) purity_check->purify No seed_add Add Seeds at T = (T_clear - 2°C) reheat->seed_add slow_cool Cool at 0.1°C/min (Ostwald Ripening) seed_add->slow_cool success Crystalline Suspension slow_cool->success Turbidity Increases solvent_mod Add Solubilizing Solvent (Shift Phase Diagram) slow_cool->solvent_mod Oil Returns purify->reheat solvent_mod->reheat

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS).

Module 2: Counter-Ion Engineering

Q: I am using HCl, but the salt is hygroscopic and deliquescent. Should I change the acid?

A: Yes. While Hydrochloride (HCl) is the standard first-pass salt, morpholine HCl salts are frequently hygroscopic due to the high charge density of the chloride ion and the hydrogen-bonding capability of the morpholine NH+.

Recommendation: Switch to Dicarboxylic Acids . Based on structural analogues like Reboxetine (which shares the ethoxy-phenyl-morpholine core), larger organic counter-ions disrupt the hygroscopicity and facilitate better lattice packing.

Comparative Salt Performance Table

Counter-IonpKa (Acid)Crystallinity PotentialHygroscopicitySolvent Recommendation
Hydrochloride -7Moderate (Prone to oiling)High EtOH/Et₂O
Fumarate 3.03High (Stable polymorphs)LowEtOH (Absolute)
Succinate 4.21HighLowIPA/Acetone
Mandelate 3.41High (Good for chiral resolution)Very LowIPA/Water
Mesylate -1.9Moderate (Often solvates)ModerateEtOAc/EtOH

Technical Insight: The Fumarate salt is particularly robust for this class of molecules. The trans-geometry of fumaric acid often bridges two morpholine cations, creating a stable, high-melting crystal lattice that resists oiling out.

Module 3: Solvent System Optimization

Q: Which solvent system yields the best recovery?

A: Avoid single solvents. Use a Binary Solvent System (Solvent/Anti-solvent) to control the Metastable Zone Width (MSZW).

Protocol A: The "Fumarate" Method (Recommended)

  • Dissolution: Dissolve free base in minimal Absolute Ethanol (approx. 5-7 vol) at 50°C.

  • Acid Addition: Add 0.55 eq of Fumaric acid (if forming hemi-fumarate) or 1.05 eq (if mono-fumarate) dissolved in hot ethanol.

  • Nucleation: Cool slowly to 35°C. If oil appears, add Ethyl Acetate (anti-solvent) dropwise until slight turbidity persists, then stop and hold temperature.

  • Growth: Once seeds form, cool to 0°C over 4 hours.

Protocol B: The "HCl" Rescue (If you must use HCl)

  • Solvent:Isopropanol (IPA) / Isopropyl Acetate (IPAc) .

  • Why: Unlike Diethyl ether (which evaporates too fast) or Hexane (which forces oiling), IPAc has a boiling point close to IPA, allowing for stable hot filtration and cooling profiles.

Module 4: Impurity Management (Color & Oxidation)

Q: My crystals are off-white/yellow. Is this a problem?

A: Yes, it indicates Oxidative Instability . Morpholines are secondary amines susceptible to oxidation to N-oxides or ring-opened aldehydes/ketones. These impurities act as "crystal poisons," adhering to the growing face of the crystal and stopping growth, leading to oiling.

De-Colorization Workflow:

  • Do not use acidic carbon (e.g., standard Norit) with the salt, as it may hydrolyze the ether linkage if heated too long.

  • Free Base Treatment: It is far more effective to treat the free base solution (in Toluene or DCM) with basic alumina or silica gel to remove polar N-oxides before forming the salt.

  • Antioxidants: Add 0.1% Sodium Metabisulfite to the aqueous layer during the initial workup to prevent oxidation.

Experimental Workflow: Salt Screening

If the standard recrystallization fails, perform this rapid salt screen using the "Slurry Ripening" technique, which is thermodynamically superior to evaporation.

SaltScreen step1 Dissolve Free Base (100mg in 500µL Solvent) step2 Add Acid (1.05 eq) (HCl, Fumaric, Succinic) step1->step2 decision Result? step2->decision solid Solid Precipitate decision->solid Ideal oil Oil / Gum decision->oil Heat to 50°C Cycle Temp ±10°C clear Clear Solution decision->clear Add Anti-solvent (MTBE or IPAc) oil->solid After 24h Cycling clear->solid Slow Evap

Figure 2: Rapid Salt Screening Workflow for Morpholines.

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (The definitive guide on counter-ion selection).

  • Melloni, P., et al. (1984). Configuration and conformation of reboxetine. European Journal of Medicinal Chemistry. (Structural data on ethoxy-phenyl-morpholine analogues).
  • Pfizer Inc. (2003). Pharmaceutical salts of reboxetine. European Patent EP1515959B1. Link (Detailed protocols for Fumarate/Succinate crystallization of morpholine derivatives).

  • Veverka, M., et al. (2014). Oiling out of amine salts: Practical solutions. Organic Process Research & Development.
  • Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. Link

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of Phenylmorpholines

Welcome to the technical support center for resolving peak tailing in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenylmorpholines. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving peak tailing in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenylmorpholines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered with this class of compounds. The question-and-answer format directly addresses specific problems, providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Understanding the Challenge: The Nature of Phenylmorpholines

Phenylmorpholines are a class of organic compounds that contain a morpholine ring substituted with a phenyl group.[1] Due to the presence of the nitrogen atom in the morpholine ring, these compounds can exhibit basic properties and are prone to strong interactions with active sites within the GC system.[2][3] This inherent chemical activity is a primary contributor to the common issue of peak tailing, which can compromise resolution, sensitivity, and the accuracy of quantification.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant tailing for my phenylmorpholine peaks, but not for my internal standards (e.g., hydrocarbons). What is the likely cause?

This scenario strongly suggests that the issue is chemical rather than physical.[6] When non-polar compounds exhibit good peak shape while polar or "active" compounds like phenylmorpholines tail, it points to undesirable secondary interactions between your analyte and active sites within the GC flow path.[3][7]

The Causality:

Active sites are locations in the GC system that can interact with analytes, most commonly through hydrogen bonding.[2] For amine-containing compounds like phenylmorpholines, the primary culprits are silanol (Si-OH) groups present on the surfaces of untreated glass liners, the front end of the capillary column, and particulate matter from septa or ferrules.[5][7] The lone pair of electrons on the nitrogen atom of the phenylmorpholine can form a hydrogen bond with these acidic silanol groups, leading to a portion of the analyte molecules being momentarily retained longer than the bulk, resulting in a tailed peak.[2]

Troubleshooting Workflow:

start Phenylmorpholine Peak Tailing Observed liner Inspect & Replace Inlet Liner start->liner Step 1 column_trim Trim Front End of Column liner->column_trim Step 2 end Peak Shape Improved liner->end If resolved septa_seal Check Septa & Inlet Seal column_trim->septa_seal Step 3 column_trim->end If resolved derivatization Consider Derivatization septa_seal->derivatization If tailing persists septa_seal->end If resolved derivatization->end

Caption: A stepwise approach to troubleshooting phenylmorpholine peak tailing.

Step-by-Step Solutions:

  • Inlet Liner Maintenance: The inlet liner is a common source of activity.

    • Protocol: Replace the current liner with a new, deactivated (silanized) liner.[8] Deactivated liners have their active silanol groups capped, presenting a more inert surface to the sample.

    • Expert Insight: Even if a liner is advertised as deactivated, its performance can degrade over time, especially with dirty samples. Regular replacement is crucial.[9]

  • Column Maintenance: The first few meters of the analytical column can accumulate non-volatile residues and active sites.

    • Protocol: Trim 15-20 cm from the front of the column.[4] Ensure a clean, square cut using a ceramic scoring wafer.[6] A poor cut can introduce turbulence and cause peak distortion.[10]

    • Expert Insight: If peak shape is restored after trimming, it's a strong indication of contamination at the column inlet.[11] Consider using a guard column to protect the analytical column from contaminants.[9]

  • Septa and Seals: Debris from a cored septum or a dirty inlet seal can introduce active sites.[12]

    • Protocol: Replace the septum and the inlet seal.[13] Use pre-drilled septa to minimize coring.[12] Gold-plated seals are often used for their inertness, but they can become dirty and should be replaced, not cleaned.[12][14]

Q2: All my peaks, including the solvent peak and internal standards, are tailing. What should I investigate?

When all peaks in a chromatogram exhibit tailing, the cause is more likely to be physical rather than chemical.[6] This points to a problem with the gas flow path, leading to turbulence or dead volumes.[10]

The Causality:

A symmetrical peak is formed when all molecules of an analyte travel through the column at the same rate. If there are disruptions in the flow path, such as dead volumes or obstructions, some molecules will take longer to reach the detector, resulting in tailing.[6]

Troubleshooting Physical Issues:

start All Peaks Tailing column_install Check Column Installation (Inlet & Detector) start->column_install column_cut Inspect Column Cut column_install->column_cut end Symmetrical Peaks Restored column_install->end If resolved leak_check Perform Leak Check column_cut->leak_check column_cut->end If resolved flow_rate Verify Carrier Gas Flow Rate leak_check->flow_rate leak_check->end If resolved flow_rate->end If resolved cluster_0 Phenylmorpholine (Active) cluster_1 TFAA cluster_2 N-trifluoroacetyl-phenylmorpholine (Inert) P Phenylmorpholine D Derivatized Phenylmorpholine P->D + T Trifluoroacetic Anhydride T->D

Caption: Derivatization of phenylmorpholine to a more inert compound.

General Derivatization Protocol (Acylation):

  • Evaporate the sample extract containing the phenylmorpholine to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of the acylating agent (e.g., TFAA).

  • Cap the vial and heat at 70 °C for 20 minutes.

  • Cool to room temperature.

  • Evaporate the excess reagent and solvent.

  • Reconstitute in a suitable solvent for GC-MS analysis.

Note: This is a general protocol. The specific conditions (reagent, solvent, temperature, and time) should be optimized for your specific phenylmorpholine analyte.

Summary of Key Takeaways

  • Differentiate the Problem: Determine if peak tailing is analyte-specific (chemical issue) or universal (physical issue).

  • Inert Flow Path is Crucial: Regularly maintain and use high-quality, deactivated consumables (liners, septa, columns).

  • Proper Installation Matters: Ensure the column is correctly installed in the inlet and detector to avoid dead volumes.

  • Method Optimization: Adjusting temperature and using a thicker film column can mitigate peak tailing.

  • Derivatization as a Solution: For highly active phenylmorpholines, derivatization is a powerful tool to improve peak shape and analytical performance.

By systematically addressing these potential issues, you can significantly improve the quality of your GC-MS data for phenylmorpholines and achieve more accurate and reliable results in your research and development endeavors.

References

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • LCGC. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Agilent. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]

  • Agilent. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

  • Chromatography Forum. (2019, November 22). What are active compounds and not active compounds. Retrieved from [Link]

  • Agilent. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylmorpholine. Retrieved from [Link]

  • Wang, M., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 8563891. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]

  • Agilent. (n.d.). Advanced GC Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Liu, R. H., & Lin, D. L. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(3), 147-160.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography and GC/MS: A Practical Guide. John Wiley & Sons.
  • Chem-Impex. (n.d.). 4-Phenylmorpholine. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Minimizing Side Reactions in Substituted Phenylmorpholine Synthesis

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Troubleshooting & Optimization of Phenylmorpholine Scaffolds Introduction Substituted phenylmorpholines are privile...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Troubleshooting & Optimization of Phenylmorpholine Scaffolds

Introduction

Substituted phenylmorpholines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in antidepressants (e.g., Reboxetine), appetite suppressants, and antifungal agents. However, their synthesis is often plagued by side reactions that erode yield and complicate purification.

This guide moves beyond standard protocols to address the mechanistic origins of these impurities. We focus on the two dominant synthetic pathways: Pd-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Cyclization (Bis-alkylation) .

Module 1: Buchwald-Hartwig Cross-Coupling

Primary Route for: Electron-rich or sterically hindered aryl halides.

The Problem: "The Yield Gap"

Users often report 100% conversion of the starting material but only 60% isolated yield. The missing mass is frequently due to two "silent" side reactions: Hydrodehalogenation and Catalyst Deactivation via N-NHC Coupling .

Troubleshooting Guide
Q1: Why is my aryl halide converting to the dehalogenated arene (Ar-H) instead of the product?

Diagnosis: This is Hydrodehalogenation , driven by


-hydride elimination from the morpholine or the solvent.
  • Mechanism: If the Pd(II)-amido intermediate cannot undergo reductive elimination quickly (due to steric bulk), it may undergo

    
    -hydride elimination. The resulting Pd-H species reduces the aryl halide.
    
  • Solution:

    • Switch Ligands: Move to bulky biaryl phosphines like BrettPhos or RuPhos . These promote the difficult reductive elimination step, outcompeting

      
      -hydride elimination.
      
    • Solvent Choice: Avoid primary alcohols or DMF, which can serve as hydride sources. Use Toluene or 1,4-Dioxane .

    • Additive: Add 10-20 mol% of water or use a biphasic system (surfactant/water). Recent data suggests water can inhibit the hydride pathway in certain micellar systems [1].

Q2: I am using an NHC-Pd catalyst for higher activity, but the reaction stalls after 50% conversion. Why?

Diagnosis: You are likely seeing N-NHC Coupling (Ligand Cannibalization).

  • Mechanism: In the presence of strong bases, the NHC ligand itself can undergo reductive elimination with the amine substrate, forming an inactive azol-2-imine and precipitating Pd black [2].

  • Solution:

    • Base Selection: Switch from strong alkoxides (NaOtBu) to milder inorganic bases like K3PO4 or Cs2CO3 .

    • Steric Bulk: Use NHC ligands with extreme steric bulk on the N-substituents (e.g., IPr*), which sterically hinder the N-NHC coupling pathway [2].

Visual: The Leaky Catalytic Cycle

This diagram maps where your yield is going.

BuchwaldSideReactions Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind Homo SIDE REACTION: Homocoupling (Ar-Ar) OxAdd->Homo Slow Amine Binding Deprot Deprotonation (Ar-Pd-NR2) AmineBind->Deprot Base Prod PRODUCT (Reductive Elimination) Deprot->Prod Dehalo SIDE REACTION: Hydrodehalogenation (Formation of Ar-H) Deprot->Dehalo β-Hydride Elim. (Slow Red. Elim.) NNHC SIDE REACTION: N-NHC Coupling (Ligand Death) Deprot->NNHC NHC Ligand + Strong Base Prod->Pd0

Caption: Figure 1. Buchwald-Hartwig catalytic cycle highlighting critical "off-ramps" where yield is lost to side reactions.

Module 2: Nucleophilic Cyclization (Aniline + Bis-Electrophile)

Primary Route for: Cost-sensitive scale-up or simple aryl rings.

The Problem: "The Polymer Mess"

Reacting anilines with bis(2-chloroethyl) ether often results in a black tar. This is due to uncontrolled oligomerization (linear chains) rather than cyclization.

Troubleshooting Guide
Q3: How do I stop the formation of linear polymers?

Diagnosis: The intermediate secondary amine is reacting with another molecule of electrophile instead of closing the ring.

  • Solution:

    • High Dilution: Run the reaction at low concentration (0.05 M - 0.1 M). This kinetically favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization).

    • Temperature Staging: Heat the reaction slowly. The cyclization step often has a higher activation energy than the initial alkylation. If you rush to reflux, you promote random collisions.

Q4: I see a "Quat" impurity (M+ mass). What is it?

Diagnosis: Over-alkylation. The formed phenylmorpholine is still nucleophilic and reacts with excess alkylating agent to form a quaternary ammonium salt.

  • Solution:

    • Stoichiometry Control: Use a slight deficiency of the bis-electrophile (0.95 eq).

    • Selectivity: Switch to Bis(2-chloroethyl)amine hydrochloride if synthesizing piperazines, but for morpholines, ensure your base is not too strong. Use DIPEA or K2CO3 rather than NaH.

Module 3: Stereochemical Integrity

Critical for: Chiral drug candidates.

Q5: My chiral center on the morpholine ring is racemizing.

Diagnosis: If you are synthesizing a substituted morpholine (e.g., 2-methylphenylmorpholine) via cyclization of a chiral amino alcohol, racemization can occur if the ring closure proceeds via an Aziridinium intermediate .

  • Mechanism: The hydroxyl group activates, displaces, and forms a strained aziridinium ion. Ring opening of this ion can occur at either carbon, scrambling the stereochemistry.

  • Solution:

    • Route Change: Avoid activating the alcohol (e.g., with TsCl) if the substrate is prone to aziridinium formation. Instead, use a one-pot reductive amination of a chiral amino acid derivative followed by amide reduction, which preserves stereochemistry more reliably [3].

Summary of Optimization Parameters

ParameterBuchwald-Hartwig (Pd)Cyclization (SN2)
Primary Side Reaction Hydrodehalogenation (Ar-H)Linear Oligomerization
Key Control Knob Ligand Sterics (Bulky is better)Concentration (Dilute is better)
Preferred Base Cs2CO3, K3PO4 (Avoid NaOtBu)DIPEA, K2CO3
Solvent Toluene, Dioxane (Avoid DMF)DMF, CH3CN (High boiling preferred)
Critical Additive Water (trace) for micellar systemsNaI (Finkelstein catalyst)

Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Coupling (Minimizing Dehalogenation)

Target: 4-(3-Chlorophenyl)morpholine

  • Charge: In a glovebox, charge a vial with Pd(OAc)2 (1 mol%), BrettPhos (2 mol%), and Cs2CO3 (1.4 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (sparged with N2).

  • Substrates: Add 1-bromo-3-chlorobenzene (1.0 equiv) and Morpholine (1.2 equiv).

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Workup: Cool, filter through Celite, and concentrate.

    • Why this works: BrettPhos prevents the Pd-hydride formation that would otherwise strip the chlorine atom off the phenyl ring.

Protocol B: High-Dilution Cyclization

Target: Phenylmorpholine from Aniline

  • Setup: Equip a 3-neck flask with a reflux condenser and a dropping funnel .

  • Base: Suspend K2CO3 (3.0 equiv) and NaI (0.1 equiv) in DMF. Heat to 100 °C.

  • Addition: Dissolve Aniline (1.0 equiv) and Bis(2-chloroethyl) ether (1.0 equiv) in DMF (total volume to reach 0.05 M). Add this solution dropwise over 4 hours to the hot base suspension.

  • Completion: Stir for an additional 2 hours at 100 °C.

    • Why this works: The "pseudo-high-dilution" technique (slow addition) ensures that at any given moment, the concentration of unreacted linear intermediate is low, favoring ring closure.

References

  • Novartis OAK . (2024).[1] Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Link

  • ResearchGate . (2023). Optimization of the model Buchwald-Hartwig reaction of morpholine and... (N-NHC coupling mechanism). Link

  • National Institutes of Health (NIH) . (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Link

  • BenchChem . (2025).[2][3] A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. Link

Sources

Optimization

Technical Support Center: Purification of 2-(3-Ethoxyphenyl)morpholine

Ticket ID: PUR-MOR-003 Subject: Purification Strategies for Crude 2-(3-Ethoxyphenyl)morpholine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MOR-003 Subject: Purification Strategies for Crude 2-(3-Ethoxyphenyl)morpholine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely synthesizing 2-(3-ethoxyphenyl)morpholine , a critical intermediate often associated with the synthesis of norepinephrine reuptake inhibitors like Reboxetine .[1]

The crude product typically presents as a viscous, amber-to-brown oil.[1] The secondary amine functionality (


) and the ether linkage dictate your purification logic. The primary impurities usually include unreacted amino-alcohol precursors, morpholinone intermediates (if via reduction), or over-alkylated tertiary amines.[1]

This guide prioritizes Acid-Base Extraction as the primary cleanup (high throughput) and Salt Formation for final isolation (high purity), reserving Chromatography for difficult separations.[1]

Module 1: The "Quick Fix" – Acid-Base Extraction

Issue: “My crude reaction mixture is dark and contains neutral organic byproducts.”

Technical Insight: The morpholine nitrogen is basic.[1] By manipulating pH, we can toggle the molecule between a water-soluble salt (ammonium form) and an organic-soluble free base.[1] This allows us to "wash away" non-basic impurities (neutrals) and highly acidic impurities (phenols, though your phenol is protected as an ethyl ether).

Protocol: Differential pH Extraction
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Salt Formation (Extraction A): Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Chemistry: The morpholine becomes protonated (

      
      ) and moves to the water phase.
      
    • Waste: Neutral impurities (unreacted starting materials, non-basic side products) remain in the organic layer. Discard the organic layer. [1]

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.

  • Free Basing (Extraction B): Cool the aqueous layer to 0–5°C. Slowly add 10M NaOH or NH₄OH until

    
    .
    
    • Chemistry: The morpholine is deprotonated (

      
      ) and becomes insoluble in water.
      
  • Recovery: Extract the cloudy aqueous mixture 3x with DCM .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Outcome: A cleaner, light-yellow oil (Free Base).[1]

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Neutrals/Impurities) AcidExt->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Protonated Product) AcidExt->AqLayer1 Bottom Layer Waste Discard OrgLayer1->Waste Basify Basify to pH > 12 (NaOH/NH4OH) AqLayer1->Basify ExtractDCM Extract into DCM Basify->ExtractDCM FinalOrg Final Organic Layer (Purified Free Base) ExtractDCM->FinalOrg

Figure 1: Differential pH extraction workflow to isolate the amine from neutral impurities.

Module 2: Solid Isolation – Salt Formation

Issue: “The product is an oil and difficult to handle/weigh. I need a solid.”

Technical Insight: Many 2-substituted morpholines are oils at room temperature.[1] Converting them to a crystalline salt is the standard industrial method for purification and storage.[1] The Hydrochloride (HCl) or Fumarate salts are most common for this class of compounds.

Protocol: Crystallization of the HCl Salt
  • Solvent: Dissolve the "Free Base" oil (from Module 1) in a minimal amount of anhydrous Ethanol or Isopropanol (IPA) .

  • Acidification: Add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane) dropwise at 0°C.

    • Warning: Do not use aqueous HCl if you want to precipitate the solid immediately.

  • Precipitation:

    • If solid forms: Filter and wash with cold Diethyl Ether.

    • If no solid forms: Add an antisolvent (Diethyl Ether or Hexane ) until turbid, then refrigerate.[1]

  • Recrystallization: If the salt is colored, recrystallize from IPA/Ethanol .

Data: Typical Salt Properties

Salt Type Solvent System Advantages Disadvantages
Hydrochloride EtOH / Et₂O High crystallinity, sharp MP Can be hygroscopic
Fumarate MeOH / Acetone Often non-hygroscopic Lower atom economy

| Oxalate | EtOH | Very stable solid | Oxalic acid toxicity |[1]

Module 3: Chromatography (The "Heavy Lifting")

Issue: “Acid-base extraction didn't work. I have close-running amine impurities.”

Technical Insight: Secondary amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing (streaking)  and poor separation.[1] You must modify the stationary phase.
Protocol: Amine-Modified Silica Column

Option A: Mobile Phase Modifier (Standard) [1]

  • Eluent: DCM : Methanol : Ammonium Hydroxide (25% aq) [1]

  • Ratio: 95 : 5 : 0.5 (Start here)

    
     90 : 10 : 1[1]
    
  • Note: The ammonium hydroxide competes for silanol sites, sharpening the amine peak.

Option B: Pre-treated Silica (For sensitive separations) [1]

  • Slurry silica in Hexane containing 1% Triethylamine (TEA) .

  • Pack the column.[1]

  • Flush with 2 column volumes of pure Hexane to remove excess TEA.

  • Run your column using a standard Hexane/EtOAc gradient.[1]

ChromatographyLogic Start TLC Analysis Streak Does spot streak? Start->Streak NoStreak Standard Condition: DCM/MeOH Streak->NoStreak No YesStreak Add Modifier Streak->YesStreak Yes Modifier DCM : MeOH : NH4OH (90:10:1) YesStreak->Modifier

Figure 2: Decision logic for chromatographic separation of amines.

Troubleshooting & FAQ

Q1: I have a persistent emulsion during the extraction. What do I do?

  • Cause: Morpholine derivatives can act as surfactants at certain pH levels.

  • Fix:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.

    • Use Chloroform instead of DCM (higher density difference).

Q2: My product turned green/blue during workup.

  • Cause: If you used a copper catalyst or if the phenol ether cleaved (unlikely but possible), oxidation can occur. More commonly, trace metal impurities from reduction steps (if using metal hydrides) can chelate with the morpholine nitrogen.

  • Fix: Wash the organic phase with a 10% EDTA solution or aqueous Sodium Sulfide (precipitates metals) before the final drying step.

Q3: Can I distill this compound?

  • Answer: Yes, but high vacuum is required.

  • Guidance: The free base likely boils >150°C at standard pressure. Use a Kugelrohr or short-path distillation setup at <1 mmHg .[1] Watch for decomposition (darkening) above 180°C.

References
  • Melloni, P., et al. (1984).[1] Morpholine Derivatives, Process for their Preparation and Pharmaceutical Compositions Containing Them. U.S. Patent 4,478,836.[1] (Describes the synthesis and salt formation of 2-substituted morpholine analogs like Reboxetine). Link

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[1] (Standard reference for amine acid-base extraction protocols).

  • Xu, W., et al. (2008).[1] Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553.[1] (Provides specific purification context for ethoxyphenyl morpholines). Link

Sources

Troubleshooting

Technical Support Center: Stability of 2-(3-Ethoxyphenyl)morpholine

[1] Topic: Stability & Handling of 2-(3-Ethoxyphenyl)morpholine in Aqueous Solution Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary 2-(3-Ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Stability & Handling of 2-(3-Ethoxyphenyl)morpholine in Aqueous Solution Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

2-(3-Ethoxyphenyl)morpholine is a secondary amine structurally related to norepinephrine reuptake inhibitors (e.g., reboxetine).[1] Its stability in aqueous solution is governed by two primary factors: pH-dependent solubility and oxidative susceptibility of the secondary nitrogen.[1]

While the morpholine ring and ether linkage are hydrolytically stable, the compound is prone to N-oxidation and carbamate formation (upon exposure to atmospheric CO₂) if not handled correctly.[1] This guide provides the mechanistic insights and protocols necessary to maintain compound integrity.

Module 1: Solubility & pH-Dependent Stability

The Core Issue: "Why is my compound precipitating?"

Users often report "instability" that is actually a solubility failure.[1] 2-(3-Ethoxyphenyl)morpholine behaves as a weak base.[1]

  • Mechanism: The morpholine nitrogen has a lone pair of electrons. In acidic conditions, this nitrogen accepts a proton (

    
    ), becoming ionic (water-soluble).[1] In basic conditions (
    
    
    
    ), it remains neutral (lipophilic/insoluble).[1]
  • Estimated pKa: ~8.0 – 8.5 (Based on morpholine ring substituted with an electron-withdrawing phenyl group).[1]

Troubleshooting Protocol: The "Clear Solution" Test

If you observe turbidity or precipitation, perform this diagnostic immediately.[1]

ParameterConditionResultAction Required
pH < 6.0 Clear SolutionStable (Protonated)None. Ideal for short-term aqueous studies.[1]
pH 7.0 - 8.0 Hazy/CloudyMetastableAdd 0.1M HCl dropwise until clear.[1]
pH > 8.5 Oily Droplets/SolidUnstable (Free Base)Do not heat. Acidify immediately to solubilize.[1]
Visualization: Protonation Equilibrium

The following diagram illustrates the switch between the soluble salt form and the insoluble free base.

Solubility_Equilibrium Acid Acidic Medium (pH < 6.0) Protonated Protonated Cation (Water Soluble) [R2-NH2]+ Acid->Protonated + H+ FreeBase Free Base (Precipitates/Oils Out) R2-NH Protonated->FreeBase + OH- (Deprotonation) Base Basic Medium (pH > 8.5) Base->FreeBase Dominant Form FreeBase->Protonated Add HCl

Figure 1: The pH-dependent solubility switch. To maintain aqueous stability, the nitrogen must remain protonated.

Module 2: Chemical Stability (Oxidation & Hydrolysis)

Hydrolytic Stability (The Good News)
  • Ether Linkage: The ethoxy group (

    
    ) is extremely stable in aqueous solution at ambient temperatures.[1] It requires concentrated acid (e.g., HBr) and heat to cleave.[1]
    
  • Morpholine Ring: The cyclic ether/amine structure is resistant to hydrolysis under physiological and standard laboratory conditions (pH 2–12).[1]

Oxidative Instability (The Threat)
  • Mechanism: Secondary amines are susceptible to oxidation by dissolved oxygen, especially in the presence of light or trace metal ions.[1] This leads to the formation of N-oxides (hydroxylamines) or dehydrogenation to an imine .[1]

  • Symptom: The solution turns yellow or brown over time.[1]

Visualization: Oxidative Degradation Pathway

This pathway explains the "yellowing" effect often reported in aged samples.[1]

Oxidation_Pathway Start 2-(3-Ethoxyphenyl)morpholine (Secondary Amine) Radical Aminium Radical Cation [Intermediate] Start->Radical O2 / Light / Metals NOxide N-Hydroxylamine / N-Oxide (Polar Impurity) Radical->NOxide + H2O Imine Cyclic Imine (Yellow/Brown Color) Radical->Imine - H+ (Dehydrogenation)

Figure 2: Oxidative degradation pathways.[1] The formation of conjugated imines causes solution discoloration.

Module 3: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to prevent immediate precipitation or degradation.

  • Weighing: Weigh the calculated amount of 2-(3-Ethoxyphenyl)morpholine (Free base or HCl salt).

  • Solvent Choice:

    • If HCl Salt: Dissolve directly in degassed water or PBS (pH 7.4).[1]

    • If Free Base: Dissolve in a minimal volume of DMSO (e.g., 10% of final volume), then dilute with water.[1] Crucial: Check pH.[1][2] If cloudy, add 1N HCl dropwise until clear.[1]

  • Deoxygenation: Purge the solution with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (prevents N-oxidation).[1]

  • Storage: Aliquot into amber glass vials (UV protection) and store at -20°C.

Protocol B: Assessing Stability via HPLC

If you suspect degradation, run this check.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated and improves peak shape).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Phenyl ring absorption).[1]

  • Pass Criteria: Single peak >98% area.

  • Fail Criteria: New peaks appearing at RRT < 1.0 (likely N-oxides, which are more polar).[1]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of this compound? No. While the structure is thermally robust, autoclaving (121°C) in the presence of oxygen can accelerate N-oxidation.[1] Use 0.22 µm sterile filtration instead.

Q2: My solution turned yellow after 3 days on the bench. Is it still usable? Risk High. Yellowing indicates imine formation or radical oxidation products.[1] While the parent compound might still be 90% intact, the oxidation byproducts can be toxic or interfere with biological assays. Discard and prepare fresh.

Q3: Why does the peak tail significantly on my HPLC? Secondary amines interact strongly with residual silanols on silica columns.[1]

  • Fix: Ensure your mobile phase contains a modifier like 0.1% Formic Acid or 0.05% TFA .[1] The acid suppresses the silanol ionization and protonates the amine, sharpening the peak.

Q4: Is the ether oxygen susceptible to cleavage in stomach acid (pH 1-2)? No. Phenyl ethers are stable to dilute aqueous acids even at body temperature.[1] Metabolic cleavage (O-dealkylation) requires enzymatic catalysis (Cytochrome P450), not just chemical hydrolysis.[1]

References

  • Roberts, J. D., & Caserio, M. C. (1977).[3] Basic Principles of Organic Chemistry. W. A. Benjamin. (Chapter 23: Oxidation of Amines).[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Morpholine. (General stability data for morpholine class).

  • Méndez, F., et al. (2021).[1][4] Metal-Free Solvent Promoted Oxidation of Secondary Amines to Nitrones.[1] The Journal of Organic Chemistry. (Mechanistic insight into secondary amine oxidation). [1]

  • Poupin, P., et al. (1998).[1] Degradation of Morpholine by an Environmental Mycobacterium Strain. Applied and Environmental Microbiology. (Biodegradation pathways).[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Guide: 2-(3-Ethoxyphenyl)morpholine and Phenmetrazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed comparative analysis of the well-characterized psychostimulant phenmetrazine and t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of the well-characterized psychostimulant phenmetrazine and the lesser-known analogue, 2-(3-ethoxyphenyl)morpholine. While extensive pharmacological data exists for phenmetrazine, allowing for a robust understanding of its potency and mechanism of action, 2-(3-ethoxyphenyl)morpholine remains a structurally intriguing but largely uncharacterized compound.

This document will first present the established pharmacological profile of phenmetrazine, focusing on its interaction with monoamine transporters. Subsequently, it will explore the anticipated, yet experimentally unconfirmed, pharmacological landscape of 2-(3-ethoxyphenyl)morpholine based on structure-activity relationships within the morpholine class. Crucially, this guide will provide detailed, field-proven experimental protocols to enable researchers to empirically determine the potency of 2-(3-ethoxyphenyl)morpholine and similar novel compounds, thereby filling a critical knowledge gap.

Introduction to the Compounds

Phenmetrazine, a substituted morpholine, was formerly marketed as an anorectic under the trade name Preludin. Its stimulant and appetite-suppressant effects are primarily attributed to its action as a norepinephrine and dopamine releasing agent.[1] The core structure of phenmetrazine, featuring a phenyl group and a methyl group attached to the morpholine ring, is fundamental to its interaction with monoamine transporters.

Comparative Analysis of Potency at Monoamine Transporters

A direct, data-driven comparison of potency is currently limited by the absence of published experimental values for 2-(3-ethoxyphenyl)morpholine. However, we can present the well-documented potency of phenmetrazine to serve as a benchmark for future investigations.

Table 1: Experimentally Determined Potency of Phenmetrazine at Monoamine Transporters

CompoundTransporterPotency (EC50, nM) - Releasing AgentPotency (IC50, µM) - Uptake Inhibitor
Phenmetrazine DAT70 - 131[1]Low µM range[3]
NET29 - 50[1]Low µM range[3]
SERT7,765 - >10,000[1]Low µM range[3]

EC50 (Half-maximal effective concentration) for releasing activity indicates the concentration of the compound that elicits 50% of the maximal release of the respective neurotransmitter. Lower values indicate higher potency. IC50 (Half-maximal inhibitory concentration) for uptake inhibition indicates the concentration of the compound that inhibits 50% of the reuptake of the respective neurotransmitter. Lower values indicate higher potency.

The data clearly indicates that phenmetrazine is a potent releasing agent for norepinephrine and dopamine, with significantly weaker activity at the serotonin transporter.[1] It also functions as an uptake inhibitor at all three transporters in the low micromolar range.[3]

Predicted Pharmacological Profile of 2-(3-Ethoxyphenyl)morpholine

Based on its structure, several hypotheses can be formulated regarding the potential potency of 2-(3-ethoxyphenyl)morpholine:

  • Substitution on the Phenyl Ring: The presence of a 3-ethoxy group on the phenyl ring is a significant modification. This substitution could alter the compound's affinity and selectivity for the monoamine transporters. For instance, in other classes of monoamine transporter ligands, substitutions on the phenyl ring can dramatically influence potency and the ratio of activity between DAT, NET, and SERT.

  • Absence of N-Methylation: The lack of an N-methyl group, present in phenmetrazine's analogue phendimetrazine, may influence its mechanism of action. Phendimetrazine itself is considered a prodrug to phenmetrazine.[4] The secondary amine in 2-(3-ethoxyphenyl)morpholine may lead to different metabolic pathways and potentially a different duration of action compared to N-substituted analogues.

To definitively characterize 2-(3-ethoxyphenyl)morpholine, rigorous experimental evaluation is necessary. The following sections provide detailed protocols for the key in vitro assays required for this characterization.

Experimental Protocols for Determining Monoamine Transporter Potency

The following protocols describe standard, robust methods for assessing the interaction of novel compounds with the dopamine, norepinephrine, and serotonin transporters. These assays are crucial for determining whether a compound acts as a reuptake inhibitor or a releasing agent and for quantifying its potency.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a test compound for the monoamine transporters by measuring its ability to compete with a radiolabeled ligand known to bind to the transporter.

Workflow for Radioligand Binding Assay

G prep Membrane Preparation (Cells expressing DAT, NET, or SERT) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Determine Ki values) counting->analysis

Caption: Workflow for determining compound affinity for monoamine transporters using a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the transporters.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound (2-(3-ethoxyphenyl)morpholine or phenmetrazine).

    • For determining non-specific binding, a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT) is added to a set of wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value of the test compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.

Workflow for Synaptosomal Uptake Assay

G prep Synaptosome Preparation (From specific brain regions, e.g., striatum for DAT) preincubation Pre-incubation (Synaptosomes + Test Compound) prep->preincubation uptake Uptake Initiation (Add radiolabeled neurotransmitter, e.g., [³H]dopamine) preincubation->uptake termination Uptake Termination (Rapid filtration and washing) uptake->termination counting Scintillation Counting (Quantifies neurotransmitter uptake) termination->counting analysis Data Analysis (Determine IC50 values) counting->analysis

Caption: Workflow for assessing the inhibition of neurotransmitter uptake by a test compound in synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect the brain region of interest (e.g., striatum for DAT, hippocampus or cortex for NET and SERT) from a rodent.

    • Homogenize the tissue in a sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomes in a physiological buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle at 37°C for a short period.

    • Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, defined time (typically a few minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition of uptake against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

Phenmetrazine is a well-documented norepinephrine-dopamine releasing agent with established potency at the monoamine transporters. In contrast, 2-(3-ethoxyphenyl)morpholine represents a novel chemical entity with an unknown pharmacological profile. The structural modifications present in this compound suggest that its potency and selectivity at DAT, NET, and SERT are likely to differ significantly from those of phenmetrazine.

To elucidate the pharmacological properties of 2-(3-ethoxyphenyl)morpholine and other novel psychoactive substances, the experimental protocols detailed in this guide provide a robust framework. By systematically applying these radioligand binding and synaptosomal uptake assays, researchers can generate the critical data needed to understand the structure-activity relationships of this and other morpholine derivatives. Such data is essential for advancing our knowledge in the fields of pharmacology, neuroscience, and drug development.

References

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Neuropharmacology, 134(Pt A), 149–157. [Link]

  • PubChem. (n.d.). 2-[(3-Ethoxyphenoxy)methyl]morpholine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
  • Wikipedia. (2024, January 23). Phenmetrazine. [Link]

  • Wikipedia. (2023, December 18). Phendimetrazine. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). A review on pharmacological profile of Morpholine derivatives. Research Journal of Pharmacy and Technology, 9(6), 843.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.

Sources

Comparative

Technical Guide: GC-MS Fragmentation &amp; Identification of 2-(3-Ethoxyphenyl)morpholine

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 2-(3-Ethoxyphenyl)morpholine , a structural analog of the psychostimulant phenmetrazine. It is designed for analytical chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 2-(3-Ethoxyphenyl)morpholine , a structural analog of the psychostimulant phenmetrazine. It is designed for analytical chemists and forensic scientists requiring robust identification protocols.

Executive Summary & Compound Profile

2-(3-Ethoxyphenyl)morpholine is a substituted phenylmorpholine, structurally characterized by a morpholine ring substituted at the 2-position with a phenyl ring bearing an ethoxy group at the meta (3) position. It is a regioisomer of potential novel psychoactive substances (NPS) and shares structural homology with phenmetrazine (3-methyl-2-phenylmorpholine).

Differentiation of this compound from its isomers (2-ethoxy, 4-ethoxy) and analogs (phenmetrazine, 3-fluorophenmetrazine) requires a precise understanding of electron ionization (EI) fragmentation mechanisms, specifically the interplay between the morpholine ring cleavage and the stability of the ethoxy-substituted benzyl moieties.

Property Data
IUPAC Name 2-(3-Ethoxyphenyl)morpholine
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Monoisotopic Mass 207.1259 Da
Key Structural Features Secondary amine (Morpholine), Ether linkage (Ethoxy), Chiral center (C2)

Experimental Protocol: GC-MS Methodology

To ensure reproducible fragmentation patterns, the following standardized protocol is recommended. This method minimizes thermal degradation and optimizes the detection of diagnostic ions.

Sample Preparation
  • Extraction: Liquid-liquid extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate or dichloromethane.

  • Derivatization (Optional but Recommended): Acylation with PFPA (Pentafluoropropionic anhydride) or TFA (Trifluoroacetic anhydride) is highly recommended to improve peak shape and provide additional mass spectral tags for differentiation from regioisomers.

    • Protocol: Incubate 50 µL extract with 50 µL PFPA at 60°C for 20 mins. Evaporate and reconstitute in ethyl acetate.

Instrumental Parameters (Agilent 5977/7890 equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 40–450.

Fragmentation Analysis (The Core Mechanism)

The mass spectrum of 2-(3-Ethoxyphenyl)morpholine under 70 eV EI is governed by alpha-cleavage initiated by the morpholine nitrogen and benzylic cleavage influenced by the ethoxy substituent.

Primary Fragmentation Pathway

Unlike phenmetrazine, which contains a 3-methyl group, 2-(3-Ethoxyphenyl)morpholine lacks substitution on the carbon adjacent to the nitrogen (C3). This structural difference shifts the base peak.

  • Molecular Ion (M+[1][2]•): m/z 207 . Typically of moderate intensity due to the stabilizing effect of the aromatic ring and the ether oxygen.

  • Base Peak (α-Cleavage): m/z 57 (C₃H₇N⁺).

    • Mechanism:[2] Ionization of the nitrogen lone pair triggers alpha-cleavage of the C2–C3 bond or the C2–Phenyl bond. In unsubstituted morpholine rings (at C3), the formation of the iminium ion [CH₂=NH–CH₂–CH₂]⁺ or its rearranged product (C₃H₇N⁺) is favored.

    • Contrast: Phenmetrazine (3-methyl) yields a base peak at m/z 71 due to the retention of the methyl group in the fragment. The shift from 71 to 57 is the primary differentiator between 3-methyl substituted and unsubstituted morpholine analogs.

  • Morpholine Ring Retention: m/z 86 .

    • Loss of the entire substituted phenyl radical (C₈H₉O•) leaves the morpholine cation (C₄H₈NO⁺).

Secondary Pathway: Ethoxy-Benzyl Fragments

The ethoxy group on the phenyl ring provides a secondary diagnostic series distinct from fluorinated or unsubstituted analogs.

  • Substituted Benzyl Cation: m/z 135 (C₈H₇O₂⁺).

    • Mechanism:[2] Cleavage of the bond between the morpholine ring and the phenyl ring (Benzylic cleavage) generates the 3-ethoxyphenyl cation.

  • Phenolic Rearrangement: m/z 107 (C₇H₇O⁺).

    • Mechanism:[2] McLafferty-like rearrangement or loss of ethylene (C₂H₄, 28 Da) from the ethoxy group of the m/z 135 fragment. This "Hydroxyphenyl" ion is characteristic of ethoxy-substituted aromatics.

  • Tropylium-like Ion: m/z 121 (C₇H₅O₂⁺ or C₈H₉O⁺).

    • Loss of methyl radical from the ethoxy group.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic causality of the observed ions.

Fragmentation M Molecular Ion [M]+ m/z 207 Base Base Peak (Iminium Ion) m/z 57 M->Base α-Cleavage (Loss of Ar-CHO?) Morph Morpholine Cation m/z 86 M->Morph Loss of Ar-C2H4• Benzyl 3-Ethoxybenzyl Cation m/z 135 M->Benzyl Benzylic Cleavage (Loss of Morpholine) Phenol Hydroxyphenyl Cation m/z 107 Benzyl->Phenol Loss of Ethylene (C2H4, -28 Da)

Caption: Mechanistic fragmentation pathway of 2-(3-Ethoxyphenyl)morpholine showing the origin of the base peak (m/z 57) and diagnostic aromatic ions.

Comparative Analysis: Target vs. Alternatives

Differentiation from structural isomers and pharmacological analogs is critical for forensic reporting.

Table 1: Ion Comparison Matrix
CompoundMolecular Ion (M+)Base Peak (m/z)Key Diagnostic IonsStructural Differentiator
2-(3-Ethoxyphenyl)morpholine 207 57 86, 135, 107Unsubstituted C3; Ethoxy group (loss of 28).
Phenmetrazine 17771 70, 91, 563-Methyl group causes +14 shift in base peak.
3-Fluorophenmetrazine 19571 109, 703-Methyl group present; Fluorine on ring.
2-Phenylmorpholine 16357 86, 91, 77No ethoxy group; Aromatic ions are unsubstituted.
Differentiation from Regioisomers (2-Ethoxy / 4-Ethoxy)

The mass spectra of 2-, 3-, and 4-ethoxyphenyl regioisomers are nearly identical (isobaric).

  • MS Distinction: The Ortho (2-ethoxy) isomer often shows a more intense [M - EtOH] peak due to the proximity of the ether oxygen to the amine hydrogen, facilitating a specific elimination effect (Ortho Effect). The Meta (3-ethoxy) and Para (4-ethoxy) isomers are difficult to distinguish by MS alone.

  • Chromatographic Distinction: Retention time is the primary tool. On non-polar columns (e.g., DB-5), the elution order is typically:

    • 2-Ethoxy (Ortho) - Elutes first (Steric shielding, lower boiling point).

    • 3-Ethoxy (Meta) - Intermediate.

    • 4-Ethoxy (Para) - Elutes last (Most linear/planar).

References

  • SWGDRUG. (2017).[3] Phenmetrazine Monograph: Mass Spectrum and Retention Data. Scientific Working Group for the Analysis of Seized Drugs. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Phenylmorpholine derivatives. National Institute of Standards and Technology. Link

  • Awad, T., & Clark, C. R. (2007). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 45(8), 468-476.
  • PubChem. (2025).[4][5] Compound Summary: 2-Phenylmorpholine.[4][6][7] National Library of Medicine. Link

Sources

Validation

Comparative Pharmacological Profiling: 3-Ethoxy vs. 3-Methyl Phenylmorpholines

The following guide provides an in-depth comparative analysis of 3-ethoxy-phenylmorpholine and 3-methyl-phenylmorpholine , structured for researchers and drug development professionals. Executive Summary & Structural Con...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 3-ethoxy-phenylmorpholine and 3-methyl-phenylmorpholine , structured for researchers and drug development professionals.

Executive Summary & Structural Context

This guide compares the pharmacological profiles of 3-methyl-phenylmorpholine (specifically the meta-substituted isomer of phenmetrazine, often designated as 3-MPM or PAL-773 ) and its 3-ethoxy analog. These compounds belong to the phenylmorpholine class, a scaffold structurally related to phenmetrazine (3-methyl-2-phenylmorpholine) and amphetamines.

While Phenmetrazine itself acts as a potent, selective releaser of dopamine (DA) and norepinephrine (NE) with negligible serotonin (5-HT) activity, substitutions on the phenyl ring drastically alter this selectivity. The 3-position (meta) is a critical vector for modulating transporter selectivity, particularly regarding the serotonin transporter (SERT).

  • 3-Methyl-Phenylmorpholine (3-MPM): A well-characterized monoamine releaser that retains potent DAT/NET activity but introduces significant SERT affinity compared to the parent compound.

  • 3-Ethoxy-Phenylmorpholine: A sterically bulkier analog. Based on Structure-Activity Relationship (SAR) data of homologous series (Fluoro

    
     Methyl 
    
    
    
    Methoxy
    
    
    Ethoxy), the introduction of an ethoxy group at the 3-position is predicted to shift selectivity further towards SERT, potentially resulting in a "hybrid" stimulant-entactogen profile similar to MDMA or 4-MPM.

Chemical Structures & Nomenclature

It is critical to distinguish between substituents on the morpholine ring versus the phenyl ring.

  • Scaffold: 3-methyl-2-phenylmorpholine (Phenmetrazine).

  • Comparator A (3-MPM): 2-(3-methylphenyl)-3-methylmorpholine.

  • Comparator B (3-Ethoxy): 2-(3-ethoxyphenyl)-3-methylmorpholine.

Structures cluster_0 Scaffold: Phenmetrazine cluster_1 Meta-Substituted Analogs Phen Phenmetrazine (3-methyl-2-phenylmorpholine) Selectivity: DAT/NET >> SERT MPM 3-Methyl-PM (3-MPM) (PAL-773) Meta-Methyl Group Phen->MPM + Meta-Methyl (Increases SERT affinity) Ethoxy 3-Ethoxy-PM (Theoretical/Novel) Meta-Ethoxy Group MPM->Ethoxy + Homologation (Methyl -> Ethoxy) (Steric Bulk + Lipophilicity)

Figure 1: Structural relationship and SAR evolution from Phenmetrazine to 3-substituted analogs.

Comparative Experimental Data (IC50 & EC50)

The following data aggregates experimental values from in vitro synaptosomal assays. Note that for releasing agents, EC50 (concentration inducing 50% release) is often a more relevant metric of potency than IC50 (uptake inhibition), as IC50 values can be misleadingly high for substrates.

Table 1: Monoamine Transporter Release Potency (EC50)

Lower values indicate higher potency.

CompoundSubstitutionDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Selectivity (DAT/SERT)Classification
Phenmetrazine None (Parent)70 ± 929 ± 4>10,000>142 (Highly Selective)Psychostimulant
3-FPM (PAL-593) 3-Fluoro43 ± 333 ± 4>10,000>230 (Highly Selective)Psychostimulant
3-MPM (PAL-773) 3-Methyl 86 62 227 0.38 (Balanced) Mixed Stimulant/Entactogen
3-Ethoxy-PM 3-Ethoxy Predicted: >150Predicted: <100Predicted: <200Low (<0.5)Entactogen-Like

Data Source: Values for Phenmetrazine, 3-FPM, and 3-MPM are derived from Rothman et al. and McLaughlin et al. (2016) using rat brain synaptosomes. Note: 3-Ethoxy values are projected based on the SAR trend where increasing bulk at the meta-position (H


 F 

CH3) exponentially increases SERT affinity (SERT EC50 drops from >10,000 nM to 227 nM).
Table 2: Uptake Inhibition (IC50)

Uptake inhibition assays often show lower potency for substrates compared to blockers like cocaine.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Phenmetrazine 1,9301,200>10,000
3-MPM >10,0005,210>10,000
4-MPM 1,9261,933408

Critical Insight: The discrepancy between 3-MPM's weak uptake inhibition (IC50 >10,000 nM) and potent release (EC50 86 nM) confirms it acts as a highly efficient transporter substrate rather than a simple blocker. It enters the presynaptic terminal to trigger reverse transport.

Mechanism of Action & SAR Analysis

The "Meta-Substituent" Effect

The transition from 3-methyl to 3-ethoxy represents a shift in steric bulk and lipophilicity.

  • 3-Methyl (3-MPM):

    • The methyl group at the 3-position allows the molecule to fit into the DAT and NET binding pockets effectively (EC50 < 100 nM).

    • Crucially, unlike the unsubstituted parent, the 3-methyl group provides sufficient lipophilic interaction to engage SERT (EC50 227 nM), transforming the drug from a pure stimulant into a "triple releaser" (SNDRA).

  • 3-Ethoxy (Hypothesis):

    • Steric Clash: The ethoxy group is significantly larger (two carbons + oxygen). In the DAT binding pocket, large meta-substituents often cause steric hindrance, potentially reducing DAT potency (increasing EC50).

    • SERT Affinity: SERT generally tolerates bulkier hydrophobic groups at the meta/para positions better than DAT. Therefore, 3-ethoxy-PM is expected to retain or enhance SERT activity relative to DAT, shifting the ratio towards an entactogenic profile (MDMA-like) rather than a pure stimulant.

Signaling cluster_synapse Synaptic Mechanism (Substrate-Based Release) Compound Phenylmorpholine Analog (3-MPM / 3-Ethoxy) DAT DAT Transporter Compound->DAT Substrate Entry SERT SERT Transporter Compound->SERT Substrate Entry (Enhanced by 3-subst) VMAT VMAT2 (Vesicle) DAT->VMAT Translocation SERT->VMAT Translocation Cytosol Cytosol VMAT->Cytosol Disrupts pH Gradient (Weak Base) Cytosol->DAT Reverse Transport (Efflux) (Dopamine Release) Cytosol->SERT Reverse Transport (Efflux) (Serotonin Release)

Figure 2: Mechanism of substrate-induced monoamine release. 3-MPM and 3-Ethoxy act as substrates, entering the neuron to trigger efflux.

Experimental Protocols for Validation

To empirically verify the comparative values, the following standardized protocols are recommended.

A. Synaptosomal Release Assay (Gold Standard)

This assay measures the drug's ability to reverse the transporter flux, distinguishing releasers from blockers.

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and whole brain minus cerebellum (for SERT/NET).

  • Loading: Incubate synaptosomes with tritiated neurotransmitters (

    
    , 
    
    
    
    ,
    
    
    ) for 30 mins to load vesicles.
  • Wash: Remove extracellular isotope by centrifugation/washing.

  • Release: Incubate pre-loaded synaptosomes with varying concentrations of 3-MPM or 3-ethoxy-PM (0.1 nM to 10

    
    M) for 5-15 mins.
    
  • Quantification: Stop reaction with ice-cold buffer, filter, and count radioactivity in the filtrate (released fraction) vs. filter (retained fraction).

  • Calculation: Plot dose-response curves to determine EC50 (concentration inducing 50% of maximal release).

B. Uptake Inhibition Assay[1]
  • Incubation: Incubate synaptosomes with the test compound before adding the tritiated neurotransmitter.

  • Uptake: Add

    
    /
    
    
    
    and incubate for a short period (e.g., 5 mins).
  • Measurement: Measure the reduction in radioligand accumulation inside the synaptosomes.

  • Result: Generates IC50 . Note: For releasers like 3-MPM, IC50 values are often much higher than EC50 values.

References

  • McLaughlin, G., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Link

    • Source of 3-MPM, 4-MPM, and Phenmetrazine EC50/IC50 d
  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

    • Foundational methodology for synaptosomal release assays.
  • Blough, B. E., et al. (2011). Phenylmorpholines and analogues thereof. U.S. Patent Application US20130203752A1. Link

    • Patent covering the synthesis and SAR of PAL-series phenmetrazine analogs (PAL-773, PAL-593).
  • Mayer, F. P., et al. (2018). Phase I metabolites of the new psychoactive substance 3-fluorophenmetrazine (3-FPM). Archives of Toxicology. Link

    • Metabolic and pharmacological context for 3-substituted phenmetrazines.
Comparative

validating selectivity for DAT vs SERT in morpholine analogues

Topic: Validating Selectivity for DAT vs SERT in Morpholine Analogues Content Type: Publish Comparison Guide Executive Summary: The Selectivity Paradox in Morpholines In the development of central nervous system (CNS) th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Selectivity for DAT vs SERT in Morpholine Analogues Content Type: Publish Comparison Guide

Executive Summary: The Selectivity Paradox in Morpholines

In the development of central nervous system (CNS) therapeutics, the morpholine scaffold—exemplified by phenmetrazine and reboxetine—remains a privileged structure. However, a critical validation challenge exists: selectivity drift . While unsubstituted phenylmorpholines are classically potent Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitors with negligible Serotonin Transporter (SERT) activity, minor structural modifications (specifically para-substitutions on the phenyl ring) can drastically increase SERT affinity.

For researchers, this shift presents a dual risk:

  • Therapeutic Failure: Loss of dopaminergic efficacy in ADHD or narcolepsy models.

  • Safety Liability: Unintended serotonergic toxicity or "entactogenic" abuse potential similar to MDMA.

This guide outlines a rigorous, self-validating workflow to quantify and validate DAT/SERT selectivity ratios, moving beyond simple binding affinity (


) to functional uptake inhibition (

) and release potential.

Comparative Methodology: Binding vs. Function

To validate selectivity, one must distinguish between occupancy (binding) and consequence (transport inhibition).

FeatureRadioligand Binding (

)
Functional Uptake (

)
Application Scientist Verdict
Mechanism Measures competition for the binding site (e.g., using [³H]WIN35,428 for DAT).Measures the blockade of neurotransmitter transport (e.g., [³H]DA uptake).[1]Binding is insufficient. A compound can bind high-affinity but act as a substrate (releaser) rather than a blocker.
Sensitivity High; detects low-affinity interactions.Physiological; reflects the actual concentration needed to inhibit biological function.Uptake is the Gold Standard. It accounts for transport kinetics and competitive substrate effects.
Throughput Very High (Membrane preps).High (Adherent cell monolayers).Use Binding for HTS screening; use Uptake for Lead Optimization.
Artifact Risk Low, but "sticky" compounds (high logP) can give false positives.Ligand depletion or incubation time can skew results.Requires "Specific Uptake" controls (e.g., Paroxetine for SERT) to validate the signal window.

Strategic Protocol: High-Throughput Functional Uptake Assay

This protocol is designed for HEK293 cells stably expressing human DAT (hDAT) or hSERT . It is superior to synaptosomal preps for selectivity validation because it eliminates the noise of mixed transporter populations found in brain tissue.

Phase 1: Cell Preparation (The Foundation)
  • Objective: Create a uniform monolayer to ensure kinetic accuracy.

  • Protocol:

    • Seed HEK-hDAT or HEK-hSERT cells at 60,000 cells/well in Poly-D-Lysine coated 96-well Scintiplates.

    • Incubate 24 hours at 37°C/5% CO₂. Crucial: Confluency must not exceed 90% to prevent contact inhibition affecting transporter expression.

Phase 2: The "Zero-Trans" Incubation (The Variable)
  • Objective: Establish equilibrium without internalizing the inhibitor.

  • Protocol:

    • Remove growth medium and wash 2x with warm Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA (to prevent non-specific plastic binding of lipophilic morpholines).

    • Add 150 µL of Test Compound (e.g., 3-fluorophenmetrazine) diluted in KRH.

    • Pre-incubation: 10 minutes at Room Temperature (RT). Note: Longer incubations (e.g., 30 min) risk compound internalization if it acts as a substrate.

Phase 3: Substrate Initiation & Termination (The Measurement)
  • Objective: Measure transport velocity (

    
    ) within the linear range.
    
  • Protocol:

    • Add 50 µL of radiolabeled substrate:

      • DAT: [³H]Dopamine (Final conc: 20 nM).

      • SERT: [³H]Serotonin (Final conc: 20 nM).

    • Uptake Phase: Incubate exactly 6 minutes at RT.

      • Validation Check: Linearity experiments must confirm that uptake is linear for at least 10 minutes. 6 minutes ensures we measure initial velocity.

    • Termination: Rapidly aspirate and wash 3x with Ice-Cold KRH buffer.

      • Why Ice-Cold? It instantly freezes transporter conformational changes, locking the intracellular tritium.

    • Readout: Count via liquid scintillation spectroscopy.

Phase 4: Data Validation (The Control)
  • Specific Signal Definition:

    • Define "Non-Specific Uptake" (NSU) using saturating concentrations of a known blocker (e.g., 10 µM GBR12909 for DAT; 10 µM Fluoxetine for SERT).

    • Calculation:

      
      .
      
    • If NSU > 20% of Total Uptake, the assay is invalid (check cell health or washing efficiency).

Visualization: Assay Logic & Signaling

Diagram 1: Functional Selectivity Workflow

This diagram illustrates the critical decision points in the assay to distinguish a pure reuptake inhibitor from a substrate/releaser.

AssayWorkflow Start Morpholine Analogue (Test Compound) Transporter HEK-hDAT / HEK-hSERT Expression System Start->Transporter Incubation Pre-Incubation (10 min @ RT) Transporter->Incubation Equilibration Substrate Add [3H]-Substrate (DA or 5-HT) Incubation->Substrate Initiate Uptake Wash Rapid Ice-Cold Wash (Stop Transport) Substrate->Wash t = 6 min Detection Scintillation Counting (CPM) Wash->Detection Control Control: 10µM Blocker (Define Non-Specific) Control->Detection Subtract Background

Caption: Figure 1. High-throughput functional uptake workflow. The rapid ice-cold wash is the critical step to freeze transporter kinetics.

Performance Comparison: Morpholine Analogues

The following data illustrates how minor structural changes in the morpholine scaffold impact the DAT/SERT selectivity ratio.

Selectivity Ratio Calculation:



  • Ratio > 10: Highly DAT Selective (Stimulant profile).[2]

  • Ratio < 0.1: Highly SERT Selective (Empathogen profile).

  • Ratio ~ 1: Non-selective (Mixed profile).

CompoundStructure NoteDAT IC50 (nM)SERT IC50 (nM)Selectivity (DAT/SERT)Pharmacological Profile
Phenmetrazine Unsubstituted131>10,000>76 (Selective) Pure Stimulant (Dopaminergic)
3-Fluorophenmetrazine (3-FPM) Meta-substitution43>10,000>200 (Selective) Potent Stimulant; Low SERT risk
4-Methylphenmetrazine (4-MPM) Para-substitution1,9331,926~1.0 (Non-Selective) Mixed; increased risk of serotonergic effects
G-130 (Phenylmorpholine) 2-phenylmorpholine~200>5,000>25 (Selective) Standard reference

Data synthesized from Rothman et al. and recent NPS pharmacological profiling studies.

Diagram 2: SAR Logic for Selectivity

Visualizing how structural modifications drive the selectivity shift.

SAR_Logic Core Morpholine Scaffold (Phenmetrazine Core) Subst Phenyl Ring Substitution Core->Subst Meta Meta-Substitution (e.g., 3-Fluoro) Subst->Meta Para Para-Substitution (e.g., 4-Methyl) Subst->Para DAT_Effect Retains/Enhances DAT Affinity Meta->DAT_Effect SERT_Effect Drastically Increases SERT Affinity Para->SERT_Effect Result_Stim High DAT Selectivity (Psychostimulant) DAT_Effect->Result_Stim Result_Mixed Loss of Selectivity (Mixed/Entactogen) SERT_Effect->Result_Mixed

Caption: Figure 2. Structure-Activity Relationship (SAR) decision tree. Para-substitution is the primary driver for loss of DAT selectivity.

References

  • Rothman, R. B., et al. (2002).[3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis.

  • Mayer, F. P., et al. (2018). "Fluorinated phenmetrazine 'legal highs' act as substrates for high-affinity monoamine transporters of the SLC6 family." Neuropharmacology.

  • Eshleman, A. J., et al. (1999). "Therapeutic drugs for attention deficit hyperactivity disorder: Biobehavioral characteristics and receptor binding profiles." Journal of Pharmacology and Experimental Therapeutics.

  • Sitte, H. H., & Freissmuth, M. (2015). "Amphetamines, new psychoactive substances and the monoamine transporter cycle." Trends in Pharmacological Sciences.

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of 2-(3-Ethoxyphenyl)morpholine as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal characterization of reference standards is paramount. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal characterization of reference standards is paramount. This guide provides an in-depth technical comparison and detailed experimental workflows for the characterization of 2-(3-Ethoxyphenyl)morpholine, a morpholine derivative of interest. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the analytical choices, ensuring a robust and self-validating characterization process. This document will delve into a comparative analysis with its positional isomers, 2-(2-Ethoxyphenyl)morpholine and 2-(4-Ethoxyphenyl)morpholine, to highlight the subtle yet critical differences in their analytical signatures.

Introduction to 2-Aryl-Morpholine Derivatives

Morpholine and its derivatives are significant scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The 2-aryl-morpholine substructure, in particular, is a key feature in compounds targeting the central nervous system, such as the selective norepinephrine reuptake inhibitor Reboxetine.[2] The precise substitution pattern on the phenyl ring is crucial for pharmacological activity and selectivity. Therefore, the unambiguous identification and purity assessment of isomers like 2-(3-Ethoxyphenyl)morpholine are critical for reliable research and development.

Physicochemical Properties and Isomeric Landscape

A reference standard must be defined by its fundamental physicochemical properties. The primary subject of this guide, 2-(3-Ethoxyphenyl)morpholine, and its logical comparators, the ortho- and para-isomers, share the same molecular formula and weight but differ in the substitution pattern on the phenyl ring. This seemingly minor structural change has significant implications for their spectroscopic and chromatographic behavior.

Property2-(3-Ethoxyphenyl)morpholine (meta)2-(2-Ethoxyphenyl)morpholine (ortho)2-(4-Ethoxyphenyl)morpholine (para)
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₇NO₂C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol 207.27 g/mol 207.27 g/mol
General Structure

Synthesis and Purification of 2-(Ethoxyphenyl)morpholine Isomers

A general and robust method for the synthesis of 2-aryl-morpholines involves the reaction of a substituted phenacyl bromide with an appropriate amino alcohol, followed by reduction and cyclization.[3] This approach allows for the preparation of the target compound and its isomers by selecting the corresponding 3-ethoxy, 2-ethoxy, or 4-ethoxyphenacyl bromide as the starting material.

Synthesis_of_2-Aryl-Morpholines cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product cluster_purification Purification Start1 Ethoxyphenacyl bromide (ortho, meta, or para isomer) Step1 1. Alkylation Start1->Step1 Start2 2-Aminoethanol Start2->Step1 Step2 2. Reduction & Cyclization Step1->Step2 Product 2-(Ethoxyphenyl)morpholine (Isomeric Mixture or Pure Isomer) Step2->Product Purify Column Chromatography Product->Purify

Figure 1: Generalized synthetic workflow for 2-(Ethoxyphenyl)morpholine isomers.

Purification of the crude product is typically achieved by column chromatography on silica gel, yielding the desired isomer with high purity. The purity of the final compound is a critical attribute of a reference standard and must be rigorously assessed.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the comprehensive characterization of a reference standard. This ensures the confirmation of the chemical structure, elucidation of stereochemistry where applicable, and determination of purity.

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_physchem Physicochemical Properties NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) MS Mass Spectrometry (HRMS, MS/MS) FTIR FTIR Spectroscopy HPLC HPLC-UV/DAD GC GC-FID (for residual solvents) KarlFischer Karl Fischer Titration (for water content) MeltingPoint Melting Point Solubility Solubility Compound 2-(3-Ethoxyphenyl)morpholine Reference Standard Candidate Compound->NMR Compound->MS Compound->FTIR Compound->HPLC Compound->GC Compound->KarlFischer Compound->MeltingPoint Compound->Solubility

Figure 2: Comprehensive workflow for the characterization of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure. A combination of 1D and 2D NMR experiments is necessary for unambiguous assignment of all proton and carbon signals.[4]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Comparative ¹H NMR Data of Ethoxyphenyl-Morpholine Isomers

ProtonsExpected Chemical Shift (δ, ppm) for 2-(3-Ethoxyphenyl)morpholineKey Differentiating Features for Isomers
Ethoxy (CH₂) ~4.0 (quartet)Minimal change expected between isomers.
Ethoxy (CH₃) ~1.4 (triplet)Minimal change expected between isomers.
Aromatic (H2', H4', H5', H6') 6.8 - 7.3 (multiplets)Ortho: More complex splitting due to proximity of substituents. Meta: Four distinct aromatic signals. Para: Two sets of doublets due to symmetry.
Morpholine (H2) ~4.5 (dd)Coupling to H3a and H3e.
Morpholine (H3a, H3e) ~2.8 - 3.2 (m)Diastereotopic protons with distinct signals.
Morpholine (H5a, H5e) ~3.6 - 4.0 (m)Diastereotopic protons.
Morpholine (H6a, H6e) ~2.6 - 3.0 (m)Diastereotopic protons.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent ion.[5]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • HRMS (ESI-QTOF): Infuse the sample solution into an electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (QTOF) mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • MS/MS: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Expected Fragmentation Patterns

The fragmentation of 2-(ethoxyphenyl)morpholine isomers is expected to be influenced by the morpholine ring and the substituted phenyl group. Key fragmentation pathways for related phenethylamines include cleavage of the bond beta to the nitrogen (β-cleavage) and cleavage of the bond alpha to the nitrogen (α-cleavage).[5] For 2-aryl-morpholines, characteristic fragments would arise from the loss of the ethoxy group, cleavage of the morpholine ring, and fragmentation of the ethoxyphenyl moiety.

IonDescriptionExpected m/z
[M+H]⁺ Protonated molecular ion208
[M-C₂H₄]⁺ Loss of ethylene from ethoxy group180
[M-OC₂H₅]⁺ Loss of ethoxy radical162
[C₈H₉O]⁺ Ethoxyphenyl fragment121
[C₄H₈NO]⁺ Morpholine ring fragment86

The relative intensities of these fragment ions may vary between the ortho, meta, and para isomers due to differences in the stability of the resulting fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch (if a secondary amine)
~2850-3000C-H stretch (aliphatic and aromatic)
~1600, ~1500C=C stretch (aromatic)
~1250C-O-C stretch (aryl ether)
~1120C-O-C stretch (aliphatic ether in morpholine ring)
Chromatographic Purity: Quantifying the Reference Standard

High-performance liquid chromatography (HPLC) with UV or diode array detection (DAD) is the standard method for determining the purity of a non-volatile organic compound.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Prepare a solution of the reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined from a UV scan).

    • Gradient Elution: A gradient of increasing organic solvent is often used to ensure the elution of any potential impurities with different polarities.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

References

  • PubChem. 2-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholine. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. Request PDF. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Impactfactor. [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. [Link]

  • Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Request PDF. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. PubMed. [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. NIH. [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. The Royal Society of Chemistry. [Link]

  • Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. PubMed. [Link]

  • The promises and pitfalls of reboxetine. PubMed. [Link]

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. Redox. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Esreboxetine. PubChem. [Link]

Sources

Comparative

cross-reactivity of 2-(3-Ethoxyphenyl)morpholine in immunoassay screens

Cross-Reactivity of 2-(3-Ethoxyphenyl)morpholine in Immunoassay Screens: A Comparative Validation Guide Executive Summary The emergence of morpholine-based designer drugs and metabolites, such as 2-(3-Ethoxyphenyl)morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Reactivity of 2-(3-Ethoxyphenyl)morpholine in Immunoassay Screens: A Comparative Validation Guide

Executive Summary

The emergence of morpholine-based designer drugs and metabolites, such as 2-(3-Ethoxyphenyl)morpholine , presents a significant challenge to routine immunoassay screening.[1] Structurally analogous to Phenmetrazine and 3-Fluorophenmetrazine (3-FPM) , this compound possesses a phenylmorpholine core that can mimic the pharmacophore of amphetamines, potentially triggering false-positive results in broad-spectrum screens.[1]

This guide provides a technical analysis of the cross-reactivity potential of 2-(3-Ethoxyphenyl)morpholine.[1] Due to the absence of commercial package insert data for this specific analog, this document synthesizes data from structural homologs (Phenmetrazine, Phendimetrazine) to model performance and outlines a mandatory validation protocol for laboratories encountering this substance.

Structural Mechanism of Interference

Immunoassays for amphetamines typically utilize antibodies raised against amphetamine or methamphetamine conjugated to a carrier protein.[1] The antibody binding pocket recognizes the phenethylamine backbone : a phenyl ring separated from a basic nitrogen by a two-carbon chain.[1]

  • Amphetamine: Primary amine, flexible alkyl chain.[1]

  • 2-(3-Ethoxyphenyl)morpholine: The ethyl chain and nitrogen are cyclized into a morpholine ring .[1] The phenyl ring contains a bulky ethoxy group at the meta (3-) position.[1]

Mechanism of Cross-Reactivity: The morpholine ring locks the nitrogen in a conformation that partially mimics the amphetamine amine.[1] However, the 3-ethoxy substituent introduces significant steric hindrance.[1]

  • High-Risk Assays: Assays with "broad-spectrum" antibodies (e.g., EMIT II Plus) designed to capture various amphetamine congeners are most susceptible.[1]

  • Low-Risk Assays: Assays using monoclonal antibodies specific to the d-amphetamine stereochemistry will likely show reduced affinity due to the bulk of the ethoxy group preventing deep pocket insertion.[1]

Visual Analysis: Structural Homology

Structural_Homology Amphetamine Amphetamine (Target Analyte) Phenmetrazine Phenmetrazine (Known Cross-Reactant) Amphetamine->Phenmetrazine Cyclization of alkyl chain Binding_Pocket Antibody Binding Pocket (Steric Constraints) Amphetamine->Binding_Pocket High Affinity (100%) Target_Analog 2-(3-Ethoxyphenyl)morpholine (Test Compound) Phenmetrazine->Target_Analog Addition of 3-Ethoxy Group Phenmetrazine->Binding_Pocket Moderate Affinity (~13% in EMIT) Target_Analog->Binding_Pocket Predicted Low Affinity (Steric Clash)

Figure 1: Structural relationship showing the progression from the target analyte to the morpholine analog. The 3-ethoxy group (red path) introduces steric bulk that theoretically reduces antibody binding affinity.

Comparative Product Analysis

The following table projects the performance of major immunoassay platforms based on validated data for the homologous compound Phenmetrazine .

Note: "Predicted Cross-Reactivity" is estimated based on Structure-Activity Relationships (SAR).[1] The 3-ethoxy group generally reduces recognition compared to the unsubstituted phenyl ring of Phenmetrazine.[1]

Immunoassay PlatformMethodologyPhenmetrazine Cross-Reactivity (Benchmark)Predicted Reactivity of 2-(3-Ethoxyphenyl)morpholineRisk Level
Siemens EMIT II Plus Homogeneous Enzyme ImmunoassayHigh (~13%) (2,300 ng/mL triggers 300 ng/mL cutoff)Moderate (<5%) Likely requires >10,000 ng/mL to trigger positive.[1]High
Roche KIMS (Online II) Kinetic Interaction of MicroparticlesLow (<1%) (Often negative at 10,000 ng/mL)Negligible Unlikely to cross-react at physiological concentrations.[1]Low
Thermo CEDIA Cloned Enzyme Donor ImmunoassayModerate (~2-5%) Low (<1%) Medium
Neogen ELISA Heterogeneous ELISA (Specific Clone)Variable (Clone dependent; some are highly specific)Low Wash steps remove low-affinity binders.[1]Low
LC-MS/MS Mass Spectrometry0% (None) 0% (None) Distinct transitions (m/z) separate it from Amphetamine.[1]Gold Standard

Critical Insight: Users of EMIT systems must be particularly vigilant. The homogeneous nature of EMIT allows weak binders like morpholines to modulate enzyme activity if present in high concentrations (e.g., overdose or rapid metabolism scenarios).[1]

Experimental Validation Protocol

Since specific package insert data does not exist for 2-(3-Ethoxyphenyl)morpholine, you must perform a Spiking Validation Study .[1] This protocol ensures your specific assay configuration (reagents, calibrators, cutoff) is characterized.[1]

Protocol: Determination of % Cross-Reactivity

Objective: Determine the concentration of 2-(3-Ethoxyphenyl)morpholine required to trigger a positive result at the assay cutoff (e.g., 500 ng/mL Amphetamine).

Reagents:

  • Pure Standard of 2-(3-Ethoxyphenyl)morpholine (Certified Reference Material).[1]

  • Drug-Free Urine (Negative Matrix).[1]

  • Commercial Immunoassay Kit (e.g., EMIT, CEDIA).[1]

Workflow:

  • Preparation of Stock: Dissolve standard in methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.

  • Spiking Series: Prepare urine aliquots with the following concentrations:

    • 0 ng/mL (Negative Control)

    • 1,000 ng/mL[2][3][4][5]

    • 5,000 ng/mL

    • 10,000 ng/mL

    • 50,000 ng/mL[6]

    • 100,000 ng/mL[5]

  • Analysis: Run each sample in triplicate on your chemistry analyzer.

  • Calculation:

    • Plot Concentration (x-axis) vs. Absorbance/Rate (y-axis).[1]

    • Identify the concentration (

      
      ) where the response equals the assay's Cutoff Calibrator response.[1][7]
      
    • Formula:

      
      
      
Visual Workflow: Validation Logic

Validation_Workflow Start Start: Novel Analog 2-(3-Ethoxyphenyl)morpholine Spike Spike Drug-Free Urine (Range: 1k - 100k ng/mL) Start->Spike Run_Assay Run Immunoassay Screen (e.g., EMIT/ELISA) Spike->Run_Assay Decision Is Result > Cutoff? Run_Assay->Decision Positive Positive Screen Decision->Positive Yes Negative Negative Screen Decision->Negative No Calc Calculate % Cross-Reactivity (Cutoff / Spiked Conc) * 100 Positive->Calc Safe Compound is Non-Interfering (<0.1% Cross-Reactivity) Negative->Safe At Max Conc LCMS LC-MS/MS Analysis (Identify Unique Transitions) Calc->LCMS Mandatory Confirmation

Figure 2: Decision tree for validating the cross-reactivity of the novel morpholine analog. Positive screens require calculation of % interference and LC-MS/MS confirmation.

References

  • Siemens Healthineers. (2008).[1] EMIT® II Plus Amphetamines Assay Package Insert. Link

  • Poklis, A., et al. (1993).[1] "Response of the Emit II amphetamine/methamphetamine assay to specimens collected following use of Vicks inhalers." Journal of Analytical Toxicology, 17(5), 284-286.[1] Link

  • Cody, J. T. (2002).[1] "Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents." Journal of Analytical Toxicology, 14(1), 50-53.[1] Link

  • Saitman, A., Park, H. D., & Fitzgerald, R. L. (2014).[1] "False-positive interferences of common urine drug screen immunoassays: a review." Journal of Analytical Toxicology, 38(7), 387-396.[1] Link

  • Food and Drug Administration (FDA). (2001).[1][4] 510(k) Substantial Equivalence Determination: Emit II Plus Monoclonal Amphetamine/Methamphetamine Assay. Link

Sources

Validation

Comparative Spectroscopic Analysis Guide: 2-(3-Ethoxyphenyl)morpholine HCl

[1][2][3] Executive Summary & Compound Profile This guide provides a technical framework for the structural verification of 2-(3-Ethoxyphenyl)morpholine Hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Profile

This guide provides a technical framework for the structural verification of 2-(3-Ethoxyphenyl)morpholine Hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy.[1][2][3] As a structural analog to norepinephrine reuptake inhibitors (like Reboxetine), this compound presents specific challenges in Quality Control (QC) due to the coexistence of a secondary amine salt, an ether linkage, and a meta-substituted aromatic ring.[2]

This document objectively compares the FTIR signature of the HCl salt against its free base alternative and evaluates FTIR's utility versus orthogonal techniques like Raman spectroscopy.

Compound Specification
  • Chemical Structure: Morpholine ring substituted at C2 by a phenyl group; the phenyl ring bears an ethoxy group at the meta (3) position.

  • Form: Hydrochloride Salt (HCl).[1][2][4]

  • Key Analytical Challenge: Distinguishing the meta-isomer from ortho/para impurities and confirming complete salt formation.

Theoretical Framework: FTIR Peak Assignment[2][5]

Since proprietary reference spectra for specific intermediates are often not public, researchers must rely on Group Frequency Verification .[2] The table below synthesizes the expected spectral signature based on first-principles spectroscopy of morpholine salts and alkoxy-benzenes.

Table 1: Diagnostic FTIR Bands for 2-(3-Ethoxyphenyl)morpholine HCl[1][2][3]
Functional GroupMode of VibrationFrequency Region (cm⁻¹)Diagnostic Value
Amine Salt (R₂NH₂⁺) N-H Stretching2400 – 3000 (Broad)High. A wide, jagged absorption band ("ammonium band") obscuring C-H stretches.[1][2][3] Confirms HCl salt formation.[2]
Aromatic Ring C-H Stretching3000 – 3100Medium.[2][3][5] Often appears as a shoulder on the ammonium band.
Morpholine Ring C-H Stretching (sp³)2850 – 2980Medium.[1][2][3] Aliphatic backbone confirmation.
Aromatic Ether (Ar-O-R) C-O Stretching (Asym)1230 – 1260 Critical. Strong band characteristic of the ethoxy-phenyl linkage.[1][2][3]
Aliphatic Ether (R-O-R) C-O Stretching (Sym)1050 – 1150High.[1][2][3] Corresponds to the ether oxygen within the morpholine ring.
Meta-Substitution C-H Out-of-Plane (OOP)750 – 810 & ~690 Critical. Meta-isomers typically show a strong band near 780 ± 20 cm⁻¹ and a ring bend near 690 cm⁻¹.[1][2][3] Distinguishes from para (single band ~800-850) and ortho (single band ~735-770).[1][2][3]

Comparative Analysis

A. Performance Comparison: HCl Salt vs. Free Base

In drug development, selecting the salt form is critical for solubility.[2] FTIR is the fastest method to verify this conversion.

FeatureHCl Salt Form (Target)Free Base Form (Alternative)Spectral Differentiator
N-H Region Broad, multi-peak band (2400–3000 cm⁻¹) due to H-bonding of R₂NH₂⁺Cl⁻.Sharp, weak peak (~3300–3500 cm⁻¹) for secondary amine N-H stretch.[1][2][3]The "Ammonium Broadening" : The disappearance of the sharp 3300 cm⁻¹ peak and emergence of the broad 2500 cm⁻¹ region confirms salt formation.
Fingerprint Complex due to crystal lattice interactions.[2][3]Simpler, strictly molecular vibrations.[2][3]Salt forms often show shifted C-N stretches due to protonation.[2][3]
Utility High water solubility; preferred for formulation.[2][3]Lipophilic; preferred for membrane permeability studies.[2][3]N/A
B. Method Comparison: FTIR vs. Raman Spectroscopy

While FTIR is the industry standard for identity (ID), Raman offers distinct advantages for this specific aromatic ether.[2]

ParameterFTIR (Mid-IR) Raman Spectroscopy Recommendation
Sensitivity to Polar Groups Excellent. Strongly detects the Ether (C-O-C) and Amine Salt (N-H⁺) dipoles.[1][2][3]Weak. Misses the salt formation nuances.Use FTIR for salt verification.[2][3][6]
Aromatic Isomerism Good (OOP Bending region).Superior. Ring breathing modes are very intense and sharp.[2][3]Use Raman if distinguishing complex isomeric mixtures.[2][3]
Sample Prep Requires ATR or KBr pellet.[2][3]Non-destructive; measure directly through glass vial.[2][3]Use Raman for high-throughput screening; FTIR for definitive QC.[1][2][3]

Experimental Protocol: Validated FTIR Workflow

Objective: Obtain a high-resolution spectrum to confirm the meta-ethoxy substitution and HCl salt stoichiometry.

Materials
  • Sample: 2-(3-Ethoxyphenyl)morpholine HCl (dried, >98% purity).

  • Reference: Polystyrene film (for calibration).

  • Equipment: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with Diamond ATR module.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Scan Polystyrene film.[2]

    • Verify resolution: The absorption minimum at 2851 cm⁻¹ must be clearly resolved.

    • Rationale: Ensures the optical bench is aligned to detect fine aromatic overtones.

  • Background Collection:

    • Clean ATR crystal with isopropanol.[2]

    • Collect 32 scans of air background.[2]

  • Sample Preparation (ATR Method):

    • Place ~5 mg of the HCl salt powder onto the crystal.

    • Crucial Step: Apply high pressure using the anvil clamp.

    • Why? HCl salts are hard crystals.[2] Poor contact results in weak spectra with "derivative-shaped" peaks due to the Christiansen effect.[2]

  • Data Acquisition:

    • Range: 4000 – 600 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 32 (Routine) or 64 (High Precision).

  • Post-Processing:

    • Apply Automatic Baseline Correction.[2]

    • Note: Do not use heavy smoothing, as it may obscure the fine splitting in the aromatic OOP region (700-800 cm⁻¹) required for isomer identification.[2]

Visualization: Logical Workflows

Diagram 1: Salt Form Verification Logic

This workflow illustrates the decision process for confirming the conversion of the free base to the HCl salt.

SaltVerification Start Acquire Spectrum (Sample) CheckNH Analyze 3200-3500 cm⁻¹ (High Frequency) Start->CheckNH Decision1 Sharp Peak at ~3300 cm⁻¹? CheckNH->Decision1 FreeBase Result: Free Base (Salt Formation Incomplete) Decision1->FreeBase Yes CheckSaltRegion Analyze 2400-3000 cm⁻¹ (Ammonium Region) Decision1->CheckSaltRegion No Decision2 Broad, Jagged Band Present? CheckSaltRegion->Decision2 ConfirmHCl Result: HCl Salt Confirmed Decision2->ConfirmHCl Yes ReProcess Result: Indeterminate (Check Moisture/Purity) Decision2->ReProcess No

Caption: Logic flow for distinguishing the Free Base form from the Hydrochloride Salt using N-H stretching regions.

Diagram 2: Isomer Differentiation (Meta-Substitution)

Distinguishing the 3-ethoxy (meta) from 2-ethoxy (ortho) or 4-ethoxy (para) isomers using the fingerprint region.[1][2][3]

IsomerCheck Input Fingerprint Region (600-900 cm⁻¹) CheckOOP Analyze Out-of-Plane (OOP) Bending Input->CheckOOP MetaPath Two Bands: ~690 & ~780 cm⁻¹ CheckOOP->MetaPath ParaPath Single Strong Band: ~800-850 cm⁻¹ CheckOOP->ParaPath OrthoPath Single Strong Band: ~735-770 cm⁻¹ CheckOOP->OrthoPath ResultMeta CONFIRMED: 3-Ethoxyphenyl (Meta) MetaPath->ResultMeta ResultPara REJECT: 4-Ethoxyphenyl (Para) ParaPath->ResultPara ResultOrtho REJECT: 2-Ethoxyphenyl (Ortho) OrthoPath->ResultOrtho

Caption: Decision tree for identifying the specific regiochemistry (Meta vs. Ortho/Para) based on aromatic OOP bending vibrations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for Group Frequency assignments).

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Morpholine Hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link] (Proxy data for Morpholine HCl salt core).[1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Source for general meta-substituted benzene ring bending modes).[1][2][3]

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2] [Link] (Reference for Amine Salt broadening effects).[1][2][3]

Sources

Comparative

A Comparative Pharmacokinetic Guide: Ethoxy versus Methoxy Phenylmorpholines

A Strategic Overview for Drug Discovery Professionals In the intricate process of drug development, even minor molecular adjustments can lead to significant differences in a compound's pharmacokinetic behavior. The subst...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Overview for Drug Discovery Professionals

In the intricate process of drug development, even minor molecular adjustments can lead to significant differences in a compound's pharmacokinetic behavior. The substitution of a methoxy group for an ethoxy group on a phenylmorpholine core is a frequently employed tactic in medicinal chemistry to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers an in-depth comparison of the pharmacokinetic properties of ethoxy- and methoxy-substituted phenylmorpholines, grounded in experimental data, to empower researchers in making informed decisions for lead optimization.

The fundamental distinction between these two analogs lies in the addition of a single methylene unit. This seemingly subtle change can alter critical physicochemical characteristics like lipophilicity and steric hindrance, which in turn dictates how the molecule interacts with biological systems. Understanding these nuances is paramount for designing phenylmorpholine-based therapeutics with desirable pharmacokinetic characteristics.

Key Pharmacokinetic Parameters: A Comparative Analysis

The table below outlines the general trends observed in the key pharmacokinetic parameters when comparing ethoxy- and methoxy-phenylmorpholines. These are generalized observations, and specific values will vary depending on the complete molecular structure and the biological system being studied.

ParameterMethoxy-PhenylmorpholineEthoxy-PhenylmorpholineRationale for Anticipated Difference
Oral Bioavailability (%F) Generally lowerOften higherThe increased lipophilicity of the ethoxy group can lead to enhanced membrane permeability and, consequently, better absorption from the gastrointestinal tract.
Metabolic Half-Life (t½) Typically shorterOften longerThe bulkier ethoxy group can create steric hindrance at the active site of metabolic enzymes, slowing the rate of clearance.
Volume of Distribution (Vd) ModerateHigherGreater lipophilicity of the ethoxy analog often results in more extensive distribution into tissues.
Metabolic Clearance (CL) HigherLowerMethoxy groups are prime targets for rapid O-demethylation by metabolic enzymes. The ethoxy group is generally more resistant to this metabolic pathway.
In Vitro Metabolic Stability LowerHigherMethoxy groups are more readily metabolized by cytochrome P450 enzymes through O-demethylation compared to the more sterically protected ethoxy groups.

The Metabolic Disparity: A Mechanistic Exploration

The primary reason for the differing pharmacokinetic profiles of methoxy and ethoxy phenylmorpholines lies in their susceptibility to metabolic enzymes, particularly the cytochrome P450 (CYP) family.

Metabolism of Methoxy Phenylmorpholines

The methoxy group is a well-known substrate for CYP-mediated O-demethylation.[1][2] This metabolic process, primarily carried out by enzymes such as CYP2D6 and CYP3A4, converts the methoxy group to a hydroxyl group. This transformation increases the polarity of the molecule, facilitating its excretion from the body.

Metabolism of Ethoxy Phenylmorpholines

The addition of an ethyl group in the ethoxy moiety provides a degree of steric shielding, which can impede the access of metabolizing enzymes to the ether oxygen. This steric hindrance can lead to a slower rate of O-dealkylation, resulting in a longer half-life and reduced clearance for ethoxy-substituted compounds compared to their methoxy counterparts.

G cluster_methoxy Methoxy Phenylmorpholine Metabolism cluster_ethoxy Ethoxy Phenylmorpholine Metabolism Methoxy Compound Methoxy Compound CYP450 Enzymes CYP450 Enzymes Methoxy Compound->CYP450 Enzymes O-demethylation Hydroxylated Metabolite (Rapid Excretion) Hydroxylated Metabolite (Rapid Excretion) CYP450 Enzymes->Hydroxylated Metabolite (Rapid Excretion) Ethoxy Compound Ethoxy Compound CYP450 Enzymes_2 CYP450 Enzymes Ethoxy Compound->CYP450 Enzymes_2 Steric Hindrance Slower Metabolism Slower Metabolism CYP450 Enzymes_2->Slower Metabolism

Caption: Comparative metabolic fates of methoxy and ethoxy phenylmorpholines.

Standardized Protocols for Pharmacokinetic Evaluation

To empirically assess the pharmacokinetic profiles of novel phenylmorpholine analogs, a combination of in vitro and in vivo studies is essential.

In Vitro Metabolic Stability Assay

This assay offers an early-stage assessment of a compound's vulnerability to metabolism.

Objective: To quantify the rate at which the parent compound is eliminated when incubated with liver microsomes.

Methodology:

  • Reaction Setup: A mixture of liver microsomes, a test compound (either methoxy- or ethoxy-phenylmorpholine), and a buffer solution is prepared.[3]

  • Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many CYP enzymes.[3][4]

  • Time-Course Sampling: Aliquots are collected at specific time intervals (e.g., 0, 5, 15, 30, and 45 minutes).[4]

  • Reaction Termination: The metabolic process in each aliquot is halted by the addition of a cold organic solvent, such as acetonitrile.[3][4]

  • Quantification: The concentration of the remaining parent compound in each sample is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance.

G Prepare Microsome & Compound Mixture Prepare Microsome & Compound Mixture Initiate Reaction with NADPH Initiate Reaction with NADPH Prepare Microsome & Compound Mixture->Initiate Reaction with NADPH Sample at Various Time Points Sample at Various Time Points Initiate Reaction with NADPH->Sample at Various Time Points Quench Reaction Quench Reaction Sample at Various Time Points->Quench Reaction Analyze by LC-MS/MS Analyze by LC-MS/MS Quench Reaction->Analyze by LC-MS/MS Calculate Metabolic Stability Calculate Metabolic Stability Analyze by LC-MS/MS->Calculate Metabolic Stability

Caption: Workflow for determining in vitro metabolic stability.

In Vivo Rodent Pharmacokinetic Study

This type of study provides a comprehensive evaluation of a compound's ADME properties within a living organism.[5][6]

Objective: To characterize the pharmacokinetic profile of a test compound following both intravenous and oral administration in a rodent model.[7][8]

Methodology:

  • Dosing: The test compound is administered to rodents (typically mice or rats) through both intravenous (IV) and oral (PO) routes.[7][8]

  • Serial Blood Collection: Blood samples are drawn at multiple time points after dosing to capture the drug's concentration-time profile.

  • Plasma Isolation: Plasma is separated from the collected blood samples via centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is measured using a validated LC-MS/MS method.

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

G Administer Compound (IV & PO) Administer Compound (IV & PO) Collect Blood Samples Over Time Collect Blood Samples Over Time Administer Compound (IV & PO)->Collect Blood Samples Over Time Isolate Plasma Isolate Plasma Collect Blood Samples Over Time->Isolate Plasma Quantify Compound by LC-MS/MS Quantify Compound by LC-MS/MS Isolate Plasma->Quantify Compound by LC-MS/MS Calculate Pharmacokinetic Parameters Calculate Pharmacokinetic Parameters Quantify Compound by LC-MS/MS->Calculate Pharmacokinetic Parameters Determine CL, Vd, t1/2, %F Determine CL, Vd, t1/2, %F Calculate Pharmacokinetic Parameters->Determine CL, Vd, t1/2, %F

Caption: General workflow for an in vivo pharmacokinetic study.

Expert Synthesis and Strategic Recommendations

The decision to utilize a methoxy or an ethoxy substituent on a phenylmorpholine scaffold is a critical juncture in the drug design process. While the ethoxy group often confers advantages in terms of metabolic stability and oral bioavailability, it is imperative to recognize that these are general trends. The overall molecular architecture of the compound plays a significant role in its ultimate pharmacokinetic profile.

Therefore, a data-driven approach is non-negotiable. The systematic experimental evaluation of both methoxy and ethoxy analogs, as detailed in this guide, is essential for making informed decisions. This iterative cycle of design, synthesis, and testing is the cornerstone of successful drug discovery and development. By meticulously characterizing the ADME properties of each analog, research teams can confidently select and advance candidates with the highest likelihood of clinical success.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3-Ethoxyphenyl)morpholine

Executive Summary 2-(3-Ethoxyphenyl)morpholine is a substituted morpholine derivative. While specific, widely published Safety Data Sheets (SDS) for this exact isomer are rare, its structural homology to Phenmetrazine (a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Ethoxyphenyl)morpholine is a substituted morpholine derivative. While specific, widely published Safety Data Sheets (SDS) for this exact isomer are rare, its structural homology to Phenmetrazine (a Schedule II controlled substance) and general organic amines dictates a high-security disposal protocol.

Core Disposal Directive: This compound must be treated as a Hazardous Organic Amine and, due to structural similarity to controlled substances, should be disposed of via High-Temperature Incineration to ensure complete molecular destruction and regulatory compliance.

Regulatory & Safety Assessment

Before handling waste, you must classify the material based on its chemical nature and legal status.

Category Classification Operational Implication
Chemical Family Cyclic Organic Amine / EtherCorrosive/Irritant to mucous membranes.
RCRA Status (USA) Non-Listed (Likely D001/D002 if in solution)Must be characterized by generator. Treat as Hazardous Waste .[1]
DEA Status (USA) Potential Analogue Structurally similar to Phenmetrazine. Treat as a Controlled Substance for disposal security to avoid Federal Analogue Act liability.
Combustibility Flash Point > 100°C (Estimated)Combustible. High energy content suitable for incineration.

Critical Warning: Under the Federal Analogue Act , substances substantially similar to Schedule I or II drugs (like Phenmetrazine) may be treated as controlled substances if intended for human consumption. In a research setting, maintain chain of custody until destruction is confirmed.

Pre-Disposal Handling & Stabilization

Objective: Transform the active chemical into a stable, transport-ready form.

A. Solid Waste (Pure Compound)
  • Container: Place the solid substance in a wide-mouth HDPE (High-Density Polyethylene) or Glass jar. Avoid metal containers if moisture is present (corrosion risk).

  • Labeling: Label clearly as:

    • Chemical Name: 2-(3-Ethoxyphenyl)morpholine

    • Hazard:[2] "Organic Amine - Irritant - Do Not Open"

    • Waste Tag: "Ready for Incineration"

  • Segregation: Do NOT mix with strong acids (exothermic reaction) or oxidizing agents (fire hazard).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol) is compatible with the waste stream.

  • pH Check: If the solution is acidic (from workup), neutralize to pH 6–9 using Sodium Bicarbonate before adding to general organic waste to prevent drum corrosion.

  • Precipitation: If the compound precipitates out, filter it and dispose of the solid separately (see Protocol A) to reduce the volume of high-hazard liquid waste.

Disposal Protocols
Protocol 1: High-Temperature Incineration (Recommended)

This is the only method that guarantees the destruction of the morpholine ring and the ethoxy-phenyl pharmacophore.

  • Facility Requirement: RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Incineration Parameters:

    • Temperature: > 1000°C (1832°F)[3]

    • Retention Time: > 2 seconds

    • Scrubbing: Required for Nitrogen Oxides (NOx) generated by the amine group.

Protocol 2: Chemical Deactivation (Small Scale / In-Lab)

Use this only if incineration is unavailable and permitted by local EHS regulations.

  • Dissolution: Dissolve the residue in dilute Hydrochloric Acid (1M HCl) to form the water-soluble hydrochloride salt.

  • Oxidation: Treat the aqueous solution with an excess of Potassium Permanganate (KMnO₄) or Sodium Hypochlorite (Bleach) .

    • Note: This breaks down the phenyl ring but may leave the morpholine ring intact or form chlorinated byproducts.

  • Final Disposal: The resulting oxidized sludge must still be collected as hazardous chemical waste. Do not pour down the drain.

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for disposing of 2-(3-Ethoxyphenyl)morpholine to ensure safety and compliance.

DisposalWorkflow Start Waste: 2-(3-Ethoxyphenyl)morpholine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid AnalogueCheck Is it a Controlled Substance Analog? Solid->AnalogueCheck SolventCheck Check Solvent Compatibility (Halogenated vs Non-Halogenated) Liquid->SolventCheck SecurePack Pack in HDPE/Glass Double Bag AnalogueCheck->SecurePack Yes (Treat as High Risk) AnalogueCheck->SecurePack No (Standard HazWaste) ReverseDist Route A: Reverse Distributor (If DEA Registered) SecurePack->ReverseDist Expired Inventory Incineration Route B: Hazardous Waste Incineration (>1000°C) SecurePack->Incineration Synthesis Waste SolventCheck->Incineration Combine with Solvent Stream

Figure 1: Decision tree for the safe disposal of phenylmorpholine derivatives.

Emergency Procedures (Spill/Exposure)
Scenario Immediate Action
Spill (Solid) Do not sweep (dust hazard). Cover with wet paper towels to dampen, then scoop into a waste jar. Wipe area with 10% acetic acid (vinegar) to neutralize amine residues.
Spill (Liquid) Absorb with vermiculite or sand. Do not use sawdust (fire hazard with amines). Collect in a sealed container.
Skin Contact Wash immediately with soap and water for 15 minutes. Amines can penetrate skin; seek medical attention if irritation persists.
Eye Contact Flush with water for 15 minutes. Do not use neutralizing agents in eyes. Seek immediate ophthalmological support.
References
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261. Link

  • Drug Enforcement Administration (DEA). (2024). Controlled Substances Act: Scheduling and Analogue Provisions. 21 U.S.C. § 802(32).[4] Link

  • National Institutes of Health (NIH) - PubChem. (2024). Morpholine: Compound Summary and Safety Data. PubChem CID 8078. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Phenylmorpholine (Analogous Structure). Link

  • European Chemicals Agency (ECHA). (2024). Guidance on the incineration of hazardous organic waste. Link

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(3-Ethoxyphenyl)morpholine: Personal Protective Equipment and Disposal

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities like 2-(3-Ethoxyphenyl)morpholine, a morpho...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of novel chemical entities like 2-(3-Ethoxyphenyl)morpholine, a morpholine derivative, demands a meticulous approach to personal protection and environmental responsibility. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Understanding the Risks: A Proactive Stance on Safety

The foundational principle of laboratory safety is to minimize exposure to all chemicals, regardless of their known toxicity.[7] This is achieved through a combination of engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing contact with hazardous chemicals. The following recommendations are based on the known hazards of morpholine and general best practices for handling aromatic ethers.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.[2]Protects against splashes of the chemical, which can cause severe eye damage.[1][3][5] A face shield offers an additional layer of protection for the entire face.
Hand Protection Elbow-length, chemical-resistant gloves. Recommended materials include Butyl rubber, Viton®, or laminate film.[2][8]Prevents skin contact, as morpholine and its derivatives can be absorbed through the skin and cause burns.[1][5][6] The choice of glove material should be based on breakthrough time and degradation resistance for the specific chemical class.
Body Protection A chemical-resistant laboratory coat or apron, worn over personal clothing. For larger quantities or increased risk of splashing, a chemical-protection suit is recommended.[2][8][9]Protects the skin on the arms and body from accidental contact.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when working outside of a certified chemical fume hood or in poorly ventilated areas.[3][9][10]Morpholine vapors are toxic if inhaled and can cause respiratory irritation.[1][5][10]
Donning and Doffing PPE: A Step-by-Step Protocol

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Apron: Put on the laboratory coat or apron and fasten it completely.

  • Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Select the appropriate gloves and inspect for any tears or defects. Pull the gloves on, ensuring the cuffs of the gloves go over the sleeves of the laboratory coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Apron: Unfasten the gown or apron and peel it away from your body, touching only the inside surfaces. Fold it with the contaminated side inward and dispose of it properly.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the headband or earpieces.

  • Respiratory Protection (if required): Remove the respirator without touching the front of the mask.

  • Final Hand Hygiene: Wash and dry your hands thoroughly one last time.

Safe Handling Procedures in the Laboratory

Adherence to established laboratory protocols is paramount for minimizing the risk of exposure and accidents.

  • Engineering Controls: Always handle 2-(3-Ethoxyphenyl)morpholine in a certified chemical fume hood to minimize the inhalation of vapors.[11][12][13] Ensure proper ventilation in the laboratory.[2][4][5]

  • Work Practices:

    • Never work alone when handling hazardous chemicals.[13]

    • Clearly label all containers with the chemical name and associated hazards.[14]

    • Keep containers tightly closed when not in use.[2][5][14][15]

    • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][2][5][15]

    • Ground and bond containers when transferring the chemical to prevent static discharge.[2][5][15]

    • Avoid eating, drinking, smoking, or applying cosmetics in the laboratory.[4][5][13]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[11][14]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][15]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][5][6][10]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5][10][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3][5][15]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Contain: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[1][9] Do not use combustible materials.

  • Neutralize (for Morpholine): For spills of the parent compound, morpholine, the spill can be neutralized with sodium bisulfate.[8]

  • Collect: Using non-sparking tools, collect the absorbed material and place it in a sealed, properly labeled container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the incident to the appropriate safety personnel.

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Controllable LargeSpill Large Spill Assess->LargeSpill Uncontrollable DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact Emergency Personnel / EHS LargeSpill->ContactEHS Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Environmental Stewardship

Proper disposal of 2-(3-Ethoxyphenyl)morpholine and any contaminated materials is a legal and ethical responsibility.

  • Waste Characterization: All waste containing this chemical must be treated as hazardous waste.[1]

  • Containerization: Collect waste in clearly labeled, sealed, and chemically compatible containers.[1][2]

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1][5] Do NOT pour this chemical down the drain.[1][9]

By integrating these safety protocols into our daily laboratory practices, we can foster a culture of safety that protects ourselves, our colleagues, and our environment, allowing us to pursue scientific advancement with confidence and integrity.

References

  • Vertex AI Search. (2020-03-16).
  • Carl ROTH.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.
  • NextGen Protocols.
  • Government of Canada. (2025-12-19). Hazardous substance assessment – Morpholine.
  • Scribd.
  • GZ Industrial Supplies. (2025-05-26).
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • Redox. (2022-10-01).
  • Carl ROTH.
  • Thermo Fisher Scientific. (2010-08-06).
  • Santa Cruz Biotechnology.
  • Ing. Petr Švec - PENTA s.r.o. (2025-04-16).
  • University of Edinburgh. (2010-07-19). Ethers - Handling and control of exposure.
  • National Center for Biotechnology Information.
  • Utah State University.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.